molecular formula C9H6ClFO2 B3042347 3-Chloro-4-fluorocinnamic acid CAS No. 58537-11-4

3-Chloro-4-fluorocinnamic acid

Cat. No.: B3042347
CAS No.: 58537-11-4
M. Wt: 200.59 g/mol
InChI Key: OYFKFZBXVYKVCD-DUXPYHPUSA-N
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Description

3-Chloro-4-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFKFZBXVYKVCD-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid (CAS No. 155814-22-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorocinnamic acid, identified by the CAS number 155814-22-5, is a halogenated derivative of cinnamic acid.[1][2] This compound serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability to molecules synthesized from it, making it a valuable intermediate in the development of novel therapeutic agents and other specialized chemicals.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications, tailored for professionals in research and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueReferences
CAS Number 155814-22-5[1][2][5]
Molecular Formula C₉H₆ClFO₂[1][5][6]
Molecular Weight 200.59 g/mol [1][5]
Appearance Solid[1][2]
Purity Typically ≥95% to ≥98%[1][2][5]
IUPAC Name (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid[2]
SMILES O=C(O)/C=C/C1=CC=C(F)C(Cl)=C1[5]
InChI Key OYFKFZBXVYKVCD-DUXPYHPUSA-N[1][2]
Storage Conditions Sealed in a dry environment, often at 2-8°C or ambient temperature.[2][5][7]

Synthesis and Mechanistic Insights

While specific, detailed industrial synthesis routes for this compound are often proprietary, its structure suggests that it can be synthesized via established organic chemistry reactions. A plausible and common method for preparing cinnamic acid derivatives is the Perkin reaction or the Knoevenagel condensation.

A likely synthetic pathway involves the condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a suitable base, such as pyridine or piperidine, followed by decarboxylation.

References

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2E)-3-(3-Chloro-4-fluorophenyl)acrylic Acid: Synthesis, Characterization, and Applications

Executive Summary

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for its significant biological activities and applications as a precursor in organic synthesis.[1][2] The presence of chlorine and fluorine substituents on the phenyl ring can modulate the molecule's physicochemical properties and biological efficacy, making it a compound of interest for researchers in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the molecule, detailing a robust synthesis protocol via the Knoevenagel-Doebner condensation, thorough analytical characterization methodologies, and a discussion of its potential applications based on the structure-activity relationships of related compounds.

Molecular Structure and Physicochemical Properties

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid belongs to the family of α,β-unsaturated carboxylic acids. The "(2E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable isomer. The core structure consists of a phenyl ring substituted with a chlorine atom at position 3 and a fluorine atom at position 4, attached to an acrylic acid moiety.

The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid.[3]

Structural Diagram

Caption: 2D structure of (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid.

Physicochemical Data Summary

The following table summarizes key computed and expected properties for the target molecule.

PropertyValueSource
Molecular Formula C₉H₆ClFO₂-
Molecular Weight 200.59 g/mol [4]
Appearance White to off-white crystalline solidExpected
Melting Point 28-30 °C (for 3-Chloro-4-fluorobenzaldehyde)[5]
Solubility Sparingly soluble in water, soluble in polar organic solvents[6]
CAS Number Not directly available; similar compounds exist (e.g., 174603-37-3 for the 2-chloro-4-fluoro isomer)[4][7]

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most efficient and widely adopted method for synthesizing cinnamic acid and its derivatives is the Knoevenagel condensation.[8][9][10] The Doebner modification of this reaction, which utilizes malonic acid in the presence of a basic catalyst like pyridine and piperidine, is particularly effective as it facilitates condensation followed by in-situ decarboxylation to yield the desired α,β-unsaturated acid.[11][12][13]

Causality of Experimental Choices
  • Reactants : 3-Chloro-4-fluorobenzaldehyde is the electrophilic carbonyl component.[14][15] Malonic acid serves as the active methylene compound, providing the nucleophilic carbanion precursor.[11]

  • Catalyst/Solvent System : Pyridine is used as a weakly basic solvent, while a catalytic amount of piperidine acts as a stronger base to deprotonate malonic acid, forming the reactive enolate nucleophile.[9][12] This combination is crucial for driving the reaction to completion while minimizing side reactions like the self-condensation of the aldehyde.[12]

  • Reaction Control : The reaction is heated to facilitate both the initial condensation and the subsequent decarboxylation step, which drives the equilibrium towards the final product. The trans or (E)-isomer is the thermodynamically favored product due to reduced steric hindrance.

Synthesis Workflow Diagram

G start Reactants: 3-Chloro-4-fluorobenzaldehyde Malonic Acid dissolve Dissolve reactants in Pyridine Add catalytic Piperidine start->dissolve heat Heat mixture to 80-90°C (Reflux for 4-6 hours) dissolve->heat monitor Monitor reaction progress by TLC heat->monitor workup Cool to RT, pour into ice-water Acidify with conc. HCl to pH 1-2 monitor->workup Upon completion precipitate Precipitate forms workup->precipitate filter Filter solid using Buchner funnel Wash with cold water precipitate->filter dry Dry the crude product filter->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize product Final Product: (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid recrystallize->product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (10.0 mmol, 1.59 g).

  • Reagents : Add malonic acid (12.0 mmol, 1.25 g) to the flask.

  • Solvent and Catalyst : Add pyridine (20 mL) as the solvent, followed by piperidine (0.5 mL) as the catalyst.[9]

  • Reaction : Heat the reaction mixture to 80-90°C and allow it to reflux with continuous stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing approximately 100 g of crushed ice and 20 mL of water.

  • Precipitation : Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is between 1 and 2. A solid precipitate should form.

  • Isolation : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride.

  • Purification : Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from an ethanol/water mixture to obtain the final product as a crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid, a combination of spectroscopic techniques is essential. The following data are predicted based on the known effects of the constituent functional groups and analysis of similar structures.[16][17]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR (Predicted, CDCl₃, 400 MHz)δ (ppm)MultiplicityCoupling (J, Hz)Assignment
Carboxylic Acid~12.0br s--COOH
Aromatic~7.6-7.8m-Ar-H
Aromatic~7.1-7.3t~8.6Ar-H
Vinylic (β-H)~7.7d~16.0Ar-CH=
Vinylic (α-H)~6.4d~16.0=CH-COOH
  • Justification : The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans (E) configuration.[18] The carboxylic acid proton is typically deshielded and appears as a broad singlet. The aromatic protons will exhibit complex splitting due to ³JHH, ⁴JHH, and JHF couplings.

¹³C NMR (Predicted, CDCl₃, 100 MHz)δ (ppm)Assignment
Carbonyl~171-172-COOH
Aromatic (C-F)~160 (d, ¹JCF ≈ 250 Hz)C-F
Vinylic (β-C)~142-144Ar-C H=
Aromatic (C-Cl)~134-136C-Cl
Aromatic~120-132Ar-C, Ar-CH
Vinylic (α-C)~118-120=C H-COOH
  • Justification : The carbonyl carbon is highly deshielded. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[19][20]

Vibrational Mode Expected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
C=O stretch (Carboxylic Acid)1680-1710Strong
C=C stretch (Alkene)1625-1645Medium
C=C stretch (Aromatic)1450-1600Medium-Weak
C-F stretch1100-1250Strong
C-Cl stretch700-850Strong
  • Justification : The spectrum will be dominated by a very broad O-H stretch and a strong carbonyl (C=O) absorption, characteristic of a carboxylic acid dimer formed via hydrogen bonding. The presence of the C=C double bond and the C-F and C-Cl bonds will also give rise to characteristic strong absorptions.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique Expected m/zInterpretation
ESI-MS (-)200/202[M-H]⁻ ion
HRMS199.9989Calculated for C₉H₅ClFO₂⁻
  • Justification : The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units (M and M+2). High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Potential Applications and Biological Significance

While specific studies on (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid are not abundant, the broader class of cinnamic acid derivatives is a subject of intense research due to its wide range of pharmacological activities.[1][2][21]

  • Antimicrobial and Antifungal Agents : Cinnamic acid derivatives have shown efficacy against various bacteria and fungi. The halogen substituents can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial activity.[1]

  • Anticancer Therapeutics : Many natural and synthetic cinnamic acid analogues exhibit anticancer properties.[1] They can act as precursors for synthesizing more complex molecules with therapeutic potential.

  • Neuroprotective Agents : Some cinnamides have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases or ischemic events.[8]

  • Industrial Intermediates : These compounds are valuable building blocks in organic synthesis for producing pharmaceuticals, fragrances, and polymers.[9][22][23]

The specific combination of 3-chloro and 4-fluoro substitution provides a unique electronic and steric profile that could be exploited in the rational design of targeted therapeutic agents or functional materials.

Safety and Handling

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Similar compounds can be toxic if swallowed.[6]

  • Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage : Store in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid that is emerging as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthetic methodologies, and potential therapeutic applications.

Core Molecular and Physicochemical Properties

This compound, with the CAS Number 155814-22-5, is a solid compound at room temperature.[1] The introduction of both a chlorine and a fluorine atom onto the phenyl ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Molecular Attributes

A precise understanding of the molecular weight is fundamental for all stoichiometric calculations in synthesis and quantitative analysis. The molecular formula of this compound is C₉H₆ClFO₂.[2] Based on this, the calculated molecular weight is a critical parameter for experimental work.

PropertyValueSource(s)
Molecular Formula C₉H₆ClFO₂[1][2]
Molecular Weight 200.59 g/mol [1][2][3]
CAS Number 155814-22-5[1][2][4]
IUPAC Name (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid[4]
Physical Form Solid[1]
Purity (typical) ≥95%[1]
Calculated Physicochemical Parameters

Computational models provide valuable insights into the behavior of a molecule in biological systems. These parameters are crucial for predicting properties such as membrane permeability and bioavailability.

ParameterValueSource(s)
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
LogP 2.5769[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

Synthesis of this compound

The synthesis of cinnamic acid derivatives can be achieved through several established organic chemistry reactions. For this compound, a common and reliable method is the Perkin reaction or a related condensation reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde Reaction_Vessel Condensation Reaction 3-Chloro-4-fluorobenzaldehyde->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Pyridine_Piperidine Pyridine/Piperidine (Base) Pyridine_Piperidine->Reaction_Vessel Heat Heat (Δ) Heat->Reaction_Vessel Acidification Acidification (e.g., HCl) Filtration Filtration Acidification->Filtration 2. Recrystallization Recrystallization Filtration->Recrystallization 3. Final_Product This compound Recrystallization->Final_Product 4. Reaction_Vessel->Acidification 1.

Caption: A generalized workflow for the synthesis of this compound via a condensation reaction.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 3-Chloro-4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Ethanol (for recrystallization)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Dry the purified product under vacuum.

Analytical Characterization

Ensuring the purity and confirming the structure of the synthesized this compound is a critical step. A combination of analytical techniques is typically employed.

Analytical_Workflow cluster_techniques Analytical Techniques Synthesized_Product Synthesized this compound HPLC HPLC (Purity Assessment) Synthesized_Product->HPLC GC_MS GC-MS (Impurity Identification) Synthesized_Product->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Synthesized_Product->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Synthesized_Product->FTIR Purity_Data Purity ≥ 95% HPLC->Purity_Data Provides Impurity_Profile Identification of volatile impurities GC_MS->Impurity_Profile Provides Structural_Confirmation Confirmation of chemical structure NMR->Structural_Confirmation Provides Functional_Groups Presence of C=C, C=O, C-Cl, C-F FTIR->Functional_Groups Provides

Caption: A logical workflow for the analytical characterization of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

For routine purity analysis of non-volatile compounds like this compound, reversed-phase HPLC with UV detection is the method of choice.[5][6]

Typical HPLC Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water), followed by further dilution to a final concentration of 0.1 mg/mL for injection.[5]

Applications in Drug Development

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7][8] The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutic agents.

As a Building Block for Bioactive Molecules

The carboxylic acid functionality of this compound allows for its facile incorporation into larger molecules through amide bond formation or esterification. This makes it a versatile starting material for the synthesis of compound libraries for high-throughput screening.

Potential as an Anti-inflammatory Agent

The core structure of cinnamic acid is present in some known anti-inflammatory compounds. The electronic modifications provided by the chloro and fluoro substituents could potentially enhance the interaction with biological targets involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[9]

Role in the Development of Anticancer Agents

Fluorinated organic molecules are of significant interest in oncology drug development. The presence of the C-F bond can improve metabolic stability and binding affinity to target proteins. This compound could serve as a precursor for the synthesis of novel compounds aimed at various cancer-related targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[4]

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.[4]

References

A Technical Guide to the Biological Activities of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1][2] Possessing a core structure of a phenyl ring attached to an acrylic acid moiety, these compounds are amenable to chemical modifications, leading to analogues with enhanced therapeutic potential.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of cinnamic acid derivatives, including their anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. By synthesizing current research, this guide details the underlying mechanisms of action, presents quantitative data on their efficacy, and provides validated experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the therapeutic potential of this promising class of molecules.

Introduction

Cinnamic acid is a key phytochemical found in various plants, such as Chinese cinnamon (Cinnamomum cassia), fruits, and vegetables.[1] Its derivatives, including well-known compounds like ferulic acid, caffeic acid, and curcumin, are distinguished by the nature and position of substituent groups on the phenyl ring.[1][3] These structural variations significantly influence their biological efficacy.[1][3] The inherent low toxicity of cinnamic acid, combined with its wide-ranging pharmacological activities, makes it an attractive scaffold for the development of novel therapeutic agents.[2][4] This guide will delve into the core biological activities of these derivatives, providing a foundation for further research and drug discovery.

Chapter 1: Anticancer Activity of Cinnamic Acid Derivatives

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting efficacy against a variety of cancer cell lines, including breast, colon, and lung cancer.[1][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3]

Mechanism of Action

A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[3] For instance, certain derivatives can trigger apoptosis in cancer cells by generating reactive oxygen species (ROS), which lead to irreversible DNA damage and subsequent cell death.[5][6][7] Additionally, some derivatives have been shown to disrupt the cell cycle, causing an arrest in the S phase and an increase in the population of hypodiploid cells, indicative of apoptosis.[7]

Key Signaling Pathways Involved

The anticancer activity of cinnamic acid derivatives is often mediated through the modulation of key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa B) signaling pathway , which plays a crucial role in inflammation and cancer. By inhibiting the phosphorylation of IκB, cinnamic acid derivatives can suppress the activation of NF-κB, leading to a downregulation of pro-inflammatory and pro-survival genes.[8]

NF-kB_Signaling_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives IKK IKK Complex Cinnamic_Acid_Derivatives->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκB Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_active->Gene_Expression Binds to DNA Cell_Response Inflammation & Tumor Proliferation Gene_Expression->Cell_Response

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Quantitative Data Summary

The cytotoxic effects of various cinnamic acid derivatives against different cancer cell lines are often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 36eHepG2 (Liver)2.19[3]
Compound 36dHepG2 (Liver)3.11[3]
Compound 5A-549 (Lung)10.36[9]
Cinnamic AcidHT-144 (Melanoma)2400[7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Chapter 2: Antioxidant Properties of Cinnamic Acid Derivatives

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[2] Their antioxidant activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[5]

Mechanisms of Antioxidant Action

Cinnamic acid derivatives can act as free radical scavengers by donating a hydrogen atom from their phenolic hydroxyl groups to neutralize reactive oxygen species (ROS).[1][5] The resulting phenoxyl radical is stabilized by resonance, making the parent compound an effective antioxidant.[10] The presence of electron-donating groups, such as methoxy groups, on the phenyl ring can further enhance this radical scavenging activity.[10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[12][13][14]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12][15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[13] This solution should be freshly prepared and protected from light.[12][13]

  • Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent used for the DPPH solution.[13]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control to an equal volume of the DPPH working solution.[13][15] Include a blank containing only the solvent.[12]

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[12][13][15]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12][13][15]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot a dose-response curve and determine the EC50 (half-maximal effective concentration) value.

Quantitative Data Summary

The antioxidant activity of cinnamic acid derivatives is often expressed as EC50 values from the DPPH assay.

DerivativeEC50 (µg/mL)Reference
Sinapic AcidLower than caffeic and ferulic acid[10]
Caffeic AcidLower than ferulic acid[10]
Ferulic AcidHigher than sinapic and caffeic acid[10]

Chapter 3: Antimicrobial Effects of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[2][16][17] Their effectiveness can be influenced by the specific derivative and the target microorganism.[16][18]

Mechanism of Action

The antimicrobial mechanisms of cinnamic acid derivatives are not fully elucidated but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes like ATPase, and prevention of biofilm formation.[19] For example, cinnamic acid has been shown to reduce the production of virulence factors in Pseudomonas aeruginosa.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22] The broth microdilution method is a commonly used technique for determining MIC values.[20][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth (turbidity).[20]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth, such as Mueller-Hinton Broth (MHB).[20][21]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.[20]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[20] Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[20]

Quantitative Data Summary

The antimicrobial potency of cinnamic acid derivatives is represented by their MIC values.

DerivativeMicroorganismMIC (mg/mL)Reference
1-cinnamoylpyrrolidineS. aureus, E. coli, P. aeruginosa0.5[24]
Cinnamic AcidS. aureus, B. subtilis0.5[24]
Cinnamic AcidE. coli, P. aeruginosa1[24]

Chapter 4: Anti-inflammatory Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives possess significant anti-inflammatory properties.[5][6] These effects are largely attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory mediators.[19][25][26]

Mechanism of Action

A key mechanism of the anti-inflammatory action of cinnamic acid derivatives is the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .[27][28] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects.[27] Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[19][29]

Key Signaling Pathways Involved

Similar to their anticancer effects, the anti-inflammatory properties of cinnamic acid derivatives are also linked to the inhibition of the NF-κB signaling pathway .[8] By preventing the activation of NF-κB, these compounds can reduce the expression of various pro-inflammatory genes, including those for iNOS and COX-2.[8][25][26]

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Macrophages->LPS Stimulate Supernatant Collect Supernatant LPS->Supernatant Induces NO Production Derivatives Cinnamic Acid Derivatives Derivatives->Macrophages Pre-treat Griess_Reagent Add Griess Reagent Supernatant->Griess_Reagent Absorbance Measure Absorbance at 550 nm Griess_Reagent->Absorbance Calculation Calculate NO Concentration Absorbance->Calculation Inhibition Determine % Inhibition Calculation->Inhibition

Caption: Experimental workflow for the nitric oxide (NO) assay.

Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: Nitric oxide is unstable, but it decomposes into stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in aqueous solution.[30][31] The Griess reagent is used to quantify nitrite levels in the cell culture supernatant as a measure of NO production.[30]

Step-by-Step Methodology:

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[32][33][34]

  • Pre-treatment: Pre-treat the cells with various concentrations of the cinnamic acid derivatives for 1 hour.[33]

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production and incubate for 24 hours.[33]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a separate 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[30][34]

  • Absorbance Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 550 nm.[30]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion and Future Perspectives

Cinnamic acid and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects, make them promising candidates for drug development. The ability to chemically modify the core cinnamic acid structure allows for the optimization of their potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and developing novel derivatives with enhanced therapeutic properties. The continued investigation of this versatile class of natural products holds great promise for the discovery of new and effective treatments for a wide range of diseases.

References

The Strategic Role of 3-Chloro-4-fluorocinnamic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). Among the vast arsenal of intermediates, halogenated organic compounds play a pivotal role, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This technical guide provides an in-depth examination of 3-chloro-4-fluorocinnamic acid, a key pharmaceutical intermediate whose structural motifs are integral to the synthesis of targeted therapeutics, particularly in oncology. We will explore the synthetic pathways to this valuable compound, the rationale for its use in medicinal chemistry, and its application in the synthesis of kinase inhibitors, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Intermediates in Drug Design

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-chloro-4-fluorophenyl moiety, in particular, is a recurring structural feature in a number of successful therapeutics. This substitution pattern provides a unique electronic and steric profile that can lead to enhanced target engagement and improved drug-like properties. This compound serves as a versatile precursor, providing this valuable substituted aromatic ring along with a reactive acrylic acid side chain, making it a highly sought-after intermediate in multi-step API synthesis.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.

PropertyValueReference(s)
CAS Number 155814-22-5
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Temperature 4°C
SMILES O=C(O)/C=C/c1cc(Cl)c(F)cc1
InChI Key OYFKFZBXVYKVCD-DUXPYHPUSA-N

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established organic reactions. The choice of pathway often depends on the availability of starting materials, desired scale, and economic considerations. The most common and industrially viable routes originate from 3-chloro-4-fluorobenzaldehyde.

Synthesis of the Precursor: 3-Chloro-4-fluorobenzaldehyde

The primary starting material for the synthesis of this compound is 3-chloro-4-fluorobenzaldehyde. This aldehyde can be synthesized from 4-fluorotoluene or 4-fluorobenzaldehyde through chlorination or bromination followed by nucleophilic substitution.

A common laboratory-scale synthesis involves the direct halogenation of 4-fluorobenzaldehyde. For instance, a process for preparing 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde has been patented, which can then be reduced to the aldehyde.

The Perkin Reaction: A Classic Approach

The Perkin reaction is a powerful method for the synthesis of α,β-unsaturated aromatic acids, making it an ideal choice for the preparation of this compound from its corresponding aldehyde. The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.

Reaction Mechanism: The reaction is initiated by the formation of an enolate from the acetic anhydride, catalyzed by the sodium acetate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-chloro-4-fluorobenzaldehyde. A subsequent intramolecular acyl transfer and elimination of water yields the desired cinnamic acid derivative.

Caption: General workflow of the Perkin reaction for the synthesis of this compound.

Experimental Protocol (Perkin Reaction):

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-chloro-4-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Reaction: Heat the mixture to 180°C and maintain for 4-5 hours with continuous stirring.

  • Work-up: After cooling, pour the reaction mixture into water. To remove unreacted aldehyde, add a 10% sodium carbonate solution until the mixture is alkaline, converting the cinnamic acid to its soluble sodium salt.

  • Purification: The aqueous solution can be steam distilled to remove any remaining aldehyde. After cooling, the solution is treated with activated charcoal to remove colored impurities and filtered.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, causing the this compound to precipitate.

  • Final Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.

The Heck Reaction: A Modern Alternative

The palladium-catalyzed Heck reaction offers a more modern and often milder alternative for the synthesis of cinnamic acids. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

Reaction Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 3-chloro-4-fluoro-iodobenzene) to a Pd(0) species. The resulting Pd(II) complex then coordinates with acrylic acid, followed by migratory insertion and β-hydride elimination to yield the trans-cinnamic acid product and regenerate the Pd(0) catalyst.

Caption: Conceptual workflow of the Heck reaction for synthesizing this compound.

Experimental Protocol (Heck Reaction):

  • Reactant Charging: To a reaction vessel, add 3-chloro-4-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a suitable base (e.g., triethylamine or sodium carbonate, 2.0-3.0 eq) in a solvent such as DMF or acetonitrile.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-120°C for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Pharmaceutical Synthesis: A Case Study of Kinase Inhibitors

The 3-chloro-4-fluorophenyl moiety is a key pharmacophore in several kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Relevance to the Synthesis of Gefitinib

A prominent example of the utility of the 3-chloro-4-fluorophenyl group is in the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Gefitinib involves the coupling of a quinazoline core with 3-chloro-4-fluoroaniline .

While this compound is not a direct precursor to 3-chloro-4-fluoroaniline, the established importance of this aniline in the synthesis of a blockbuster drug underscores the pharmaceutical value of the 3-chloro-4-fluorophenyl scaffold. Synthetic routes can be designed to convert the carboxylic acid group of the cinnamic acid into an amino group, thus making it a potential, albeit indirect, precursor.

Caption: The strategic link between this compound and the synthesis of Gefitinib.

Rationale for the 3-Chloro-4-fluoro Substitution Pattern

The specific placement of chlorine at the 3-position and fluorine at the 4-position of the phenyl ring is not arbitrary. This substitution pattern imparts several advantageous properties:

  • Modulation of pKa: The electron-withdrawing nature of the halogens can influence the acidity or basicity of nearby functional groups, which can be critical for binding to the target protein.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug.

  • Enhanced Binding Interactions: The chlorine and fluorine atoms can participate in favorable interactions, such as halogen bonding, with the amino acid residues in the active site of the target kinase, leading to increased potency.

  • Lipophilicity and Permeability: The halogen substituents increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

Studies on halogen-substituted cinnamic acid derivatives have shown that the position and nature of the halogen significantly affect their biological activity, including their potential as cholinesterase inhibitors and antimicrobial agents. For instance, para-substituted fluoro- and chloro-compounds have demonstrated potent and selective inhibitory activities.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound stands out as a strategically important pharmaceutical intermediate. Its value is derived from the unique and advantageous properties conferred by the 3-chloro-4-fluorophenyl moiety, a structural motif found in potent kinase inhibitors. The well-established synthetic routes to this compound, such as the Perkin and Heck reactions, provide reliable and scalable methods for its production. For medicinal chemists and process development scientists, this compound represents a valuable building block for the design and synthesis of the next generation of targeted therapeutics. Its continued application in drug discovery programs is a testament to the enduring importance of halogenated intermediates in the development of innovative medicines.

Halogenated Cinnamic Acids: A Medicinal Chemistry Review of Structure, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have long been a focal point in medicinal chemistry due to their broad spectrum of biological activities and favorable toxicity profiles.[1][2] The strategic incorporation of halogen atoms onto the cinnamic acid scaffold represents a powerful approach to modulate physicochemical properties, enhance biological potency, and refine pharmacokinetic profiles. This guide provides a comprehensive technical review of halogenated cinnamic acids, delving into their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. We will explore the causal relationships behind experimental design, detail self-validating protocols for synthesis and evaluation, and ground all mechanistic claims in authoritative literature.

Introduction: The Rationale for Halogenation in Cinnamic Acid Scaffolds

The cinnamic acid framework, characterized by a phenyl ring, an α,β-unsaturated carboxylic acid, and a trans-alkene double bond, offers multiple sites for chemical modification.[1][3] While naturally occurring derivatives, such as ferulic and caffeic acids, exhibit notable antioxidant, anti-inflammatory, and antimicrobial properties, their therapeutic application can be limited by metabolic instability or insufficient potency.[1][4]

Halogenation is a time-tested strategy in medicinal chemistry to overcome such limitations. The introduction of halogens (F, Cl, Br, I) can profoundly influence a molecule's properties:

  • Lipophilicity: Halogens increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Stability: Halogenation at sites prone to oxidative metabolism can block these pathways, thereby increasing the compound's half-life.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the acidity of the carboxylic group and modulate the reactivity of the aromatic ring, influencing target binding.

  • Binding Interactions: Halogen atoms can participate in specific "halogen bonding" interactions with biological targets, potentially increasing binding affinity and selectivity.[5]

This guide synthesizes current knowledge to provide researchers and drug development professionals with a foundational understanding of how these modifications translate into tangible therapeutic potential.

Synthetic Strategies for Halogenated Cinnamic Acids

The synthesis of halogenated cinnamic acids can be approached through several reliable methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Direct Halogenation of Cinnamic Acid Derivatives

Direct electrophilic halogenation of the aromatic ring is a straightforward approach. For instance, bromination can be achieved using bromine in a suitable solvent like glacial acetic acid.[6] This method is particularly effective for activating phenyl rings.

A related decarboxylative halogenation, known as the Hunsdiecker reaction, can be used to convert cinnamic acids into (E)-2-halostyrenes, which are valuable synthetic intermediates.[7][8]

Condensation Reactions with Halogenated Precursors

The Knoevenagel condensation is a robust and widely used method for forming the α,β-unsaturated carbonyl system of cinnamic acids.[9] This reaction involves condensing a halogen-substituted aromatic aldehyde with malonic acid in the presence of a base, such as pyridine and piperidine.[10]

Experimental Protocol: Knoevenagel Synthesis of a Halogenated Cinnamic Acid [9][10]

  • Reactant Preparation: In a round-bottom flask, dissolve the desired halogenated aromatic aldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in a minimal amount of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops) to the mixture.

  • Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl). This will precipitate the crude cinnamic acid derivative.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water to remove residual pyridine and HCl, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][11]

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of these compounds.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Select Halogenated Aldehyde & Malonic Acid knoevenagel Knoevenagel Condensation (Pyridine/Piperidine, Reflux) start->knoevenagel workup Acidic Work-up & Precipitation knoevenagel->workup purify Recrystallization workup->purify char Structural Characterization (NMR, MS) purify->char bio_start Pure Halogenated Cinnamic Acid Derivative char->bio_start Proceed to Testing antimicrobial Antimicrobial Assays (MIC Determination) bio_start->antimicrobial anticancer Anticancer Assays (MTT, Cell Cycle Analysis) bio_start->anticancer enzyme Enzyme Inhibition Assays (e.g., Topoisomerase, AChE) bio_start->enzyme data Data Analysis & SAR antimicrobial->data anticancer->data enzyme->data

Caption: A typical experimental workflow for the synthesis and evaluation of halogenated cinnamic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of halogenated cinnamic acids is critically dependent on the nature, number, and position of the halogen substituent(s).

Impact on Antimicrobial Activity

Halogenation generally enhances the antimicrobial properties of cinnamic acid derivatives.[2]

  • Type and Position: Studies on cinnamic acid amides have shown that the position of a chlorine atom is crucial. A para-substituted chloro-compound (4-chlorocinnamic acid) demonstrated superior antibacterial activity compared to its ortho-substituted counterpart.[1] 4-chlorocinnamic acid itself showed MIC values of 708 µM against both E. coli and B. subtilis.[12]

  • Multiple Halogens: Dichloro-substitution on the benzyl moiety of cinnamoyl amides has been shown to produce promising antiproliferative activity against colorectal cancer cells.[13]

  • Fluorine vs. Chlorine: In some series, the introduction of chlorine at specific positions on the benzoyl ring of cinnamate hybrids resulted in higher anticholinergic activity against acetylcholinesterase (AChE), whereas fluorine substitution decreased it.[14]

Impact on Anticancer Activity

Halogenation is a key strategy for augmenting the anticancer potency of cinnamic acid derivatives.[3][6]

  • Bromination: The synthesis of hybrid molecules containing a brominated 2-quinolinone moiety and a cinnamic acid scaffold resulted in compounds with potent antiproliferative activity.[6] Specifically, compound 5a (3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid) was the most potent against the HCT-116 colon cancer cell line, with an IC₅₀ value of 1.89 μM.[6] This suggests that the bulky, lipophilic bromine atoms contribute significantly to cytotoxic efficacy.

  • Dichlorination: The cinnamoyl amide derivative (E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755) showed a promising cytotoxic effect on a human gastric adenocarcinoma cell line (AGS), with a projected IC₅₀ value of 24 μM.[15]

The table below summarizes the cytotoxic activity of selected halogenated cinnamic acid derivatives.

Compound IDStructure HighlightsCancer Cell LineIC₅₀ (μM)Reference
5a Dibromo-quinolinone HybridHCT-116 (Colon)1.89[6]
LQM755 Dichlorophenyl-cinnamamideAGS (Gastric)24[15]
4-Chlorocinnamic acid 4-Chloro substitution(Data not specified for cancer)N/A[12]

Pharmacological Activities and Mechanisms of Action

Anticancer Activity

Halogenated cinnamic acids exert their anticancer effects through multiple mechanisms, often involving the induction of apoptosis and inhibition of key cellular enzymes.[6][15]

  • Cell Cycle Arrest and Apoptosis: Compound 5a was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in HCT-116 cells.[6] This is a hallmark of effective cytotoxic agents, as it prevents cancer cells from proliferating and leads to their programmed death.

  • Topoisomerase II Inhibition: Further investigation revealed that compound 5a is also a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.[6] Its inhibition leads to DNA damage and subsequent cell death.

  • Modulation of Signaling Pathways: While not fully elucidated for all halogenated derivatives, cinnamic acids are known to interfere with critical cancer-related signaling pathways. The PI3K/AKT pathway, which regulates cell growth and survival, is a plausible target for these compounds.[16] Inhibition of this pathway can suppress tumor growth and induce apoptosis.

The diagram below illustrates a hypothetical mechanism where a halogenated cinnamic acid derivative inhibits the PI3K/AKT pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Drug Halogenated Cinnamic Acid Drug->PI3K Inhibition Bcl2->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a halogenated cinnamic acid derivative.

Antimicrobial and Antifouling Activity

The antimicrobial effects of these compounds are broad, targeting bacteria and fungi.[12]

  • Bacterial Inhibition: As noted, chlorinated derivatives are effective against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][12] The mechanism may involve disruption of cell membrane integrity or inhibition of essential enzymes.

  • Quorum Sensing Interference: Some cinnamic acid derivatives can interfere with quorum sensing, a bacterial cell-to-cell communication system that controls virulence factor expression and biofilm formation.[16][17] Halogenation could plausibly enhance this activity, representing a promising anti-virulence strategy.

  • Antifouling Properties: Zosteric acid (p-sulfoxy-cinnamic acid), found in seagrass, is a natural analogue that prevents bacterial biofilm formation.[12] This highlights the potential of synthetic halogenated derivatives as novel antifouling agents.

Neuroprotective Activity

Cinnamic acid hybrids have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.[14]

  • Cholinesterase Inhibition: Alzheimer's therapy often involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine levels in the brain.[14] Studies on cinnamate-rivastigmine hybrids showed that halogen substitution significantly impacts enzyme inhibition. Most derivatives exhibited more potent inhibition of BuChE compared to the parent drug, rivastigmine.[14] Interestingly, ortho-chloro substitution enhanced AChE inhibition, while fluorine substitution was detrimental.[14]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [15]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, AGS) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated cinnamic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

Halogenated cinnamic acids are a versatile and highly promising class of compounds in medicinal chemistry. The strategic incorporation of halogens has been unequivocally shown to enhance antimicrobial, anticancer, and neuroprotective activities. Structure-activity relationship studies reveal that the type and position of the halogen are critical determinants of biological efficacy, providing a clear roadmap for rational drug design.[2]

Future research should focus on several key areas:

  • Systematic SAR Exploration: A more systematic synthesis and evaluation of derivatives with different halogens (F, Cl, Br, I) at all possible positions of the phenyl ring are needed to build more comprehensive SAR models.

  • Mechanism of Action Studies: While initial mechanisms have been proposed, further studies are required to definitively identify the molecular targets and signaling pathways modulated by these compounds.[16]

  • Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the overall therapeutic efficacy of the most potent lead compounds.

  • Development of Multi-Target Agents: Given their diverse activities, halogenated cinnamic acids are ideal scaffolds for developing multi-target-directed ligands, particularly for complex diseases like cancer and Alzheimer's.[14][17]

The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents with improved potency and drug-like properties.

References

A Technical Guide to (2E)-3-(3-Chloro-4-fluorophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

InChIKey: OYFKFZBXVYKVCD-DUXPYHPUSA-N

Abstract: This technical guide provides a comprehensive overview of (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid, a halogenated cinnamic acid derivative of increasing importance in medicinal chemistry and drug development. This document details the compound's core physicochemical properties, provides a validated protocol for its synthesis via Knoevenagel-Doebner condensation, and explores its role as a critical intermediate in the synthesis of advanced therapeutic agents, including Factor Xa inhibitors and novel xanthine derivatives. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.

Introduction: The Strategic Value of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The strategic incorporation of halogen atoms—specifically chlorine and fluorine—onto the phenyl ring is a cornerstone of modern medicinal chemistry. This modification profoundly influences a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The subject of this guide, 3-Chloro-4-fluorocinnamic acid, is a prime example of a rationally designed building block. The presence of both a chlorine and a fluorine atom on the phenyl ring creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing complex, high-value molecules in the pharmaceutical industry.[3] This guide will elucidate the synthesis and application of this specific derivative, providing the technical insights necessary for its successful utilization in a research and development setting.

Physicochemical Properties and Identifiers

Accurate identification and understanding of a compound's physical properties are prerequisites for its use in any experimental workflow. The key identifiers and properties for this compound are summarized below.

PropertyValueReference(s)
IUPAC Name (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid[4]
InChIKey OYFKFZBXVYKVCD-DUXPYHPUSA-N[4][5]
CAS Number 155814-22-5[5][6]
Molecular Formula C₉H₆ClFO₂[5]
Molecular Weight 200.59 g/mol [5]
Appearance Solid / Powder[5]
Purity Typically ≥97%[4]
Storage Sealed in dry, 2-8°C[4]

Synthesis Protocol: Knoevenagel-Doebner Condensation

The synthesis of this compound is reliably achieved through the Doebner modification of the Knoevenagel condensation.[1][7] This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base like pyridine, often with a piperidine co-catalyst. The reaction proceeds via an unsaturated dicarboxylic acid intermediate, which subsequently undergoes decarboxylation to yield the final α,β-unsaturated cinnamic acid.

The choice of this method is based on its high efficiency, operational simplicity, and stereoselectivity, which typically favors the formation of the thermodynamically more stable (E)-isomer, which is crucial for its utility in subsequent synthetic steps.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification A 3-Chloro-4-fluorobenzaldehyde F Knoevenagel-Doebner Condensation & Decarboxylation A->F B Malonic Acid B->F C Pyridine (Solvent/Base) C->F Solvent D Piperidine (Catalyst) D->F Catalyst E Heat (Reflux) E->F G Acidification (HCl) F->G H Filtration G->H I Recrystallization H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the well-established Doebner modification of the Knoevenagel condensation and should be performed by trained chemists with appropriate safety precautions.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Chloro-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst Addition: Add anhydrous pyridine (3-5 volumes) to the flask to dissolve the reactants. To this solution, add a catalytic amount of piperidine (0.05-0.1 eq).

    • Scientist's Note: Pyridine serves as both the solvent and the base, while piperidine is a more effective catalyst for the initial condensation. The use of anhydrous solvent is critical to prevent unwanted side reactions.

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible (typically 4-8 hours). The reaction progress can be tracked by observing the evolution of CO₂, indicating successful decarboxylation.

  • Reaction Quench and Product Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid (HCl). This step neutralizes the pyridine and protonates the carboxylate, causing the crude product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate or building block in the synthesis of complex therapeutic agents. Its pre-defined stereochemistry and halogenation pattern make it an attractive starting point for introducing a specific pharmacophore into a larger molecule.

Intermediate in Factor Xa Inhibitor Synthesis

Research in the field of anticoagulants has identified this compound as a key intermediate in the synthesis of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[6][10] In a multi-step synthesis, the carboxylic acid moiety is activated and coupled with a piperazin-2-one intermediate to build a larger molecular scaffold.[10] The 3-chloro-4-fluorophenyl group ultimately occupies a key binding pocket (the S4 sub-pocket) of the FXa enzyme, contributing to the inhibitor's potency and selectivity.

Precursor for Novel Xanthine Derivatives

In the pursuit of new treatments for central nervous system disorders, this compound has been used as a starting material to synthesize novel xanthine derivatives with potential antidepressant activity.[11][12] In a documented synthesis, the cinnamic acid is reacted with a diamino-uracil derivative to construct a complex heterocyclic system.[11] The specific halogenation pattern of the cinnamic acid derivative is integral to the final compound's structure-activity relationship (SAR).

Hypothesized Mechanism & Signaling Pathway Relevance

While the direct biological activity of this compound is not extensively documented, its derivatives often target key signaling enzymes like protein kinases.[13] Cinnamic acid-based scaffolds have been used to design inhibitors that compete with ATP in the kinase active site. The halogen substituents can form specific halogen bonds or hydrophobic interactions within the active site, enhancing binding affinity and modulating selectivity.

G cluster_upstream Upstream Signal cluster_receptor Cell Surface cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Kinase1 Kinase A RTK->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Kinase Inhibitor (Derived from Cinnamic Acid Scaffold) Inhibitor->Kinase1 Inhibits (ATP-competitive)

Caption: Hypothesized role of cinnamic acid derivatives in kinase signaling.

Conclusion

(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid (InChIKey: OYFKFZBXVYKVCD-DUXPYHPUSA-N) is a strategically important chemical entity whose value lies not in its intrinsic biological activity, but in its role as a versatile and precisely functionalized intermediate. Its reliable synthesis via Knoevenagel-Doebner condensation allows for the scalable production required in drug development campaigns. Documented applications in the synthesis of Factor Xa inhibitors and novel CNS-active agents underscore its utility. For researchers and drug development professionals, this compound represents a key building block for accessing complex molecular architectures and accelerating the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the phenyl ring, make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, safety protocols, handling procedures, and synthetic methodologies pertinent to this compound, designed to empower researchers with the knowledge required for its safe and effective utilization.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling in a laboratory setting.

Physicochemical Data
PropertyValueSource
CAS Number 155814-22-5--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₉H₆ClFO₂--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 200.59 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance White to light yellow crystalline powder--INVALID-LINK--[3]
Melting Point 173-175 °C--INVALID-LINK--[3]
Boiling Point 326 °C--INVALID-LINK--[3]
Purity Typically ≥95%--INVALID-LINK--[4], --INVALID-LINK--[2]
GHS Hazard Classification (Anticipated)

While a definitive GHS classification for this compound is not universally established, based on data for analogous substituted cinnamic acids, the following classification is anticipated:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning[4]

Hazard Pictograms:

GHS Pictograms for Anticipated Hazards.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-retardant Lab Coat gloves Nitrile or Neoprene Gloves lab_coat->gloves Ensure proper fit goggles Chemical Splash Goggles gloves->goggles Protect eyes respirator N95 Respirator (for dusts) goggles->respirator If handling powder outside a fume hood start start->lab_coat Always wear

Recommended PPE for handling this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Eyewash Station and Safety Shower: An easily accessible and functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Grounding: When transferring large quantities of the powder, ensure equipment is properly grounded to prevent static discharge, which could ignite fine dust.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Some suppliers recommend storage at 2-8°C for long-term stability.[1]

  • Incompatibilities: Strong oxidizing agents, strong bases.

Emergency Procedures

A clear and practiced emergency response plan is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: As with many organic compounds, combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including a respirator. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Knoevenagel Condensation

This is a widely used method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4][5][6]

Knoevenagel_Condensation start_materials 3-Chloro-4-fluorobenzaldehyde + Malonic Acid reaction Condensation & Decarboxylation start_materials->reaction Heat catalyst Base (e.g., Pyridine, Piperidine, or Triethylamine) catalyst->reaction workup Acidification & Isolation reaction->workup product This compound workup->product

General workflow for the Knoevenagel condensation.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) in a suitable solvent such as pyridine or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid as a weak base.[7][8][9][10][11]

Perkin_Reaction start_materials 3-Chloro-4-fluorobenzaldehyde + Acetic Anhydride reaction Condensation & Hydrolysis start_materials->reaction High Temperature base Base (e.g., Sodium Acetate) base->reaction product This compound reaction->product Work-up

General workflow for the Perkin reaction.

Experimental Protocol (General Procedure):

  • Reactant Mixture: Combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (excess, ~2-3 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.

  • Reaction: Heat the mixture to a high temperature (typically 170-190°C) with stirring for several hours.[7]

  • Hydrolysis: After cooling slightly, carefully add water to the reaction mixture to hydrolyze the excess acetic anhydride and the intermediate mixed anhydride.

  • Isolation: The product can be isolated by steam distillation to remove unreacted aldehyde, followed by acidification of the remaining aqueous solution to precipitate the cinnamic acid derivative.

  • Purification: The crude product is then collected by filtration and purified by recrystallization.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene.[12][13][14][15][16] This method can be adapted to synthesize cinnamic acids from the corresponding aryl halides.

Experimental Protocol (General Procedure):

  • Reactants: In a suitable solvent (e.g., DMF, NMP, or acetonitrile), combine 3-chloro-4-fluorobromobenzene (or iodide) (1 equivalent), acrylic acid (or an acrylate ester followed by hydrolysis) (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (if necessary), and a base (e.g., triethylamine, potassium carbonate).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC).

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Analytical Characterization (Anticipated Data)

The structure and purity of synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12-13 ppm.

    • Alkene Protons (-CH=CH-): Two doublets are anticipated for the vinylic protons, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. The chemical shifts would likely be in the range of 6.4-7.8 ppm.

    • Aromatic Protons: The aromatic region will show a complex splitting pattern due to the substitution pattern and coupling with the fluorine atom. Three protons will be present, with expected chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal is expected around 167-172 ppm.

    • Alkene Carbons (-CH=CH-): Two signals are anticipated in the range of 115-145 ppm.

    • Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the halogen substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

Based on the IR spectrum of similar cinnamic acids, the following characteristic absorption bands are expected:[17][18][19]

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Sharp
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C (Alkene)1620-1640Medium
C=C (Aromatic)1450-1600Medium
C-F1000-1400Strong
C-Cl600-800Medium to strong
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications in Drug Development

Substituted cinnamic acids are important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules. The presence of halogen atoms can significantly enhance the pharmacological properties of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound can serve as a key starting material for the synthesis of compounds with potential applications as:

  • Anticancer Agents: Cinnamic acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines.

  • Anti-inflammatory Agents: As precursors to compounds that may inhibit inflammatory pathways.

  • Antimicrobial Agents: The core cinnamic acid scaffold has been utilized in the development of new antibacterial and antifungal drugs.

Disposal Considerations

Waste this compound and contaminated materials should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in drug discovery and materials science. A comprehensive understanding of its properties, hazards, and handling requirements is essential for its safe and effective use in a research and development setting. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and unlock the full potential of this versatile chemical compound.

References

Methodological & Application

Synthesis of 3-Chloro-4-fluorocinnamic Acid from 3-Chloro-4-fluoroaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-chloro-4-fluorocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through a Meerwein arylation reaction, a reliable and efficient method for the formation of carbon-carbon bonds. This document details the complete workflow, from the initial diazotization of 3-chloro-4-fluoroaniline to the copper-catalyzed addition to acrylic acid, followed by purification and characterization of the final product. The causality behind experimental choices, safety considerations, and characterization data are thoroughly discussed to ensure reproducibility and a deep understanding of the synthetic process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a halogenated cinnamic acid derivative of significant interest in medicinal chemistry and materials science.[1][2] The presence of the chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a desirable building block in the design of novel therapeutic agents.[3]

The synthetic route detailed herein utilizes the Meerwein arylation, a classic yet powerful reaction in organic synthesis.[4] This method involves the diazotization of an aromatic amine, in this case, 3-chloro-4-fluoroaniline, to form a reactive diazonium salt.[5] This salt then undergoes a copper-catalyzed reaction with an activated alkene, acrylic acid, to yield the desired cinnamic acid derivative.[4] The Meerwein arylation is often favored for its operational simplicity and the ready availability of the starting materials.

This document provides a detailed, step-by-step protocol for this synthesis, along with a discussion of the underlying chemical principles and practical considerations for a successful outcome.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of Key Reagents and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-Chloro-4-fluoroaniline367-21-5C₆H₅ClFN145.56Dark purple to black solid42-47227-228
Acrylic Acid79-10-7C₃H₄O₂72.06Colorless liquid14141
This compound155814-22-5C₉H₆ClFO₂200.59SolidNot specifiedNot specified
Sodium Nitrite7632-00-0NaNO₂69.00White to slightly yellowish solid271320 (decomposes)
Copper(I) Chloride7758-89-6CuCl99.00White to grayish-green solid4301490

Safety Precautions:

  • 3-Chloro-4-fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acrylic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor. Use in a fume hood and wear appropriate PPE.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Causes serious eye irritation. Keep away from combustible materials.

  • Hydrochloric Acid (concentrated): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared in situ and used immediately without isolation. All reactions involving diazonium salts should be conducted behind a blast shield.

Synthetic Pathway and Mechanism

The synthesis of this compound from 3-chloro-4-fluoroaniline proceeds via a two-step, one-pot Meerwein arylation reaction.

Step 1: Diazotization of 3-Chloro-4-fluoroaniline

The first step is the conversion of the primary aromatic amine, 3-chloro-4-fluoroaniline, into a diazonium salt using sodium nitrite in an acidic medium (hydrochloric acid) at low temperatures (0-5 °C).[5] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Copper-Catalyzed Arylation of Acrylic Acid

The in situ generated 3-chloro-4-fluorobenzenediazonium chloride is then reacted with acrylic acid in the presence of a catalytic amount of copper(I) chloride.[4] The copper(I) salt facilitates the decomposition of the diazonium salt to an aryl radical, which then adds to the double bond of acrylic acid. Subsequent elimination of a hydrogen atom and a chlorine atom (from the copper(II) chloride formed in the catalytic cycle) yields the final product, this compound.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • 3-Chloro-4-fluoroaniline (1.46 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Deionized Water

  • Sodium Nitrite (0.70 g, 0.01 mol)

  • Acrylic Acid (1.08 g, 1.0 mL, 0.015 mol)

  • Copper(I) Chloride (0.1 g, 0.001 mol)

  • Acetone

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Workflow Diagram:

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_meerwein Part 2: Meerwein Arylation cluster_workup Part 3: Work-up and Purification A 1. Dissolve 3-chloro-4-fluoroaniline in HCl and water. B 2. Cool to 0-5 °C in an ice-salt bath. A->B D 4. Add NaNO₂ dropwise to the aniline suspension at 0-5 °C. B->D C 3. Prepare aqueous NaNO₂ solution. C->D E 5. Stir for 20 min to form the diazonium salt solution. D->E G 7. Add the cold diazonium salt solution to the acrylic acid mixture. E->G Transfer cold diazonium solution F 6. In a separate flask, dissolve acrylic acid and CuCl in acetone. F->G H 8. Allow to warm to room temperature and stir until N₂ evolution ceases. I 9. Quench the reaction with water. H->I J 10. Extract the product with ethyl acetate. I->J K 11. Wash the organic layer with brine. J->K L 12. Dry over anhydrous MgSO₄. K->L M 13. Concentrate under reduced pressure. L->M N 14. Recrystallize the crude product. M->N

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

Part 1: Diazotization of 3-Chloro-4-fluoroaniline [5]

  • In a 250 mL beaker, add 1.46 g (0.01 mol) of 3-chloro-4-fluoroaniline to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

  • Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

Part 2: Meerwein Arylation

  • In a separate 250 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 1.08 g (0.015 mol) of acrylic acid and 0.1 g (0.001 mol) of copper(I) chloride in 20 mL of acetone. Cool this mixture in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the acrylic acid/copper(I) chloride solution with vigorous stirring. The addition should be done portion-wise to control the evolution of nitrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1-2 hours, or until the evolution of nitrogen gas has ceased. The color of the reaction mixture may change during this time.

Part 3: Work-up and Purification

  • Pour the reaction mixture into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
Melting Point A sharp melting point range consistent with the literature value for the pure compound.
¹H NMR Characteristic signals for the aromatic protons and the vinylic protons of the cinnamic acid moiety. The coupling constants of the vinylic protons should confirm the trans configuration.
¹³C NMR Distinct signals for the nine carbon atoms in the molecule, including the carboxylic acid carbon, the vinylic carbons, and the six aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (200.59 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H, C-Cl, and C-F bonds of the aromatic ring.

Discussion and Conclusion

The Meerwein arylation provides a direct and effective method for the synthesis of this compound from readily available starting materials. The key to a successful synthesis lies in the careful control of the reaction temperature during the diazotization step to prevent the decomposition of the diazonium salt. The use of a catalytic amount of copper(I) chloride is sufficient to promote the arylation reaction.

The work-up and purification procedures are straightforward, with recrystallization being an effective method for obtaining the final product in high purity. The characterization techniques outlined are essential for verifying the structure and purity of the synthesized compound.

This detailed protocol provides a solid foundation for researchers and scientists to produce this compound for further applications in drug discovery and materials science.

References

Synthesis of 3-Chloro-4-fluorocinnamic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-4-fluorocinnamic Acid

This compound is a substituted derivative of cinnamic acid, a class of organic compounds with significant applications in the pharmaceutical, cosmetic, and fragrance industries. The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring can modulate the molecule's biological activity and physicochemical properties, making it a valuable building block in the development of novel therapeutic agents and functional materials. This guide provides detailed, field-proven protocols for the synthesis of this compound, aimed at researchers, scientists, and professionals in drug development. Beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Primary Synthesis Protocol: The Knoevenagel-Doebner Condensation

The most reliable and widely employed method for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst system, typically pyridine and a catalytic amount of piperidine.[1][2][3] The Doebner modification of the Knoevenagel reaction is particularly advantageous as it utilizes malonic acid directly and the reaction conditions promote a subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[1][4]

Reaction Mechanism: A Step-by-Step Look

The Knoevenagel-Doebner condensation proceeds through a fascinating cascade of reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate malonic acid, forming a reactive enolate.

  • Iminium Ion Formation: In a parallel step, piperidine can react with the carbonyl group of 3-chloro-4-fluorobenzaldehyde to form an iminium ion. This intermediate is more electrophilic than the aldehyde itself, thus accelerating the reaction.

  • Nucleophilic Attack: The enolate of malonic acid then acts as a nucleophile, attacking the electrophilic iminium ion (or the aldehyde directly, though the iminium pathway is often faster).

  • Condensation and Dehydration: The resulting adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Under the reaction conditions, typically with heating in pyridine, the dicarboxylic acid intermediate readily undergoes decarboxylation to yield the final product, this compound, primarily as the more stable E-isomer.[2]

Diagram of the Knoevenagel-Doebner Reaction Workflow

Knoevenagel_Doebner_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Purification 3_chloro_4_fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde mixing Mixing and Heating 3_chloro_4_fluorobenzaldehyde->mixing malonic_acid Malonic Acid malonic_acid->mixing pyridine Pyridine (Solvent/Base) pyridine->mixing piperidine Piperidine (Catalyst) piperidine->mixing condensation Condensation mixing->condensation Heat decarboxylation Decarboxylation condensation->decarboxylation acidification Acidification (e.g., with HCl) decarboxylation->acidification precipitation Precipitation of Crude Product acidification->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Pure this compound drying->product

Caption: Workflow for the synthesis of this compound via the Knoevenagel-Doebner condensation.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. As with any chemical synthesis, it is imperative to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
3-Chloro-4-fluorobenzaldehyde158.5615.86 g0.1Ensure high purity.
Malonic Acid104.0612.5 g0.12Use a slight excess.
Pyridine79.1050 mL-Anhydrous is preferred.
Piperidine85.151 mL-Acts as the catalyst.
Hydrochloric Acid (conc.)36.46As needed-For acidification.
Ethanol (95%)-As needed-For recrystallization.[5]
Deionized Water-As needed-For washing.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4-fluorobenzaldehyde (15.86 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (50 mL).

  • Catalyst Addition: To the stirred mixture, add piperidine (1 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 115 °C) using an oil bath. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Acidification and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL). With continuous stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2. A precipitate of the crude this compound will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual pyridine and hydrochloric acid.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[5][6]

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry them in a vacuum oven at a temperature below the melting point.

Expected Yield: 75-85%

Alternative Synthesis Routes

While the Knoevenagel-Doebner condensation is the preferred method, other classical reactions in organic synthesis can also be adapted to produce this compound.

The Perkin Reaction

The Perkin reaction is another well-established method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[7][8]

Reaction Scheme:

3-Chloro-4-fluorobenzaldehyde reacts with acetic anhydride in the presence of sodium acetate at elevated temperatures to yield this compound.

Causality of Experimental Choices:

  • Acetic Anhydride: Serves as both a reactant and a solvent in some cases.

  • Sodium Acetate: Acts as the base catalyst, deprotonating the acetic anhydride to form the reactive enolate.

  • High Temperature: The Perkin reaction typically requires higher temperatures (160-180 °C) and longer reaction times compared to the Knoevenagel-Doebner condensation.[1]

A representative protocol would involve heating a mixture of 3-chloro-4-fluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate for several hours, followed by a similar work-up procedure involving hydrolysis and acidification.

The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds.[9] In the context of cinnamic acid synthesis, it involves the reaction of an aryl halide with acrylic acid.[10]

Proposed Reaction Scheme:

1-Bromo-3-chloro-4-fluorobenzene would be a suitable starting material to react with acrylic acid in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand, and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or DMF).

Causality of Experimental Choices:

  • Palladium Catalyst: The cornerstone of the reaction, facilitating the catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination.

  • Aryl Halide: The reactivity order is typically I > Br > Cl. Therefore, 1-iodo- or 1-bromo-3-chloro-4-fluorobenzene would be preferred starting materials.

  • Base: Necessary to neutralize the hydrogen halide formed during the reaction and regenerate the active catalyst.

The Heck reaction offers a different synthetic approach, particularly useful if the corresponding aryl halide is more readily available than the aldehyde.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Knoevenagel-DoebnerIncomplete reaction.Increase reaction time or temperature slightly. Ensure reagents are of high purity and anhydrous where specified.
Product loss during work-up.Ensure complete precipitation by adjusting the pH carefully. Use minimal cold solvent for washing the crystals.
Oiling out during recrystallizationThe boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. Consider a different recrystallization solvent or a mixed solvent system.[11]
Formation of side productsSelf-condensation of the aldehyde or other side reactions.Maintain the recommended reaction temperature. The use of piperidine as a catalyst in the Knoevenagel-Doebner reaction helps to minimize self-condensation.

Conclusion

The synthesis of this compound is most efficiently achieved through the Knoevenagel-Doebner condensation, a robust and high-yielding reaction. This guide has provided a detailed, step-by-step protocol, along with an in-depth look at the underlying reaction mechanism. Furthermore, alternative synthetic strategies, namely the Perkin and Heck reactions, have been presented to offer researchers flexibility in their synthetic design. By understanding the principles behind each protocol and anticipating potential challenges, scientists can confidently and successfully synthesize this valuable compound for their research and development endeavors.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 3-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-fluorocinnamic acid (C₉H₆ClFO₂) is a substituted cinnamic acid derivative with a molecular weight of 200.59 g/mol .[1][2] Cinnamic acids and their derivatives are important intermediates and building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[3] The isomeric purity and the impurity profile of such intermediates are critical quality attributes that can directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for the determination of purity is paramount during drug development and for quality control of the raw material.[4][5]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and quantitative accuracy.[4][5][6] This application note details a validated reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound, suitable for researchers, scientists, and drug development professionals. The method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8]

Principles of the HPLC Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous solvent and an organic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. This compound, being a moderately polar compound, will be retained on the nonpolar C18 column. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity.

The acidic nature of the mobile phase (containing formic acid) is crucial for ensuring the analyte is in its protonated, less polar form, which leads to better retention and sharper peak shapes on the reversed-phase column. Detection is performed using a UV detector, as the aromatic ring and conjugated double bond in the cinnamic acid structure provide strong chromophores.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (analytical grade)

    • This compound reference standard (purity ≥98%)[2]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2 for details
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Table 1: Optimized HPLC Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
202080
252080
267030
307030
Preparation of Solutions
  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water is used as the diluent.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution in the same manner as the standard solution.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure there are no interfering peaks from the solvent system.

  • Inject the standard solution in replicate (e.g., five times) to check for system suitability.

  • Inject the sample solution.

  • After the analysis, process the chromatograms using appropriate software.

Data Analysis and Interpretation

The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated as follows:

% Purity = (Area of the main peak / Total area of all peaks) x 100

A Diode Array Detector (DAD) can be used for peak purity analysis, which compares the UV spectra across the peak to detect co-eluting impurities.[9] However, it's important to note that this method has limitations, especially if an impurity has a very similar UV spectrum to the main compound or is present at a very low concentration.[9]

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[7] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][10] To demonstrate specificity, a solution of this compound was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. The chromatograms of the stressed samples were compared with that of an unstressed sample to show that the degradation products were well-separated from the main peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] Linearity was established by preparing a series of at least five concentrations of this compound reference standard over a range of 50% to 150% of the nominal sample concentration. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

ParameterResult
Concentration Range 0.25 - 0.75 mg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero

Table 3: Linearity Study Results

Accuracy

Accuracy was determined by applying the method to a sample of known purity (the reference standard) at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Concentration LevelMean Recovery (%)
80%99.5
100%100.2
120%99.8

Table 4: Accuracy Study Results

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method was determined by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.[11]

  • Intermediate Precision: The intermediate precision was established by having a different analyst perform the analysis on a different day using a different instrument.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%

Table 5: Precision Study Results

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. LOD is typically where the signal-to-noise ratio is 3:1, and LOQ is where it is 10:1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions Equilibrate Equilibrate System Prep_Solutions->Equilibrate Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Standard Inject Standard (x5) (System Suitability) Inject_Blank->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Process_Chroma Process Chromatograms Inject_Sample->Process_Chroma Calculate_Purity Calculate % Purity (Area Percent) Process_Chroma->Calculate_Purity

Caption: A flowchart illustrating the key steps in the HPLC analysis workflow for this compound.

Method_Validation_Relationships Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: A diagram showing the key parameters for HPLC method validation as per ICH guidelines.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor peak shape (tailing/fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column- Ensure mobile phase pH is at least 2 units below the pKa of the analyte- Reduce sample concentration
Variable retention times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and degas thoroughly- Ensure the column oven is functioning correctly- Check pump performance and seals
Extraneous peaks - Contaminated diluent or mobile phase- Sample degradation- Carryover from previous injections- Use high-purity solvents- Prepare samples fresh- Implement a robust needle wash procedure in the autosampler

Conclusion

This application note provides a detailed and validated reversed-phase HPLC method for the purity determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise, making it a reliable tool for quality control and in-process monitoring in pharmaceutical development and manufacturing. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for regulatory submissions and ensuring product quality.

References

Application Note: 1H and 13C NMR Characterization of 3-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds widely investigated in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The precise structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and for ensuring quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining molecular structure. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering a protocol for data acquisition and an in-depth analysis of the expected spectral features.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of trans-3-chloro-4-fluorocinnamic acid is presented below with the IUPAC numbering convention used throughout this note.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol

This section outlines a standardized protocol for the preparation and NMR analysis of this compound.

Sample Preparation

The choice of solvent is critical in NMR spectroscopy as it can influence the chemical shifts of labile protons.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent for cinnamic acid derivatives due to its excellent solubilizing properties and the positioning of its residual peak away from the main analyte signals.[5][6]

  • Materials:

    • This compound (5-10 mg)

    • DMSO-d₆ (0.6-0.7 mL)

    • 5 mm NMR tubes

    • Pipettes and a vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.

    • Add 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

    • Securely cap the tube and vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

    • The residual proton signal of DMSO-d₆ at approximately 2.50 ppm and the carbon signal at 39.5 ppm can be used as internal references.[6][7]

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Spectral Width: -2 to 14 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

Data Interpretation and Spectral Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These predictions are based on established substituent effects and data from analogous compounds.[8][9][10]

¹H NMR Spectral Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α~6.6 - 6.8dJHα-Hβ ≈ 16.01H
H-β~7.6 - 7.8dJHβ-Hα ≈ 16.01H
H-2~8.0 - 8.2dJH2-H6 ≈ 2.01H
H-5~7.4 - 7.6dJH5-H6 ≈ 8.51H
H-6~7.7 - 7.9ddJH6-H5 ≈ 8.5, JH6-H2 ≈ 2.01H
COOH> 12.0br s-1H
¹³C NMR Spectral Data (Predicted)
Carbon AssignmentChemical Shift (δ, ppm)
C-1~132 - 134
C-2~129 - 131
C-3~122 - 124 (d, JC-F)
C-4~158 - 162 (d, JC-F)
C-5~118 - 120 (d, JC-F)
C-6~127 - 129
C-α~120 - 122
C-β~142 - 144
C=O~167 - 169

Detailed Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by signals in the olefinic, aromatic, and carboxylic acid regions.

  • Olefinic Protons (H-α and H-β): The protons on the α,β-unsaturated system appear as two distinct doublets. The large coupling constant of approximately 16.0 Hz is characteristic of a trans configuration of the double bond.[11] H-β is expected to resonate further downfield than H-α due to its proximity to the deshielding aromatic ring.

  • Aromatic Protons (H-2, H-5, H-6): The aromatic region will display a complex splitting pattern due to the electronic effects of the chloro and fluoro substituents.

    • H-2: This proton is ortho to the electron-withdrawing cinnamic acid group and meta to the chlorine atom. It is expected to appear as a doublet due to coupling with H-6.

    • H-5: This proton is ortho to the fluorine atom and meta to the cinnamic acid group. It is expected to be a doublet due to coupling with H-6.

    • H-6: This proton experiences coupling from both H-2 and H-5, and will therefore appear as a doublet of doublets.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (often >12 ppm), and its position can be concentration and temperature dependent.[11]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 167-169 ppm.[8]

  • Olefinic Carbons (C-α and C-β): C-β is expected to be more downfield than C-α, consistent with the polarization of the double bond.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the halogen substituents.

    • C-4 (Carbon-Fluorine Coupling): The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond coupling (¹JC-F) and appear as a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

    • C-3 and C-5 (Carbon-Fluorine Coupling): The carbons ortho to the fluorine (C-3 and C-5) will show smaller two-bond couplings (²JC-F) and will also appear as doublets.

    • C-1, C-2, and C-6: These carbons will appear as singlets, with their chemical shifts influenced by the combined electronic effects of the substituents.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of DMSO-d6 in NMR tube prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Acquire 1H NMR Spectrum acq1->acq2 acq3 Acquire 13C NMR Spectrum acq1->acq3 an1 Process spectra (Fourier transform, phase correction, baseline correction) acq2->an1 acq3->an1 an2 Reference spectra to residual DMSO-d6 peak an1->an2 an3 Integrate 1H signals and measure coupling constants an2->an3 an4 Assign peaks based on chemical shifts and multiplicities an3->an4 end end an4->end Final Structural Elucidation

References

Application Note: A Robust GC-MS Method for the Identification and Quantification of Impurities in Cinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid is a critical raw material in the pharmaceutical, flavor, and fragrance industries. Its purity is paramount to ensure the safety, efficacy, and quality of the final products. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive identification and quantification of process-related impurities and degradation products in cinnamic acid. The protocol emphasizes the rationale behind key experimental choices, from sample derivatization to instrument parameters, providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Impurity Profiling in Cinnamic Acid

Cinnamic acid (trans-3-phenyl-2-propenoic acid) and its derivatives are widely utilized as precursors in the synthesis of pharmaceuticals, flavorings, and perfumes.[1] The synthetic routes to cinnamic acid, such as the Perkin reaction or Knoevenagel condensation, can introduce a variety of impurities, including starting materials, intermediates, byproducts, and isomers.[2][3] Furthermore, degradation products can form during storage or processing. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure patient safety.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[6] The inherent polarity and relatively low volatility of cinnamic acid and some of its potential impurities necessitate a derivatization step to improve their chromatographic behavior, ensuring sharp peaks and accurate quantification.[7][8] This application note provides a comprehensive guide to developing and implementing a robust GC-MS method for this critical quality attribute assessment.

The "Why": Causality Behind Experimental Choices

The selection of a GC-MS method is predicated on its ability to separate structurally similar compounds and provide unambiguous identification through mass spectral data.

  • Why GC? Gas chromatography provides the high-efficiency separation required to resolve closely related impurities, such as the cis and trans isomers of cinnamic acid, and other process-related compounds like cinnamaldehyde and cinnamyl alcohol.[9]

  • Why MS? Mass spectrometry offers highly specific and sensitive detection. The fragmentation patterns generated by electron ionization (EI) serve as a chemical "fingerprint," allowing for the positive identification of known impurities by comparison to spectral libraries and the structural elucidation of unknown compounds.[10][11]

  • Why Derivatization? Cinnamic acid's carboxylic acid functional group can lead to poor peak shape (tailing) and potential adsorption in the GC system.[12] Derivatization, specifically silylation, replaces the active hydrogen on the carboxyl group with a non-polar trimethylsilyl (TMS) group.[8] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and sensitivity.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol details a validated method for the analysis of impurities in cinnamic acid.

Materials and Reagents
  • Cinnamic Acid Sample: Representative batch of the material to be tested.

  • Reference Standards: Certified reference standards of cinnamic acid and potential impurities (e.g., cis-cinnamic acid, cinnamaldehyde, benzaldehyde, benzoic acid).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine, anhydrous.

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., 4-chlorocinnamic acid.

Sample Preparation Workflow

The following diagram illustrates the sample preparation workflow:

Caption: Workflow for the derivatization of cinnamic acid.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the cinnamic acid sample into a 2 mL autosampler vial.

    • If using an internal standard, add the appropriate volume of a stock solution of the IS (e.g., 4-chlorocinnamic acid in pyridine) to the vial.

    • Add 1 mL of anhydrous pyridine to the vial and vortex until the sample is completely dissolved.

  • Derivatization:

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of analytes.
Injection Volume 1 µLPrevents column overloading and ensures sharp peaks.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analytes.
Split Ratio 20:1Prevents column overloading with the main component.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Provides separation of early eluting impurities and ensures elution of less volatile components.
Transfer Line Temp. 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°COptimizes ionization efficiency.
Quadrupole Temp. 150°CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range 35 - 450 m/zCovers the expected mass range of the derivatized analytes and their fragments.

Data Analysis and Interpretation

Identification of impurities is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of reference standards or with entries in a commercial mass spectral library (e.g., NIST). The mass spectrum of the TMS-derivatized cinnamic acid will show a characteristic molecular ion and fragmentation pattern. For instance, the TMS derivative of cinnamic acid is expected to have a molecular ion at m/z 220. The loss of a methyl group (-15) would result in a fragment at m/z 205.

Potential Impurities in Cinnamic Acid:

Impurity Potential Origin Expected m/z of TMS Derivative Key Fragment Ions (m/z)
BenzaldehydeStarting Material178177, 163, 147, 77
Benzoic AcidOxidation Product194179, 135, 77
CinnamaldehydeSynthesis Byproduct204203, 189, 173, 131
Cinnamyl AlcoholHydrogenation Product206191, 117, 91
cis-Cinnamic AcidIsomer220205, 147, 73

Method Validation: Ensuring Trustworthiness

A robust analytical method must be validated to ensure it is fit for its intended purpose.[14] The validation should be performed in accordance with ICH Q2(R1) guidelines.[15]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This is demonstrated by the separation of all known impurities from each other and from the main cinnamic acid peak.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of varying concentrations.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical relationship between these validation parameters is illustrated below:

G Method Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Range Precision->Accuracy LOD->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of impurities in cinnamic acid. The use of derivatization ensures excellent chromatographic performance, while the mass spectrometric detection provides definitive identification. Proper method validation according to ICH guidelines will ensure the trustworthiness of the results, making this method suitable for quality control and regulatory submissions in the pharmaceutical and related industries.

References

Application Notes & Protocols: Strategic Application of 3-Chloro-4-fluorocinnamic Acid in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-fluorocinnamic acid is a synthetic organic compound emerging as a highly valuable scaffold in medicinal chemistry. The strategic placement of both a chloro and a fluoro group on the phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive starting point for novel drug candidates. This guide provides an in-depth exploration of its utility, detailing its physicochemical characteristics, rationale for its use in lead optimization, and step-by-step protocols for its derivatization and application in target identification studies. Designed for researchers, medicinal chemists, and drug development professionals, this document integrates established synthetic methodologies with modern drug discovery workflows to facilitate the translation of this promising scaffold into next-generation therapeutics.

Introduction: The Rationale for Dual Halogenation in a Cinnamic Acid Framework

Cinnamic acid and its derivatives are a well-established class of compounds, known for a wide spectrum of pharmacological activities including antioxidant, antimicrobial, antidiabetic, and anticancer properties.[1][2] The core principle of modern drug design often involves the strategic modification of such known bioactive scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. The introduction of halogens is a time-tested strategy to achieve these goals.[3]

  • Fluorine: As the most electronegative element, fluorine can lower the pKa of adjacent acidic protons, form potent hydrogen bonds, and, crucially, block sites of metabolic oxidation, thereby increasing a drug's half-life.

  • Chlorine: The larger chlorine atom can improve binding affinity through favorable van der Waals interactions and also serves as a metabolic shield. Its presence can significantly modulate the electronic character of the aromatic ring.[4]

The combination of these two halogens at the 3- and 4-positions of the cinnamic acid phenyl ring creates a unique electronic and steric landscape. This "dual halogenation" can lead to derivatives with enhanced biological efficacy compared to their non-halogenated or mono-halogenated counterparts.[2][4] This guide will provide the practical framework for leveraging these properties.

Physicochemical Profile of this compound

A comprehensive understanding of a starting material's properties is fundamental to its successful application in a research campaign.

PropertyValueSource(s)
CAS Number 155814-22-5[5][6][7][8]
Molecular Formula C₉H₆ClFO₂[5][6][7]
Molecular Weight 200.59 g/mol [5][6]
Appearance Solid / White to off-white powder[5]
Purity Typically ≥95-98%[5][6]
Topological Polar Surface Area (TPSA) 37.3 Ų[6]
logP (calculated) 2.5769[6]
Solubility Soluble in organic solvents like DMF, DMSO, Methanol.N/A
Storage Sealed in dry, 2-8°C[8]

Application I: Lead Generation via Amide Library Synthesis

The carboxylic acid moiety of this compound is an ideal handle for synthetic elaboration. Conversion to amides is a primary strategy to generate diverse chemical libraries for screening, as the amide bond introduces a hydrogen bond donor and allows for the exploration of various substituents to probe the target's binding pocket.

Workflow for Amide Coupling

The following diagram outlines a standard and robust workflow for synthesizing a library of N-substituted amides from this compound. This process involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.

Caption: General workflow for parallel amide library synthesis.

Detailed Protocol: Synthesis of a Representative Amide

This protocol details the synthesis of (E)-N-(4-methoxyphenyl)-3-(3-chloro-4-fluorophenyl)acrylamide.

Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes side reactions, and is particularly effective for coupling with a wide range of amines, including less nucleophilic anilines. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the acid formed during the reaction.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add this compound (201 mg, 1.0 mmol).

  • Dissolve the acid in 5 mL of anhydrous DMF.

  • Add HATU (456 mg, 1.2 mmol) and DIPEA (0.44 mL, 2.5 mmol) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add p-anisidine (135 mg, 1.1 mmol) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours. Monitor completion by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with 50 mL of EtOAc.

  • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, 20 mL of saturated NaHCO₃, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Trustworthiness: The success of this protocol relies on the use of anhydrous solvent to prevent hydrolysis of the activated acid. The aqueous work-up is critical for removing the DMF and excess reagents, ensuring a clean product for purification.

Application II: Target Deconvolution using a Chemical Probe

To understand the mechanism of action of a bioactive derivative, identifying its cellular binding partner(s) is essential. This can be achieved by designing a chemical probe—a version of the parent molecule modified with a tag for affinity purification.

Chemical Proteomics Workflow

This workflow describes the synthesis and application of a biotinylated 3-Chloro-4-fluorocinnamide probe to identify protein targets from a cell lysate.

Caption: Workflow for affinity-based target identification.

Protocol: Synthesis of a Biotinylated Affinity Probe

Rationale: This protocol creates an amide linkage between the cinnamic acid and a biotin tag that is separated by a flexible polyethylene glycol (PEG) linker. The PEG linker minimizes steric hindrance, allowing the core pharmacophore to interact with its target protein while the biotin tag remains accessible for capture by streptavidin.

Materials:

  • This compound (1.0 eq)

  • Biotin-PEG-NH₂ (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • N-Hydroxysuccinimide (NHS) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) (3.0 eq)

Procedure:

  • Dissolve this compound (20 mg, 0.1 mmol) in 1 mL of anhydrous DMSO.

  • Add EDC (29 mg, 0.15 mmol) and NHS (17 mg, 0.15 mmol). Stir at room temperature for 1 hour to form the active NHS ester.

  • In a separate vial, dissolve Biotin-PEG-NH₂ (e.g., MW ~500, 50 mg, 0.1 mmol) in 1 mL of anhydrous DMSO. Add TEA (42 µL, 0.3 mmol).

  • Add the activated NHS ester solution dropwise to the Biotin-PEG-NH₂ solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Purify the resulting biotinylated probe directly from the reaction mixture using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the probe as a white solid. Confirm its identity and purity via LC-MS.

Authoritative Grounding: The principles of chemical probe synthesis and their application in affinity-based proteomics are foundational techniques in chemical biology for target discovery and validation.

Conclusion and Future Perspectives

This compound is more than just a chemical building block; it is a strategically designed scaffold for modern drug discovery. Its dual-halogenated phenyl ring offers a compelling starting point for developing potent and metabolically stable drug candidates. The protocols provided herein for derivatization and probe synthesis offer robust and validated methods for researchers to explore the vast chemical space accessible from this scaffold. Future investigations should focus on expanding the derivative libraries to include diverse heterocycles and employing structure-based design to create targeted agents against diseases ranging from microbial infections to cancer.[4][9][10]

References

Application Note: A Validated Protocol for the Purification of 3-Chloro-4-fluorocinnamic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds that serve as valuable precursors and building blocks in medicinal chemistry and materials science.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3][4] The method is predicated on the principle of differential solubility: the solubility of a compound in a solvent generally increases with temperature.[5][6] By dissolving an impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[3]

This application note provides a detailed, step-by-step protocol for the purification of this compound using a mixed-solvent recrystallization method. The causality behind each step is explained to provide researchers with a deep understanding of the process, ensuring reliable and reproducible results.

Principle of Recrystallization

The efficacy of recrystallization hinges on the slow, controlled formation of a crystal lattice. As the saturated solution cools, molecules of the target compound preferentially deposit onto the growing crystal lattice, a process driven by favorable intermolecular interactions. The specific geometry of the crystal lattice tends to exclude molecules that do not fit, such as impurities.[3] A slow cooling rate is crucial as it allows for this selective process to occur, resulting in the formation of larger, purer crystals.[5] Rapid cooling can trap impurities within the rapidly forming crystal structure, diminishing the effectiveness of the purification.

Materials and Equipment

3.1 Reagents:

  • Crude this compound (CAS 155814-22-5)[7]

  • Ethanol (95% or absolute)

  • Deionized Water

  • Boiling chips or a magnetic stir bar

3.2 Equipment:

  • Erlenmeyer flasks (two sizes, e.g., 50 mL and 100 mL)

  • Hotplate with stirring capability

  • Graduated cylinders

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Watch glass to cover the flask

  • Büchner funnel and filter flask (for vacuum filtration)

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice-water bath

  • Drying oven or desiccator

  • Melting point apparatus

Safety Precautions

  • Compound Hazards : this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9]

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • Ventilation : All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine solid particles.[8]

  • Handling : Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.

Experimental Protocol

This protocol employs a mixed-solvent system of ethanol and water. Cinnamic acid and its derivatives are typically soluble in ethanol and sparingly soluble or insoluble in water.[11][12][13] This combination allows for fine-tuning of the solvent properties to achieve high recovery of the purified product.

5.1 Step 1: Dissolution of the Crude Solid

The objective is to dissolve the compound in the minimum amount of boiling solvent to create a saturated solution upon cooling, which is essential for maximizing yield.[6][14]

  • Place a known mass (e.g., 1.0 g) of crude this compound into a 50 mL Erlenmeyer flask with a stir bar or boiling chips.

  • In a separate flask, heat approximately 20-30 mL of 95% ethanol on a hotplate to a gentle boil.

  • Working in a fume hood, add the hot ethanol to the flask containing the solid in small portions, with continuous stirring or swirling. Keep the flask with the solid on the hotplate to maintain the temperature.

  • Continue adding hot ethanol just until all the solid has dissolved. Note the volume of ethanol used.

5.2 Step 2: Removal of Insoluble Impurities (Hot Gravity Filtration)

This step is necessary only if insoluble impurities (e.g., dust, sand, or byproducts insoluble in the solvent) are observed in the hot solution. If the solution is clear, proceed to Step 3. The key is to keep the solution, funnel, and filter paper hot to prevent premature crystallization of the product.[15][16]

  • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask on the hotplate.

  • Pour a small amount of boiling ethanol through the funnel to heat the apparatus and wet the filter paper.

  • Once the crude solution is boiling, carefully and quickly pour it through the hot funnel in portions.

  • After filtration is complete, add a small amount (~1-2 mL) of fresh, hot ethanol to rinse the original flask and the filter paper, ensuring maximum transfer of the desired compound.

5.3 Step 3: Crystallization

Slow cooling is paramount for the growth of large, pure crystals.[5]

  • Remove the flask containing the hot, clear solution from the heat source.

  • If the solution is very concentrated, add a few drops of hot deionized water until the solution just begins to show faint turbidity (cloudiness), then add a drop or two of hot ethanol to redissolve it. This brings the solution closer to its saturation point. For many cinnamic acids, a 4:1 ethanol-to-water ratio is a good starting point.[17]

  • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the solid from the solution.[11]

5.4 Step 4: Isolation and Washing of Crystals

Vacuum filtration is used for the rapid and efficient separation of the solid crystals from the mother liquor.[5]

  • Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom, placed on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold ethanol/water filtrate or a fresh, ice-cold ethanol/water mixture.

  • Turn on the vacuum and pour the crystal slurry into the center of the Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to rinse away any adhering mother liquor containing impurities. Using cold solvent minimizes the redissolving of the purified product.[14]

  • Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

5.5 Step 5: Drying the Purified Crystals

  • Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C) or in a desiccator under vacuum.

5.6 Step 6: Purity and Yield Assessment

  • Weigh the final, dried product to calculate the percent recovery.

  • Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity. Compare this to the melting point of the crude starting material, which should be lower and broader.

Data Presentation

The following table should be used to record experimental results for process validation and optimization.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to tan powderWhite crystalline solid
Mass (g) e.g., 1.00 ge.g., 0.85 g
Melting Point (°C) e.g., 195-200 °Ce.g., 204-205 °C
Percent Recovery (%) N/Ae.g., 85%

Experimental Workflow Diagram

Caption: A flowchart of the major steps in the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was added; the solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, add a few drops of an "anti-solvent" (water) in which the compound is insoluble.[18]
Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.
Add a "seed crystal" of the pure compound.
An oil forms instead of crystals ("oiling out"). The boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
The compound is precipitating too quickly from a supersaturated solution.
Low percent recovery. Too much solvent was used for dissolution or washing.Use the minimum amount of solvent necessary. Always use ice-cold solvent for washing.[14]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is sufficiently pre-heated. Perform the filtration as quickly as possible.[15]
Product is still impure (broad melting point). The solution was cooled too quickly, trapping impurities.Repeat the recrystallization and ensure the solution cools slowly and undisturbed.

References

The Untapped Potential of 3-Chloro-4-fluorocinnamic Acid in Agrochemical Innovation: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Cinnamic Acids in Agrochemical Design

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management characteristics, the strategic incorporation of halogenated synthons is a cornerstone of modern pesticide discovery. Among these, cinnamic acid derivatives have garnered significant attention due to their inherent biological activities and versatile chemical functionalities.[1] 3-Chloro-4-fluorocinnamic acid, in particular, represents a promising yet underexplored building block for the synthesis of next-generation fungicides, herbicides, and insecticides. The presence of both chlorine and fluorine on the phenyl ring can significantly modulate the lipophilicity, metabolic stability, and target binding affinity of the resulting agrochemical, offering a distinct advantage in overcoming existing resistance mechanisms.

This technical guide provides a forward-looking perspective on the application of this compound in agrochemical synthesis. While direct synthesis of commercialized pesticides from this specific precursor is not extensively documented in publicly available literature, its chemical architecture suggests its utility in constructing novel active ingredients. Herein, we present detailed synthetic protocols for the preparation of promising fungicidal and herbicidal candidates derived from this compound, grounded in established principles of agrochemical synthesis.

Part 1: Application in Fungicide Synthesis: Crafting Novel Amide Derivatives

The disruption of fungal respiration is a well-established mode of action for many commercial fungicides. Pyrazole carboxamides, for instance, are a prominent class of fungicides that inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. While many of these are synthesized from aniline precursors, the cinnamic acid scaffold offers an alternative route to novel amide-based fungicides. The following section details a hypothetical, yet chemically sound, pathway to a novel fungicidal candidate.

Proposed Fungicidal Target: A Novel N-substituted Cinnamide

The proposed synthetic strategy focuses on the conversion of this compound into a reactive acid chloride, followed by amidation with a biologically relevant amine. For this example, we have chosen 2-aminopyridine as the amine component, a moiety present in various bioactive molecules.

Reaction Scheme 1: Synthesis of a Novel Pyridine-Cinnamide Fungicide Candidate

G cluster_0 Activation cluster_1 Amidation cluster_2 Biological Evaluation 3-Chloro-4-fluorocinnamic_acid This compound Acid_Chloride This compound chloride 3-Chloro-4-fluorocinnamic_acid->Acid_Chloride SOCl₂, Reflux Target_Fungicide N-(pyridin-2-yl)-3-(3-chloro-4-fluorophenyl)acrylamide Acid_Chloride->Target_Fungicide 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Target_Fungicide Pyridine, DCM, 0°C to rt Fungicidal_Assay In vitro and in vivo Fungicidal Assays Target_Fungicide->Fungicidal_Assay G cluster_0 Esterification cluster_1 Biological Evaluation 3-Chloro-4-fluorocinnamic_acid This compound Target_Herbicide Ethyl 3-(3-chloro-4-fluorophenyl)acrylate 3-Chloro-4-fluorocinnamic_acid->Target_Herbicide Ethanol, H₂SO₄ (cat.), Reflux Herbicidal_Assay Pre- and post-emergence Herbicidal Assays Target_Herbicide->Herbicidal_Assay

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial compounds.[1][2] Cinnamic acid, a naturally occurring organic compound found in plants like cinnamon, and its derivatives have emerged as promising candidates in this endeavor.[3][4] These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[5][6]

The structural versatility of cinnamic acid, characterized by a phenyl ring, an alkene double bond, and a carboxylic acid group, allows for extensive chemical modifications to enhance its therapeutic efficacy.[3][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antimicrobial and antifungal potential of cinnamic acid derivatives. The protocols detailed herein are grounded in established methodologies and offer insights into the causal relationships between experimental choices and outcomes, ensuring a robust and reliable assessment of these promising compounds.

Understanding the Mechanism of Action: How Cinnamic Acid Derivatives Combat Microbes

The antimicrobial activity of cinnamic acid and its derivatives is attributed to several mechanisms that disrupt essential cellular functions in bacteria and fungi. A primary mode of action involves the disruption of cell membrane integrity, leading to the leakage of intracellular components and ultimately, cell death.[5][8] Additionally, these compounds can inhibit the activity of crucial enzymes, such as ATPase, and interfere with biofilm formation, a key virulence factor in many pathogenic microorganisms.[5][8] The specific substitutions on the phenyl ring and modifications to the carboxylic acid group can significantly influence the potency and spectrum of antimicrobial activity.[1][9] For instance, the presence of hydroxyl or methoxy groups on the phenyl ring can enhance activity, while esterification or amidation of the carboxylic acid group can also lead to more potent derivatives.[1][4]

Core Experimental Protocols for Antimicrobial and Antifungal Screening

A systematic approach to screening cinnamic acid derivatives is crucial for identifying lead compounds with therapeutic potential. The following protocols outline standardized and widely accepted methods for evaluating antimicrobial and antifungal activity.

Preliminary Screening: The Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay is a qualitative method that provides a rapid preliminary assessment of the antimicrobial activity of a compound.[10][11] It is a cost-effective and straightforward technique for screening a large number of derivatives against a panel of test microorganisms.[12][13]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[11][13]

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours) of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[14]

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.[11][15]

  • Application of Test Disks:

    • Sterilize filter paper disks (6 mm in diameter) and impregnate them with a known concentration of the cinnamic acid derivative solution.

    • Aseptically place the impregnated disks on the surface of the inoculated agar plate. Ensure firm contact with the agar.[16]

    • Include positive control disks (containing a standard antibiotic or antifungal) and negative control disks (containing only the solvent used to dissolve the derivatives).

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[13]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters.

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][17]

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of the compound that prevents the visible growth of a microorganism after overnight incubation.[18][20]

Principle: This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation, and the MIC is determined as the lowest concentration of the compound at which no growth is observed.[14][21]

Step-by-Step Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.[14][21]

  • Preparation of Microbial Inoculum:

    • Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the test compound dilutions.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Incubate the plate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[18]

    • Alternatively, a spectrophotometric reading of the optical density (OD) at 600 nm can be used for a more quantitative assessment of growth inhibition.[21]

Determining Cidal Activity: Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentration Assays

While the MIC assay determines the concentration that inhibits growth (bacteriostatic or fungistatic), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assays determine the lowest concentration that kills the microorganism.[18][20]

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[22][23]

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

  • Plating and Incubation:

    • Spread the aliquot onto a fresh agar plate (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) that does not contain any antimicrobial agent.

    • Incubate the plates under the same conditions as the initial MIC assay.

  • Determination of MBC/MFC:

    • After incubation, count the number of colonies on each plate.

    • The MBC or MFC is the lowest concentration of the test compound that results in a kill of ≥99.9% of the initial bacterial or fungal inoculum.[23]

Data Presentation and Interpretation

For clear and comparative analysis, the results of the screening assays should be presented in a structured format.

Table 1: Example of MIC, MBC, and MFC Data for Cinnamic Acid Derivatives

CompoundTest MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Cinnamic AcidStaphylococcus aureus128256
Escherichia coli256>512
Candida albicans64128
Derivative AStaphylococcus aureus3264
Escherichia coli128256
Candida albicans1632
Derivative BStaphylococcus aureus64128
Escherichia coli256512
Candida albicans3264

Interpretation of Results:

  • A lower MIC, MBC, or MFC value indicates greater antimicrobial potency.

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.[23]

  • The structure-activity relationship (SAR) can be elucidated by comparing the activities of different derivatives. For example, the addition of a specific functional group may correlate with increased or decreased activity against certain microorganisms.[7][24]

Visualizing Experimental Workflows

Diagrams are essential for providing a clear and concise overview of the experimental procedures.

Experimental_Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis cluster_cidal Cidal Activity Assessment A1 Prepare Microbial Inoculum (0.5 McFarland) A2 Inoculate Agar Plate A1->A2 A3 Apply Impregnated Disks A2->A3 A4 Incubate A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Prepare Serial Dilutions of Compound B2 Inoculate with Standardized Microorganism B1->B2 B3 Incubate 96-well Plate B2->B3 B4 Determine MIC (Lowest concentration with no visible growth) B3->B4 C1 Subculture from Clear MIC Wells B4->C1 Proceed with clear wells C2 Plate on Antibiotic-Free Agar C1->C2 C3 Incubate Plates C2->C3 C4 Determine MBC/MFC (≥99.9% killing) C3->C4 Mechanism_of_Action cluster_cell Microbial Cell Membrane Cell Membrane Leakage Leakage of Intracellular Contents Membrane->Leakage Leads to Enzymes Essential Enzymes (e.g., ATPase) Disruption Metabolic Disruption Enzymes->Disruption Leads to Biofilm Biofilm Formation ReducedVirulence Reduced Virulence Biofilm->ReducedVirulence Leads to DNA DNA/RNA Synthesis Compound Cinnamic Acid Derivative Compound->Membrane Disruption & Permeabilization Compound->Enzymes Inhibition Compound->Biofilm Inhibition Compound->DNA Interference (Potential) Death Cell Death Leakage->Death Results in Disruption->Death Results in

References

Application Note: Analytical Techniques for Monitoring Reactions with 3-Chloro-4-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-fluorocinnamic acid (CFCA) is a halogenated derivative of cinnamic acid, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The precise monitoring of chemical reactions involving CFCA is paramount to ensure optimal reaction yield, minimize impurity formation, and guarantee the safety and efficacy of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of modern analytical techniques for the real-time and offline monitoring of reactions involving this compound.

The methodologies detailed herein are designed to provide not just procedural steps, but also the underlying scientific rationale, ensuring that the chosen analytical approach is robust, reliable, and fit for purpose. Adherence to the principles of analytical method validation is a core tenet of this guide, promoting the generation of high-quality, reproducible data essential for regulatory compliance and successful process development.[2]

Core Analytical Strategies

The selection of an appropriate analytical technique is contingent on the specific reaction being monitored, the properties of the reactants and products, and the information required (e.g., qualitative, quantitative, kinetic data). This guide will focus on four principal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction progress and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile components and structural elucidation of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and in-situ reaction monitoring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy , particularly with Attenuated Total Reflectance (ATR), for real-time, in-situ monitoring of functional group transformations.

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring

HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the starting material (CFCA) from intermediates, products, and byproducts, allowing for precise quantification of each species over time.

Causality in HPLC Method Development

The development of a robust HPLC method is a systematic process. For a halogenated aromatic compound like CFCA, a reversed-phase C18 column is an excellent starting point due to its hydrophobicity, which allows for good retention and separation of aromatic compounds.[3] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of CFCA, leading to sharper peaks and more reproducible retention times.[3][4] The detection wavelength is selected based on the UV absorbance maximum of CFCA and its derivatives, which is typically in the range of 254-320 nm for cinnamic acid derivatives.[5]

Protocol 1: Quantitative Analysis of CFCA Reactions by RP-HPLC

Objective: To quantify the consumption of this compound and the formation of the primary product in a reaction mixture.

Instrumentation and Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Reference standards for this compound and the expected product

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the CFCA reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • If available, prepare a similar set of calibration standards for the expected product.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with the initial mobile phase composition to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution with A and B
Gradient Program0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-18 min: 5% A, 95% B18-20 min: Return to 95% A, 5% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength280 nm (or optimal wavelength determined by DAD)
Injection Volume10 µL
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of CFCA and the product in the reaction samples by interpolating their peak areas from the calibration curve.

    • Plot the concentration of reactants and products as a function of time to monitor the reaction progress.

Method Validation: The reliability of this protocol is ensured by adhering to the principles of analytical method validation as outlined in the ICH guidelines.[2][5][6] Key validation parameters include:

  • Specificity: The ability to resolve the analyte peaks from all potential impurities and matrix components.

  • Linearity: The linear relationship between the detector response and the analyte concentration over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Interpretation Reaction_Mixture Reaction Mixture Quench_Dilute Quench & Dilute Reaction_Mixture->Quench_Dilute Filter Filter (0.45 µm) Quench_Dilute->Filter HPLC_System HPLC System (C18 Column, Gradient Elution) Filter->HPLC_System Standard_Prep Prepare Calibration Standards Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Standard_Prep->Calibration_Curve Data_Acquisition Data Acquisition (UV/DAD Detector) HPLC_System->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration_Curve->Quantification Reaction_Profile Reaction Profile Quantification->Reaction_Profile

Caption: HPLC workflow for reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While CFCA itself has a low volatility due to its carboxylic acid group, derivatization can be employed to increase its volatility for GC-MS analysis. This technique is particularly valuable for identifying unknown byproducts and impurities that may be present in the reaction mixture.

Protocol 2: GC-MS Analysis of CFCA Reaction Byproducts (with Derivatization)

Objective: To identify volatile impurities and byproducts in a CFCA reaction mixture.

Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column suitable for derivatized acids (e.g., DB-5ms)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

Procedure:

  • Sample Preparation and Derivatization:

    • Withdraw an aliquot of the reaction mixture and remove the solvent under reduced pressure.

    • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Heat the mixture at 70 °C for 30 minutes to facilitate the silylation of the carboxylic acid group.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

ParameterValue
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow of 1.2 mL/min
Inlet Temperature250 °C
Oven ProgramInitial temp 80 °C, hold for 2 minRamp at 10 °C/min to 280 °C, hold for 10 min
MS Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu
  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST, Wiley) for compound identification.

    • The fragmentation pattern of the silylated CFCA and its derivatives will provide valuable structural information.[7][8]

GCMS_Workflow Reaction_Sample Reaction Sample Solvent_Removal Solvent Removal Reaction_Sample->Solvent_Removal Derivatization Derivatization (e.g., Silylation) Solvent_Removal->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Mass Analyzer) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Matching) MS_Detection->Data_Analysis Impurity_ID Impurity Identification Data_Analysis->Impurity_ID

Caption: GC-MS workflow for impurity identification.

In-Situ Reaction Monitoring with NMR and FTIR Spectroscopy

In-situ (in the reaction vessel) monitoring techniques provide real-time data on the progress of a chemical reaction without the need for sample extraction.[9][10] This eliminates potential errors associated with sample workup and provides a more accurate representation of the reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and can be adapted for real-time reaction monitoring.[11] By observing the changes in the chemical shifts and integrals of specific proton (¹H) or fluorine (¹⁹F) signals, one can track the consumption of reactants and the formation of products.

Application Insights:

  • ¹H NMR: The vinylic protons of the cinnamic acid backbone are particularly useful for monitoring the reaction, as their chemical environment will change significantly as the reaction progresses.

  • ¹⁹F NMR: Given the presence of a fluorine atom in CFCA, ¹⁹F NMR offers a highly sensitive and selective method for monitoring the reaction, as the ¹⁹F chemical shift is very sensitive to changes in the electronic environment of the fluorine atom.

Protocol 3: In-Situ NMR Reaction Monitoring

Objective: To monitor the conversion of CFCA to its product in real-time using NMR spectroscopy.

Instrumentation:

  • NMR spectrometer equipped with a flow-through NMR tube or a standard NMR tube for reactions that can be conducted directly in the spectrometer.

Procedure:

  • Reaction Setup:

    • For slow reactions, the reaction can be initiated directly in a standard NMR tube by adding the final reagent and placing the tube in the NMR spectrometer.

    • For faster or more complex reactions, a flow NMR setup is recommended, where the reaction mixture is continuously circulated from a reaction vessel through the NMR probe.[12][13]

  • NMR Data Acquisition:

    • Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals.

    • The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to provide a good signal-to-noise ratio in a reasonable amount of time.

  • Data Analysis:

    • Identify the characteristic signals for the starting material (CFCA) and the product.

    • Integrate the respective signals in each spectrum.

    • The relative integrals of the reactant and product signals will provide a quantitative measure of the reaction conversion over time.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is an ideal technique for in-situ monitoring of reactions in solution. An ATR probe can be directly immersed into the reaction vessel, allowing for the continuous collection of IR spectra.[14][15][16][17]

Application Insights: The progress of a reaction involving CFCA can be monitored by observing changes in the characteristic infrared absorption bands of key functional groups. For example:

  • The disappearance of the C=C stretching vibration of the cinnamic acid backbone.

  • The appearance or disappearance of bands associated with the product's functional groups.

  • Changes in the carbonyl (C=O) stretching frequency of the carboxylic acid.

Protocol 4: In-Situ ATR-FTIR Reaction Monitoring

Objective: To monitor the functional group transformations in a reaction involving CFCA in real-time.

Instrumentation:

  • FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., diamond or silicon crystal).

Procedure:

  • Reaction Setup:

    • Insert the ATR probe directly into the reaction vessel, ensuring it is fully immersed in the reaction mixture.

    • Secure the probe and ensure proper mixing of the reaction.

  • FTIR Data Acquisition:

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

    • Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).

    • Collect a series of IR spectra at regular time intervals throughout the course of the reaction.

  • Data Analysis:

    • Subtract the background spectrum from each of the reaction spectra.

    • Identify the characteristic absorption bands of the reactants and products.

    • Plot the absorbance of these characteristic peaks as a function of time to generate a reaction profile.

InSitu_Monitoring cluster_nmr In-Situ NMR cluster_ftir In-Situ ATR-FTIR Reaction_Vessel Reaction Vessel with CFCA Flow_NMR Flow-Through NMR Tube Reaction_Vessel->Flow_NMR Circulation ATR_Probe ATR-FTIR Probe Reaction_Vessel->ATR_Probe NMR_Spectrometer NMR Spectrometer Flow_NMR->NMR_Spectrometer NMR_Data Real-Time NMR Spectra NMR_Spectrometer->NMR_Data FTIR_Spectrometer FTIR Spectrometer ATR_Probe->FTIR_Spectrometer FTIR_Data Real-Time IR Spectra FTIR_Spectrometer->FTIR_Data

Caption: In-situ monitoring with NMR and ATR-FTIR.

Conclusion

The selection of an appropriate analytical technique is critical for the successful monitoring of reactions involving this compound. This application note has provided a detailed overview of four powerful analytical methods: HPLC, GC-MS, NMR, and ATR-FTIR. By understanding the principles and following the detailed protocols outlined herein, researchers can gain valuable insights into their reaction kinetics, optimize reaction conditions, and ensure the quality and purity of their final products. The integration of these techniques into a comprehensive analytical workflow will undoubtedly accelerate the development of novel chemical entities and processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-4-fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related compounds. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols, thereby improving yield and purity.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields. This guide provides in-depth, experience-based insights into the common synthetic routes and offers practical solutions to overcome frequently encountered obstacles.

Common Synthetic Routes at a Glance

Several established methods can be employed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities. The most common routes include:

  • Knoevenagel Condensation: A reaction between 3-chloro-4-fluorobenzaldehyde and an active methylene compound like malonic acid, typically catalyzed by a weak base.[1][2]

  • Perkin Reaction: The condensation of 3-chloro-4-fluorobenzaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid.[3][4][5]

  • Heck Reaction: A palladium-catalyzed coupling of 3-chloro-4-fluoro-substituted aryl halide with an alkene, such as acrylic acid or its esters.[6][7][8]

  • Wittig Reaction: The reaction of 3-chloro-4-fluorobenzaldehyde with a phosphorus ylide.[9][10][11]

Each of these methods has its own set of advantages and potential pitfalls. The following sections will delve into troubleshooting specific issues associated with these synthetic pathways.

Troubleshooting Guide: Low Yield and Impurities

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Knoevenagel Condensation Issues

Question 1: My Knoevenagel condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Knoevenagel condensation are a frequent problem and can often be attributed to several factors. Let's break down the potential causes and solutions.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution(s)
Ineffective Catalyst The choice and amount of base are critical. Weak bases like piperidine or pyridine are commonly used.[2] If the base is old, contaminated, or used in insufficient quantity, the deprotonation of malonic acid will be incomplete.- Use freshly distilled piperidine or pyridine. - Consider using a combination of a primary or secondary amine with an acid catalyst (e.g., ammonium acetate) which can facilitate the reaction. - Some protocols have found success using triethylamine in toluene as a pyridine substitute.[2]
Reaction Equilibrium The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[12] The presence of water can shift the equilibrium back towards the starting materials.- Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene or benzene. - Add molecular sieves to the reaction mixture to sequester water.[12]
Suboptimal Temperature The reaction temperature influences the rate of both the condensation and potential side reactions. Insufficient heat may lead to a slow and incomplete reaction, while excessive heat can cause decomposition of reactants or products.- For reactions in pyridine, a gentle reflux is often optimal. - If using a lower boiling solvent, ensure the temperature is sufficient to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Impure Starting Materials Impurities in the 3-chloro-4-fluorobenzaldehyde or malonic acid can inhibit the reaction or lead to the formation of side products.- Ensure the aldehyde is free of the corresponding carboxylic acid (3-chloro-4-fluorobenzoic acid), which can be formed by air oxidation. Recrystallize or distill the aldehyde if necessary. - Use high-purity malonic acid.

Experimental Protocol for an Optimized Knoevenagel Condensation:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents).

  • Add pyridine as the solvent (enough to dissolve the reactants) and piperidine (0.1-0.2 equivalents) as the catalyst.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Question 2: I'm observing significant decarboxylation of my malonic acid before it reacts with the aldehyde. How can I prevent this?

Answer:

Premature decarboxylation of malonic acid is a common side reaction, especially at elevated temperatures. To mitigate this, you can employ the Doebner modification of the Knoevenagel condensation, which is designed to control this process.[1]

Key Adjustments for the Doebner Modification:

  • Solvent and Base: The classic Doebner modification uses pyridine as both the solvent and the base, often with a catalytic amount of piperidine.[1] This combination helps to facilitate the condensation at a temperature where decarboxylation of the product occurs, rather than the starting material.

  • Controlled Heating: Gradually increase the temperature of the reaction mixture. This allows the initial condensation to occur before the temperature is high enough to cause significant decarboxylation of the malonic acid itself.

Perkin Reaction Troubleshooting

Question 3: My Perkin reaction is giving me a low yield of this compound. What are the critical parameters I should re-evaluate?

Answer:

The Perkin reaction, while effective, is often sensitive to reaction conditions.[3][4][5] Here are the key areas to focus on for troubleshooting:

Critical Parameters for the Perkin Reaction:

Parameter Importance and Optimization
Anhydrous Conditions The presence of moisture can hydrolyze the acetic anhydride and deactivate the base catalyst (sodium acetate). This is a common cause of low yields.
Base Catalyst The alkali salt of the acid anhydride acts as the base catalyst.[3] Using an anhydrous and finely powdered salt (e.g., anhydrous sodium acetate) is crucial for its effectiveness.
Reaction Temperature The Perkin reaction typically requires high temperatures (often >150 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to charring and decomposition.
Reaction Time These reactions can be slow, sometimes requiring several hours at high temperatures.[13] Monitoring by TLC is essential to determine the optimal reaction time.

Workflow for a Successful Perkin Reaction:

Perkin_Workflow Start Combine Reactants: - 3-Chloro-4-fluorobenzaldehyde - Acetic Anhydride - Anhydrous Sodium Acetate Heat Heat to 180°C (Monitor by TLC) Start->Heat Strictly Anhydrous Hydrolysis Cool and Hydrolyze with Dilute HCl Heat->Hydrolysis Isolation Isolate Crude Product (Filtration) Hydrolysis->Isolation Purification Recrystallize from Ethanol/Water Isolation->Purification Product Pure 3-Chloro-4- fluorocinnamic Acid Purification->Product

Caption: Optimized workflow for the Perkin reaction.

Heck Reaction Challenges

Question 4: I am attempting a Heck reaction to synthesize my target compound, but the reaction is sluggish and the yield is poor. What are the common pitfalls?

Answer:

The success of a Heck reaction is highly dependent on the catalyst system, base, and reaction conditions.[7][8] For an electron-poor aryl halide like a chloro-substituted one, the reaction can be particularly challenging.

Troubleshooting the Heck Reaction:

Issue Potential Cause(s) Recommended Solution(s)
Catalyst Inactivity The palladium catalyst may not be active enough for the less reactive aryl chloride.- Use a more active catalyst system. Palladium(II) acetate with a phosphine ligand like triphenylphosphine is a common starting point.[8] - Consider using more advanced catalyst systems with N-heterocyclic carbene (NHC) ligands or palladacycles, which are known to be more effective for aryl chlorides.[7]
Incorrect Base The choice of base is crucial for regenerating the active Pd(0) catalyst.- Common bases include triethylamine, potassium carbonate, and sodium acetate.[8] The optimal base can be solvent and substrate-dependent. A screen of different bases may be necessary.
Solvent Effects The solvent can significantly influence the solubility of the reactants and the stability of the catalyst.- Polar aprotic solvents like DMF, NMP, or acetonitrile are often used. - In some cases, ionic liquids or aqueous-phase reactions can be effective.[8]
Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides in the Heck reaction.[7]- If possible, starting with 3-bromo-4-fluorobenzene or 3-iodo-4-fluorobenzene would likely improve the reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the double bond in the final product?

A1: For the Knoevenagel, Perkin, and Heck reactions, the thermodynamically more stable (E)-isomer (trans) is generally the major product.[14] The Wittig reaction's stereoselectivity depends on the nature of the ylide; stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[9]

Q2: What are the best methods for purifying the crude this compound?

A2: Recrystallization is the most common and effective method for purifying the final product.[15] A mixed solvent system, such as ethanol/water or acetic acid/water, often gives good results. For removing persistent impurities, column chromatography on silica gel can be employed, although this may be less practical on a larger scale.[16]

Q3: Can I use microwave irradiation to speed up my synthesis?

A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times for both the Knoevenagel and Perkin reactions, often leading to improved yields as well.[13][17] However, reaction conditions may need to be re-optimized for microwave heating.

Q4: What are some common side products I should be aware of?

A4: Depending on the synthetic route, you might encounter the following side products:

  • From Knoevenagel: Unreacted starting materials, and potentially the bis-adduct if the reaction is not controlled.

  • From Perkin: Self-condensation products of the anhydride, and potential byproducts from side reactions at high temperatures.

  • From Heck: Homocoupling of the aryl halide, and isomerization of the double bond in the product.

  • From Wittig: Triphenylphosphine oxide is a major byproduct that needs to be removed during purification.[18]

Q5: How should I store the final product?

A5: this compound is a stable solid. It should be stored in a well-sealed container in a cool, dry place, away from light.

Logical Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is key. The following diagram illustrates a logical workflow for troubleshooting your synthesis.

Troubleshooting_Workflow Start Low Yield Obtained Check_Purity Verify Purity of Starting Materials (NMR, GC-MS) Start->Check_Purity Analyze Analyze Crude Product (NMR, LC-MS) to Identify Byproducts Start->Analyze Check_Conditions Review Reaction Conditions: - Temperature - Time - Atmosphere Check_Purity->Check_Conditions If Pure Check_Reagents Assess Reagents: - Catalyst Activity - Base Strength - Solvent Purity Check_Conditions->Check_Reagents Optimize Systematically Optimize One Parameter at a Time Check_Reagents->Optimize Success Improved Yield Optimize->Success Modify Modify Purification Strategy Analyze->Modify Byproducts Identified Modify->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cinnamic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing cinnamic acid and its derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of cinnamic acid, providing concise and actionable answers grounded in established chemical principles.

Q1: What are the most common synthetic routes for producing cinnamic acids?

A1: The three most prevalent methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Claisen-Schmidt condensation.[1][2] Each method offers distinct advantages and is suited for different starting materials and desired product specifications.

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3][4][5]

  • Knoevenagel Condensation: This is a reaction between an aromatic aldehyde and a compound with an active methylene group, such as malonic acid, catalyzed by a weak base.[2][6]

  • Claisen-Schmidt Condensation: This method involves the reaction of an aromatic aldehyde with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.[7][8]

Q2: How do I choose the most appropriate catalyst for my cinnamic acid synthesis?

A2: Catalyst selection is critical and depends on the chosen synthetic route and the specific substrates being used.

  • For the Perkin reaction, the catalyst is typically the alkali salt of the acid corresponding to the anhydride used, such as anhydrous sodium or potassium acetate.[1][3][9]

  • For the Knoevenagel condensation, weak bases are commonly employed. Piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts.[2][6][10] For greener synthesis, catalysts like triethylamine can be used as a pyridine substitute.[6]

  • For the Claisen-Schmidt condensation, a strong base is required to generate the enolate of the ester. Sodium ethoxide, prepared from sodium metal and absolute ethanol, is a common choice.[7][8]

Q3: What are the key reaction parameters to optimize for maximizing yield and purity?

A3: Optimizing reaction conditions is crucial for a successful synthesis. Key parameters include:

  • Temperature: The optimal temperature varies significantly between reaction types. The Perkin reaction often requires high temperatures (160-180°C), while the Knoevenagel and Claisen-Schmidt condensations can proceed at milder temperatures, including reflux in solvents like ethanol or toluene.[11][12]

  • Reaction Time: Reaction times can range from a few hours to overnight.[1][13][11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

  • Stoichiometry of Reactants: The molar ratios of reactants and catalysts should be carefully controlled. For instance, in the Knoevenagel condensation, a slight excess of malonic acid is often used.

  • Solvent: The choice of solvent can influence reaction rate and yield.[6] For example, in a pyridine-free Knoevenagel condensation, toluene has been shown to be an effective solvent.[6] Some modern approaches also explore solvent-free conditions.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during cinnamic acid synthesis.

Issue 1: Low or No Product Yield

A low yield of cinnamic acid is a frequent challenge. The following workflow can help identify and address the root cause.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stirring) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst moisture Moisture contamination? (esp. Perkin reaction) check_reagents->moisture temp_time Incorrect Temp/Time? check_conditions->temp_time catalyst_issue Catalyst inactive/insufficient? check_catalyst->catalyst_issue moisture->check_conditions No anhydride_hydrolysis Anhydride hydrolysis occurred. Use anhydrous reagents and dry glassware. moisture->anhydride_hydrolysis Yes solution Improved Yield anhydride_hydrolysis->solution temp_time->check_catalyst No optimize_tt Optimize temperature and time. Monitor with TLC. temp_time->optimize_tt Yes optimize_tt->solution fresh_catalyst Use fresh or purified catalyst. Ensure correct molar ratio. catalyst_issue->fresh_catalyst Yes catalyst_issue->solution No, re-evaluate overall strategy fresh_catalyst->solution

Caption: Troubleshooting workflow for low product yield.

  • Suboptimal Reagents: The purity and reactivity of starting materials are paramount. For example, benzaldehyde can oxidize to benzoic acid upon exposure to air, which will not participate in the condensation reaction.[7] It is often recommended to use freshly distilled benzaldehyde.

  • Moisture in Reagents: The presence of water can be particularly detrimental in the Perkin reaction, as it can hydrolyze the acetic anhydride, rendering it inactive.[2] Ensure all glassware is thoroughly dried and use anhydrous reagents.

  • Suboptimal Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. For base-catalyzed reactions, ensure the base is not contaminated or degraded. For instance, sodium acetate used in the Perkin reaction must be anhydrous.[3][9]

Issue 2: Low Product Purity

Low purity is often indicated by a broad and depressed melting point compared to the literature value (trans-cinnamic acid: 133-136°C).[11][14]

  • Unreacted Starting Materials: Residual aromatic aldehyde or acetic anhydride are common impurities.[2] Unreacted benzaldehyde can often be removed during workup by steam distillation or by washing the crude product with a sodium bisulfite solution.[2][15]

  • Side Products: Side reactions can lead to impurities. For example, in the Perkin reaction, self-condensation of acetic anhydride can occur.[3][11] The formation of by-products can be minimized by careful control of reaction temperature and time.

  • Inadequate Purification: The purification method may not be effective. Recrystallization is a common and effective method for purifying crude cinnamic acid. Suitable solvents for recrystallization include ethanol or water.[13][14] Column chromatography can also be employed for purification.

The following table summarizes common impurities and suggested purification strategies:

ImpurityIdentificationPurification Strategy
Unreacted BenzaldehydeOily appearance, almond-like smellSteam distillation, wash with sodium bisulfite solution.[15]
Acetic Anhydride/AcidSharp, vinegary odorHydrolyze with water during workup, neutralize with a base like sodium carbonate.[2][11]
Side-Reaction ProductsBroad melting point rangeRecrystallization from a suitable solvent (e.g., ethanol/water).[2]
Metal Catalyst ResiduesFor syntheses using metal catalysts, purification may involve treatment with activated carbon and extraction.[16]

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most common cinnamic acid synthesis routes.

Protocol 1: Perkin Reaction

This protocol is adapted from standard organic chemistry procedures and sonochemical-assisted methods.[9][11]

PerkinProtocol start Start: Perkin Reaction mix 1. Mix Reactants: Benzaldehyde (0.05 mol) Acetic Anhydride (0.073 mol) Anhydrous Sodium Acetate (0.03 mol) start->mix heat 2. Heat Mixture: Equip with reflux condenser. Heat in oil bath at 160-180°C for 3-5 hours. mix->heat workup 3. Workup: Cool slightly, pour into water. Add saturated Na2CO3 solution until alkaline. heat->workup distill 4. Remove Impurities: Steam distill to remove unreacted benzaldehyde. workup->distill precipitate 5. Precipitate Product: Filter the hot solution. Acidify the filtrate with concentrated HCl. distill->precipitate isolate 6. Isolate & Purify: Cool in an ice bath to crystallize. Filter the cinnamic acid crystals. Recrystallize from water or ethanol. precipitate->isolate end End: Purified Cinnamic Acid isolate->end

Caption: Step-by-step workflow for the Perkin reaction.

  • Reactant Mixture: In a round-bottom flask, combine benzaldehyde (e.g., 0.05 mol), acetic anhydride (e.g., 0.073 mol), and anhydrous sodium acetate (e.g., 0.03 mol).[9][11]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 160-180°C for 3-5 hours.[11][15]

  • Workup: Allow the reaction mixture to cool slightly and then pour it into water.[9][11] Add a saturated solution of sodium carbonate until the solution is alkaline to convert the cinnamic acid to its soluble sodium salt.[11][15]

  • Purification: Steam distill the mixture to remove any unreacted benzaldehyde.[15] Filter the hot solution to remove any resinous byproducts.

  • Isolation: Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the cinnamic acid.[9][11]

  • Final Purification: Collect the crystals by suction filtration, wash with cold water, and recrystallize from ethanol or hot water to obtain the purified product.

Protocol 2: Knoevenagel Condensation (Pyridine-Free)

This protocol utilizes triethylamine as a greener alternative to pyridine.[6][12]

KnoevenagelProtocol start Start: Knoevenagel Condensation mix 1. Mix Reactants: Toluene (5 mL) Malonic Acid (4.7 mmol) Triethylamine (6.1 mmol) start->mix add 2. Add Aldehyde & Catalyst: Slowly add Benzaldehyde (4.7 mmol) and Piperidine (0.8 mmol) with stirring. mix->add reflux 3. Heat to Reflux: Heat the mixture for 2-3 hours at reflux temperature. Monitor reaction by TLC. add->reflux remove_solvent 4. Remove Solvents: After completion, remove triethylamine and toluene by vacuum distillation. reflux->remove_solvent precipitate 5. Precipitate Product: Treat the residue with HCl to precipitate the product. remove_solvent->precipitate isolate 6. Isolate & Purify: Filter the solid product. Wash with cold water and dry. precipitate->isolate end End: Purified Cinnamic Acid isolate->end

Caption: Step-by-step workflow for the Knoevenagel condensation.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, mix toluene (5 mL), malonic acid (4.7 mmol), and triethylamine (6.1 mmol).[6]

  • Addition: Slowly add aromatic aldehyde (4.7 mmol) and piperidine (0.8 mmol) with vigorous stirring.[6]

  • Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the consumption of the aldehyde using TLC.[6]

  • Workup: After the reaction is complete, remove the triethylamine and solvent via vacuum distillation.[6]

  • Isolation: Treat the resulting residue with hydrochloric acid to precipitate the cinnamic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

Reaction Mechanisms Explained

Understanding the underlying mechanisms is key to troubleshooting and optimizing your synthesis.

Perkin Reaction Mechanism

The Perkin reaction is a base-catalyzed condensation.[4][5]

  • Enolate Formation: The base (acetate ion) abstracts an acidic α-proton from acetic anhydride to form a resonance-stabilized carbanion (enolate).[4]

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde, forming an alkoxide intermediate.[4]

  • Protonation and Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule (dehydration) leads to the formation of an unsaturated mixed anhydride.[4]

  • Hydrolysis: Finally, hydrolysis of the anhydride yields the α,β-unsaturated cinnamic acid and an acetic acid molecule.[4]

Knoevenagel Condensation Mechanism

This reaction relies on the high acidity of the methylene protons in malonic acid.

  • Carbanion Formation: The basic catalyst (e.g., piperidine) deprotonates the active methylene group of malonic acid to form a carbanion.[13]

  • Aldol-type Addition: The carbanion attacks the carbonyl carbon of the aldehyde, forming an intermediate.

  • Dehydration and Decarboxylation: This intermediate readily undergoes dehydration. The resulting α,β-unsaturated dicarboxylic acid is unstable and spontaneously decarboxylates upon heating to yield cinnamic acid.[13]

References

Technical Support Center: Resolving Peak Splitting in HPLC for Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. As Senior Application Scientists, we understand that achieving perfect peak shape is crucial for accurate quantification and robust analytical methods. Peak splitting, where a single peak appears as two or more conjoined peaks, is a common and frustrating issue in HPLC.[1] This guide provides in-depth troubleshooting strategies, with a special focus on the unique challenges presented by halogenated compounds.

Part 1: Initial Diagnosis - What is Your Chromatogram Telling You?

The first step in troubleshooting is to observe the scope of the problem. The pattern of peak splitting provides critical clues to its origin.

Q1: Are all the peaks in my chromatogram splitting, or is it just one or a few?

A1: This is the most important diagnostic question.

  • If all peaks are splitting: The problem is likely systemic, occurring before the analytical separation begins. This points towards an issue with the HPLC hardware or a universal condition affecting all analytes equally. Common culprits include a blocked column frit or a physical void in the column packing material.[2]

  • If only one or some peaks are splitting: The issue is likely chemical or method-specific, related to the interaction of specific analytes with the mobile phase, sample solvent, or stationary phase.[2] This is where factors like solvent mismatch or secondary interactions come into play.

Let's use this distinction to guide our troubleshooting.

Part 2: Troubleshooting Guide - All Peaks Splitting (Systemic Issues)

When every peak is distorted, we look at the shared pathway all analytes travel.

Q2: I've determined all my peaks are splitting. What's the first thing I should check?

A2: The most common causes for universal peak splitting are physical disruptions in the flow path at the head of the column.[2][3] This creates two or more distinct paths for the sample band to travel, causing it to split before the separation even starts.

Here is a logical workflow to diagnose and resolve these issues:

All_Peaks_Splitting_Workflow Start All Peaks Splitting Detected CheckGuard Step 1: Remove Guard Column (if present) Start->CheckGuard Analyze Re-analyze Sample CheckGuard->Analyze ProblemSolved Problem Solved? (Peaks are sharp) Analyze->ProblemSolved ReplaceGuard Root Cause: Contaminated/Blocked Guard Column Solution: Replace Guard Column ProblemSolved->ReplaceGuard Yes ProblemPersists Problem Persists ProblemSolved->ProblemPersists No CheckFrit Step 2: Check for Blocked Frit & Column Void ProblemPersists->CheckFrit FlushColumn Action: Reverse and Flush Column (Disconnect from detector first!) CheckFrit->FlushColumn AnalyzeAgain Re-analyze Standard FlushColumn->AnalyzeAgain ProblemSolved2 Problem Solved? AnalyzeAgain->ProblemSolved2 TempFix Root Cause: Partial Frit Blockage Note: This is often a temporary fix. Consider the source of particulates. ProblemSolved2->TempFix Yes ReplaceColumn Root Cause: Column Void or Permanently Blocked Frit Solution: Replace Analytical Column ProblemSolved2->ReplaceColumn No

Caption: Troubleshooting workflow for systemic peak splitting.
Q3: What causes a column void or a blocked frit, and how can I prevent it?

A3: Excellent question. Prevention is always the best strategy.

  • Column Voids: A void is a gap in the packing material at the head of the column.[3] It can be caused by:

    • Pressure Shocks: Sudden changes in pressure, like starting the flow at a high rate. Always ramp up the flow rate gradually.

    • pH Degradation: Operating the column outside its recommended pH range can dissolve the silica backbone, causing the packed bed to collapse.

  • Blocked Frit: The inlet frit is a porous filter that protects the column's stationary phase.[1] It can get blocked by:

    • Particulates from the Sample: Always filter your samples with a 0.22 or 0.45 µm syringe filter, especially if they are derived from complex matrices.

    • Mobile Phase Precipitation: Buffers can precipitate if their solubility limit is exceeded when mixing with organic solvents. Ensure your buffer is soluble in the entire gradient range.

    • Debris from the HPLC System: Wear and tear on pump seals or injector rotors can shed small particles. Using an in-line filter between the injector and the column is a highly effective preventative measure.[3]

Part 3: Troubleshooting Guide - Some or Single Peaks Splitting (Method-Specific Issues)

When only specific peaks are splitting, the cause is chemical, not mechanical. The most frequent culprit is a mismatch between the sample solvent and the mobile phase.[2][3][4]

Q4: My early eluting peaks are split, but later peaks look fine. What's happening?

A4: This is a classic symptom of using a sample solvent that is stronger (i.e., has a higher elution strength) than your starting mobile phase.[5]

The Causality: When you inject a plug of sample dissolved in a strong solvent, the portion of the analyte at the edges of the plug mixes with the weaker mobile phase and slows down. However, the analyte in the center of the plug remains in the strong solvent environment and travels down the column faster. This difference in speed distorts and splits the sample band before it has a chance to properly focus at the column head.[6] Early eluting peaks are most affected because they have less time to reconcentrate on the column.

Sample_Solvent_Effect cluster_0 Injection Process cluster_1 Mechanism at Column Head Inject Sample in Strong Solvent Injected into Weak Mobile Phase Band Sample Band Enters Column Inject->Band Edges Edges of Sample Plug Mix with Mobile Phase -> Analytes Slow Down Band->Edges Center Center of Sample Plug Remains in Strong Solvent -> Analytes Move Faster Band->Center Split Differential Velocity Splits the Initial Analyte Band Edges->Split Center->Split Result Result: Distorted or Split Peak (Especially for early eluters) Split->Result

Caption: Mechanism of peak splitting due to strong sample solvent.
Protocol 1: Diagnosing and Resolving Sample Solvent Mismatch

  • Hypothesis: The sample solvent is stronger than the mobile phase.

  • Test 1 (Confirmation): Reduce the injection volume significantly (e.g., from 10 µL to 2 µL). If the peak shape improves or the split resolves into a single peak, the sample solvent is the cause.[2]

  • Solution 1 (Ideal): Re-dissolve and dilute the sample in the initial mobile phase composition. This is the most robust solution.[4][5]

  • Solution 2 (Alternative): If solubility is an issue, dissolve the sample in a minimal amount of strong solvent and then dilute to the final volume with the mobile phase or water. The goal is to make the final diluent as weak as possible while keeping the analyte dissolved.[6]

Sample Solvent Condition Effect on Peak Shape (Reversed-Phase) Recommendation
Stronger than mobile phase (e.g., 100% Acetonitrile)Peak splitting, fronting, or broadening[7][8]Avoid. Dilute sample in mobile phase.
Matches mobile phase (e.g., 50:50 ACN:Water)Ideal, sharp, symmetrical peaks.Best Practice.
Weaker than mobile phase (e.g., 100% Water)Can lead to peak sharpening or focusing.[7]Acceptable. Often used for on-column focusing.
Q5: My sample is only soluble in strong solvents. What other issues can cause a single peak to split?

A5: While solvent mismatch is the most common cause, other factors can be at play:

  • Co-elution: The split peak might actually be two different, closely eluting compounds.[2] To check this, alter the method's selectivity (e.g., change the mobile phase organic solvent from acetonitrile to methanol, or adjust the pH) to see if the two "splits" resolve into distinct peaks.

  • On-Column Degradation: The analyte could be unstable and degrading on the column. This is less common but possible if the stationary phase is incompatible with the analyte.

  • Mobile Phase pH near Analyte pKa: If your analyte is ionizable, setting the mobile phase pH too close to its pKa value (within +/- 1 pH unit) can cause problems.[9] At this pH, the analyte exists as a mixture of its ionized and unionized forms, which can have different retention times, leading to broad or split peaks. The solution is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.

Part 4: Special Considerations for Halogenated Compounds

Halogenated compounds, particularly fluorinated ones, have unique electronic properties that can influence their chromatographic behavior.

Q6: Do halogenated compounds require special consideration to prevent peak splitting?

A6: Yes, their properties can make them susceptible to specific interactions that affect peak shape.

  • Secondary Interactions with Silanols: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[10][11] These silanols are polar and can act as hydrogen bond donors. Halogen atoms (especially fluorine and chlorine) on an analyte can be weakly basic and act as hydrogen bond acceptors. This unwanted secondary interaction can contribute to peak tailing and, in some cases, distorted or split peaks.[12][13]

    • Solution: Use a well-endcapped, high-purity silica column. End-capping is a process that deactivates most residual silanols.[11] Alternatively, adding a competitive agent like a small amount of triethylamine (TEA) to the mobile phase can occupy the active silanol sites, improving peak shape for sensitive compounds.

  • Dipole-Dipole Interactions: The high electronegativity of halogens can create strong molecular dipoles. These can lead to unique interactions with certain stationary phases.

    • Solution: For highly halogenated compounds, consider a specialized stationary phase. Fluorinated phases (e.g., PFP - pentafluorophenyl) are designed to provide alternative selectivity for halogenated analytes through dipole-dipole, pi-pi, and ion-exchange interactions, which can significantly improve peak shape and resolution.[12]

Part 5: Frequently Asked Questions (FAQs)

Q: Can a failing detector lamp cause peak splitting? A: No. A failing lamp typically causes a noisy or drifting baseline and a decrease in sensitivity, but it does not physically alter the chromatographic band to cause peak splitting.

Q: I reversed and flushed my column, and the peak shape improved, but the problem came back quickly. Why? A: Reversing and flushing can dislodge particulates from a blocked inlet frit, but it doesn't eliminate the source of the contamination. You need to investigate the root cause: filter your samples and mobile phase, and consider installing an in-line filter.

Q: Could my peak splitting be due to sample overload? A: Sample overload typically causes peak fronting—a distortion where the front of the peak is less steep than the back.[2] It does not usually cause a distinct split into two maxima. If you suspect overload, simply dilute your sample and re-inject; fronting will disappear if overload was the issue.

Q: Does temperature play a role in peak splitting? A: It can, indirectly. A significant temperature difference between the mobile phase entering the column and the column oven can cause viscosity and density changes, potentially distorting the peak.[1] Using a mobile phase pre-heater or ensuring your solvent lines are sufficiently long within the column compartment can help equilibrate the temperature.

References

Technical Support Center: Purification of 3-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-chloro-4-fluorocinnamic acid, with a specific focus on addressing the common issue of the compound "oiling out" during crystallization. As Senior Application Scientists, we combine technical principles with practical, field-tested insights to help you achieve a successful purification.

Understanding "Oiling Out"

"Oiling out" is a phenomenon where a compound separates from a solution as a liquid or viscous oil rather than forming solid crystals during a crystallization process. This is a form of liquid-liquid phase separation and can significantly hinder purification, as the oil phase can trap impurities and prevent the formation of a pure crystalline lattice.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₉H₆ClFO₂--INVALID-LINK--
Molecular Weight 200.59 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity (Typical) 95%--INVALID-LINK--

Troubleshooting Guide: When this compound Oils Out

This section provides a structured approach to diagnosing and resolving the issue of oiling out during the purification of this compound.

G cluster_0 Problem Identification cluster_1 Primary Causes & Initial Checks cluster_2 Corrective Actions & Advanced Strategies Oiling Out Occurs Oiling Out Occurs Impurity Level Impurity Level Oiling Out Occurs->Impurity Level High impurities can depress melting point Solvent Choice Solvent Choice Oiling Out Occurs->Solvent Choice Poor solubility characteristics Cooling Rate Cooling Rate Oiling Out Occurs->Cooling Rate Rapid cooling increases supersaturation Alternative Purification Alternative Purification Oiling Out Occurs->Alternative Purification If recrystallization is persistently problematic Pre-Purification Pre-Purification Impurity Level->Pre-Purification If impurities are suspected Solvent System Modification Solvent System Modification Solvent Choice->Solvent System Modification If single solvent fails Controlled Cooling & Seeding Controlled Cooling & Seeding Cooling Rate->Controlled Cooling & Seeding To manage supersaturation

Caption: Troubleshooting workflow for oiling out.

Question 1: My this compound is oiling out. What are the most likely immediate causes?

Answer: Oiling out is typically a result of one or a combination of the following factors:

  • High Impurity Load: The presence of significant impurities can depress the melting point of your compound, making it more likely to separate as a liquid. The synthesis of this compound is often achieved through a Knoevenagel condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid.[3][4] Potential impurities could include unreacted starting materials or byproducts from this reaction.

  • Inappropriate Solvent Choice: The solvent system you are using may not be ideal. For instance, if your compound is too soluble, it may not reach the point of crystallization before becoming a highly concentrated, supersaturated oil. Conversely, a solvent in which it is poorly soluble may require high temperatures for dissolution, and upon cooling, the rapid decrease in solubility can lead to oiling out.

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules do not have sufficient time to orient themselves into a crystal lattice, instead aggregating as a disordered oil.

Question 2: How can I address the issue of potential impurities?

Answer: If you suspect that a high level of impurities is the root cause, consider a preliminary purification step before attempting recrystallization.

  • Aqueous Wash: If your crude product is dissolved in an organic solvent, washing with a dilute aqueous acid and then a dilute aqueous base can help remove basic and acidic impurities, respectively.

  • Charcoal Treatment: If your product is colored, adding activated charcoal to the hot solution before filtration can help remove colored impurities.

  • Column Chromatography: For very impure samples, purification by column chromatography may be necessary to isolate a product that is amenable to recrystallization.

Question 3: What are the best solvent systems for recrystallizing this compound?

Answer: The principle of "like dissolves like" is a good starting point. Given the polar carboxylic acid group and the relatively non-polar halogenated aromatic ring, a mixed solvent system is often effective.

Recommended Starting Solvent System:

A patent describing the purification of a similar compound, fluorocinnamic acid, specifies recrystallization from 95% ethanol.[5] This suggests that an ethanol/water mixture is an excellent starting point for this compound.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and heptane) to each test tube at room temperature. Observe the solubility.

  • Gently heat the test tubes with insoluble or sparingly soluble compounds. An ideal single solvent will dissolve the compound when hot but not at room temperature.

  • For a mixed solvent system, find a "good" solvent that dissolves the compound at room temperature (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water).

Qualitative Solubility Predictions:

SolventPolarityPredicted Solubility of this compound
WaterHighLow
EthanolHighGood, especially when hot
IsopropanolMediumGood, especially when hot
Ethyl AcetateMediumModerate
TolueneLowLow to Moderate
HeptaneLowVery Low
Question 4: I've chosen a solvent system, but my compound is still oiling out. What procedural changes can I make?

Answer: If you are confident in your solvent choice, the next step is to optimize the crystallization conditions.

Step-by-Step Protocol to Prevent Oiling Out:

  • Dissolve at the Boiling Point: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe a persistent cloudiness. Then, add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Slow Cooling is Crucial:

    • Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water. Do not place it directly in an ice bath.

    • Once the solution has reached room temperature and you observe crystal formation, you can then place it in an ice bath to maximize the yield.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooling solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystals to form.

G cluster_0 Recrystallization Workflow Dissolve in Min. Hot 'Good' Solvent Dissolve in Min. Hot 'Good' Solvent Hot Filtration (Optional) Hot Filtration (Optional) Dissolve in Min. Hot 'Good' Solvent->Hot Filtration (Optional) Add 'Poor' Solvent to Cloud Point Add 'Poor' Solvent to Cloud Point Hot Filtration (Optional)->Add 'Poor' Solvent to Cloud Point Add 'Good' Solvent to Clarity Add 'Good' Solvent to Clarity Add 'Poor' Solvent to Cloud Point->Add 'Good' Solvent to Clarity Slow Cooling to RT Slow Cooling to RT Add 'Good' Solvent to Clarity->Slow Cooling to RT Induce Crystallization (Seed/Scratch) Induce Crystallization (Seed/Scratch) Slow Cooling to RT->Induce Crystallization (Seed/Scratch) Oiling Out? Oiling Out? Slow Cooling to RT->Oiling Out? Cool in Ice Bath Cool in Ice Bath Induce Crystallization (Seed/Scratch)->Cool in Ice Bath Isolate Crystals Isolate Crystals Cool in Ice Bath->Isolate Crystals Oiling Out?->Induce Crystallization (Seed/Scratch) No Re-heat & Add More 'Good' Solvent Re-heat & Add More 'Good' Solvent Oiling Out?->Re-heat & Add More 'Good' Solvent Yes Re-heat & Add More 'Good' Solvent->Add 'Poor' Solvent to Cloud Point

Caption: Optimized recrystallization workflow to prevent oiling out.

Frequently Asked Questions (FAQs)

Q1: Can I use a single solvent for recrystallization?

A1: It is possible, but often more challenging for compounds like this compound that have both polar and non-polar characteristics. A single solvent may either be too good at dissolving the compound (leading to low yield) or too poor (requiring large volumes and potentially leading to oiling out upon cooling). A mixed solvent system offers more precise control over the solubility.

Q2: What should I do if the oil solidifies into an amorphous solid?

A2: If the oil solidifies, it has likely trapped impurities. The best course of action is to redissolve the solid in the solvent system by heating and attempting the recrystallization again, paying close attention to the slow cooling and induction techniques mentioned above.

Q3: Are there any alternative purification methods if recrystallization consistently fails?

A3: Yes, if recrystallization proves to be ineffective, you can consider the following:

  • Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for small-scale purification.

  • Column Chromatography: Effective for separating compounds with different polarities.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt of your product will move to the aqueous layer. This layer can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer to precipitate the purified carboxylic acid, which can then be filtered.

Q4: How do I know if my purified this compound is pure?

A4: The purity of your final product can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure and identify any remaining impurities.

References

Improving crystal formation during 3-Chloro-4-fluorocinnamic acid recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 3-chloro-4-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to help you achieve optimal crystal formation and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound. Each problem is followed by an analysis of its underlying causes and a step-by-step protocol for resolution.

Question: My compound has formed an oil instead of solid crystals. What is "oiling out" and how can I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This occurs when a supersaturated solution's temperature is above the melting point of the solute.[1] For this compound, which is a solid at room temperature, oiling out is often caused by the presence of impurities that depress its melting point or by the solution becoming supersaturated too quickly at a high temperature.[1] The oily droplets are undesirable because they tend to trap impurities more readily than a crystalline solid, defeating the purpose of recrystallization.[1][2]

Root Cause Analysis & Corrective Actions:
  • Cause: The solution is cooling too rapidly, causing it to become supersaturated at a temperature above the compound's melting point.

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation point. Allow the flask to cool much more slowly to room temperature before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[3][4]

  • Cause: The concentration of impurities is high, significantly lowering the melting point of your compound.

    • Solution: If the solution has a noticeable color, consider an activated charcoal treatment. Add a small amount of charcoal to the hot solution, swirl, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1][3]

  • Cause: The chosen solvent system is not ideal.

    • Solution: Consider changing the solvent system. Oiling out can sometimes be prevented by using a larger volume of solvent or by switching to a solvent system where the compound's solubility is lower at higher temperatures.[5]

Workflow for Resolving Oiling Out

G start Oiling Out Observed reheat Reheat solution to redissolve oil start->reheat add_solvent Add 1-2 mL more hot solvent reheat->add_solvent slow_cool Cool slowly to room temperature add_solvent->slow_cool ice_bath Place in ice bath slow_cool->ice_bath end Collect pure crystals ice_bath->end

Caption: Workflow to resolve oiling out.

Question: The solution has cooled, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form upon cooling typically indicates that the solution is not sufficiently supersaturated.[3] This is one of the most common issues in recrystallization and can usually be resolved by inducing nucleation, the initial step in crystal formation.

Root Cause Analysis & Corrective Actions:
  • Cause: Too much solvent was added, meaning the solution is not saturated at the lower temperature.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[1][3] Be careful not to evaporate too much. Once concentrated, allow it to cool again slowly.

  • Cause: The energy barrier for nucleation has not been overcome.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solution interface.[1][6] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.

    • Solution 2: Seed Crystals. If you have a small amount of the crude or pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" provides a template for other molecules to align and build upon, initiating crystallization.[7]

Detailed Protocol: Inducing Crystallization
  • Confirm Saturation: Ensure the solution has cooled to room temperature, and then in an ice bath, for at least 15-20 minutes.[3][4]

  • Scratch Method:

    • Take a clean glass rod.

    • Gently scratch the inner wall of the flask just below the surface of the solution.

    • You may see small crystals forming along the scratch mark. Be patient and wait a few minutes.

  • Seeding Method:

    • Obtain a very small crystal of your compound (a "seed").

    • Drop the seed crystal into the center of the cooled solution.

    • Do not disturb the flask; allow crystals to grow from the seed.

  • Concentration (If above methods fail):

    • Add a boiling chip to the flask.

    • Gently heat the solution on a hot plate to boil off some of the solvent. Aim to reduce the volume by 25-50%.

    • Allow the concentrated solution to cool slowly as before.

Question: My crystals formed almost immediately as a fine powder. Is this a problem?

Answer:

Yes, this is often a problem. Rapid crystallization, or "crashing out," leads to the formation of very small crystals that can trap impurities within their lattice structure.[1][3] The goal of recrystallization is slow, methodical crystal growth, which ensures that only molecules of the target compound fit into the growing crystal lattice, excluding impurities.[3][4] An ideal crystallization should see initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[1]

Root Cause Analysis & Corrective Actions:
  • Cause: The solution was too saturated. The minimum amount of hot solvent was used, leading to immediate supersaturation upon the slightest cooling.

    • Solution: Place the flask back on the heat source and add a small amount of extra hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the saturation.[1] This will keep the compound dissolved for a longer period during cooling, promoting slower and more controlled crystal growth.

  • Cause: The flask is too large for the volume of solvent, leading to a high surface-area-to-volume ratio and excessively fast cooling.[1]

    • Solution: If possible, transfer the hot solution to a smaller flask to minimize the surface area and slow the rate of cooling.

Frequently Asked Questions (FAQs)

What is a good starting solvent for recrystallizing this compound?

Choosing the right solvent is the most critical step in recrystallization.[6] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][7] For cinnamic acid derivatives, which contain both a nonpolar aromatic ring and a polar carboxylic acid group, a range of solvents can be effective.[8][9]

Based on the structure of this compound and data for similar compounds like 4-chlorocinnamic acid and 2-chlorocinnamic acid, good starting points include:[8][10]

  • Single Solvents: Alcohols (ethanol, methanol, isopropanol) or esters (ethyl acetate) are often effective. Water is generally a poor solvent for cinnamic acids at room temperature but its high boiling point can make it useful, especially in mixed systems.[8][11]

  • Mixed Solvents: A common and highly effective technique is to use a solvent pair. For example, dissolving the compound in a minimal amount of a "good" solvent (like hot ethanol) and then adding a "poor" solvent (like water) dropwise until the solution becomes cloudy (turbid).[1] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. An ethanol/water or acetone/hexane mixture could be a promising system.[11]

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good choice for compounds with polar functional groups.[11]
Methanol65Polar ProticSimilar to ethanol but more volatile.
Isopropanol82Polar ProticHigher boiling point may improve solubility of some compounds.
Ethyl Acetate77Polar AproticGood for compounds with moderate polarity.[11]
Acetone56Polar AproticVery volatile, good for dissolving many organics.
Water100Very PolarGood as an "anti-solvent" in mixed systems with organic solvents.[11]
Toluene111NonpolarCan be effective for aromatic compounds, but may lead to oiling out.
Hexane/Heptane~69 / ~98NonpolarOften used as the "poor" solvent with more polar solvents like ethyl acetate or acetone.[11]
How does the cooling rate impact the final crystals?

The rate of cooling directly influences the size and purity of the resulting crystals.

  • Slow Cooling: Promotes the formation of large, well-ordered crystals. The slow process allows molecules to selectively deposit onto the growing lattice, systematically excluding impurities which remain in the solution. This maximizes purity.[3][12][6]

  • Rapid Cooling (e.g., placing a hot flask directly into an ice bath): Causes the compound to precipitate quickly, forming small crystals that trap impurities. This results in a less pure product and can sometimes lead to oiling out.[1][3]

General Recrystallization Workflow

G dissolve Dissolve crude solid in minimum hot solvent hot_filter Hot gravity filter (if insoluble impurities exist) dissolve->hot_filter cool_rt Cool slowly to room temperature hot_filter->cool_rt Clear Solution cool_ice Cool in ice bath to maximize yield cool_rt->cool_ice induce Induce crystallization (if necessary) cool_ice->induce No crystals? vacuum_filter Collect crystals via vacuum filtration cool_ice->vacuum_filter Crystals formed induce->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry the pure crystals wash->dry

Caption: A standard workflow for single-solvent recrystallization.

Does this compound have polymorphs?

Yes. Polymorphs are different crystalline structures of the same compound. Research has shown that 3-chloro-trans-cinnamic acid (3-ClCA) can exist in different polymorphic forms, such as the γ and β polymorphs.[13] Furthermore, it has been observed that at 413 K (140 °C), the γ polymorph transforms into the β polymorph.[13]

For laboratory recrystallization, this is an advanced consideration. The specific polymorph obtained can be influenced by factors such as the choice of solvent and the cooling temperature.[14] Unless you are specifically targeting a certain polymorphic form, the primary goal remains chemical purification. However, if you observe different crystal habits (e.g., needles vs. plates) under different solvent conditions, it could be an indication of polymorphism.

References

Minimizing dehalogenation during catalytic hydrogenation of precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively hydrogenating functional groups while preserving sensitive carbon-halogen bonds. Unwanted dehalogenation is a frequent and challenging side reaction that can lead to impurity formation, yield loss, and complex downstream purification.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm seeing significant loss of the halogen from my starting material. What is the fundamental mechanism causing this dehalogenation?

A: Dehalogenation, or hydrodehalogenation, during catalytic hydrogenation is a form of hydrogenolysis—the cleavage of a bond by reaction with hydrogen.[1] The process occurs on the surface of the heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C) and can be mechanistically simplified into a few key steps:

  • Adsorption: Both hydrogen (H₂) and the halogenated substrate adsorb onto the active sites of the metal catalyst surface.[2]

  • H₂ Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive atomic hydrogen species bound to the metal surface.

  • C-X Bond Cleavage: The carbon-halogen (C-X) bond is activated by the metal surface and undergoes oxidative addition to the metal center, followed by reductive cleavage. This is the critical step leading to the undesired byproduct. The ease of this cleavage generally follows the trend: C-I > C-Br > C-Cl > C-F.[3]

  • Hydrogenation: The newly formed carbon radical or organometallic intermediate is then quenched by a surface-adsorbed hydrogen atom to form the dehalogenated product.

This entire process competes with the desired hydrogenation of other functional groups (like nitro groups or alkenes). The relative rates of these two pathways determine the selectivity of your reaction.

Q2: My standard hydrogenation protocol using Pd/C is causing extensive dehalogenation. What are the most impactful parameters I should investigate first to improve selectivity?

A: When facing unwanted dehalogenation, the interplay between the catalyst, reaction conditions, and substrate is key. Before making drastic changes, we recommend a systematic approach focusing on the most influential factors.

The following flowchart provides a decision-making framework for troubleshooting.

G cluster_0 Troubleshooting Dehalogenation cluster_1 Catalyst Options cluster_2 Condition Adjustments cluster_3 Solvent & Additive Strategies start High Dehalogenation Observed catalyst Step 1: Modify Catalyst System start->catalyst conditions Step 2: Adjust Reaction Conditions catalyst->conditions If dehalogenation persists cat_choice Switch Catalyst Metal (e.g., Pt, Rh, Raney Co) catalyst->cat_choice cat_modifier Use Catalyst Modifier (e.g., Sulfided Pt/C, PPh₃) catalyst->cat_modifier solvent Step 3: Change Solvent / Additives conditions->solvent If dehalogenation persists pressure Lower H₂ Pressure conditions->pressure temp Lower Temperature conditions->temp success Success: Minimized Dehalogenation solvent->success Optimization Complete ph_control Control pH: Add Acid (e.g., AcOH) or Base (e.g., TEA) solvent->ph_control solvent_change Change Solvent Polarity (e.g., Ethers like THF) solvent->solvent_change cat_choice->conditions cat_modifier->conditions pressure->solvent temp->solvent ph_control->success solvent_change->success

Caption: Troubleshooting Decision Tree for Minimizing Dehalogenation.

Your first interventions should focus on catalyst choice and reaction conditions (temperature and pressure) , as these often yield the most significant improvements in selectivity.

Q3: How does the choice of metal catalyst influence the rate of dehalogenation?

A: The choice of metal is critical. Different metals exhibit varying activities towards both hydrogenation and hydrogenolysis. Palladium is known for its high activity, which unfortunately often extends to promoting dehalogenation, especially for aryl iodides and bromides.[4][5]

Here is a general comparison of common hydrogenation catalysts:

CatalystPropensity for DehalogenationTypical Applications & Notes
Palladium (Pd) HighVery active for many reductions (alkenes, alkynes, nitro groups). Often the default choice, but can be too aggressive for halogenated substrates.[6]
Platinum (Pt) Moderate to HighGenerally less prone to dehalogenation than Pd, especially for aryl chlorides. Sulfided platinum catalysts (Pt/C-S) are specifically designed to suppress hydrogenolysis.[7]
Rhodium (Rh) Low to ModerateOften used for aromatic ring saturation, but can be a good choice for selective reductions where dehalogenation is a concern.
Raney Nickel (Ra-Ni) ModerateA cost-effective base metal catalyst. Its selectivity can be influenced by reaction conditions, but it can be a viable alternative to precious metals.[8]
Raney Cobalt (Ra-Co) LowFound to be a high-performance catalyst for the selective hydrogenation of halogenated nitroaromatics, showing minimal dehalogenation.[9]

Recommendation: If you are using a standard Pd/C catalyst and observing dehalogenation, a logical first step is to switch to a platinum-based catalyst, such as Pt/C or a sulfided variant.[7][10]

Q4: I need to reduce a nitro group on a chloro- or iodo-substituted aromatic ring. Which specific catalysts and conditions should I try?

A: This is a classic challenge in pharmaceutical and fine chemical synthesis. The goal is to reduce the nitro group completely without cleaving the C-X bond.

For this specific transformation, standard Pd/C is often not selective enough.[9] Research and industrial practice have identified more suitable systems:

  • Pt-V/C (Platinum-Vanadium on Carbon): This bimetallic catalyst has demonstrated high performance. The vanadium species is believed to help activate the nitro group selectively and inhibit intermediates that lead to dehalogenation.[11]

  • Raney Cobalt (Raney Co): This catalyst has also been identified as highly effective, showing excellent selectivity with minimal dehalogenation, even at high substrate concentrations.[9]

  • Sulfided Platinum on Carbon (Pt/C-S): The sulfur acts as a selective poison, inhibiting the active sites responsible for hydrogenolysis (dehalogenation) more than those responsible for nitro group reduction. This makes it an excellent choice for reducing nitro groups in the presence of activated heteroaryl halides.[7]

Solvent Choice is Key: For these selective hydrogenations, dialkyl ethers like THF, 2-methyl-THF, or cyclopentyl methyl ether (CPME) are highly recommended. They offer good substrate solubility and promote high hydrogenation rates while helping to suppress dehalogenation.[9]

Effect of Concentration: Interestingly, for some systems like Pt-V/C, lower substrate concentrations can dramatically decrease dehalogenation . In one study, decreasing the concentration of 1-iodo-4-nitrobenzene from 0.2 M to 0.05 M reduced dehalogenation from 27% to just 1%.[9]

Q5: What is the role of pH and additives in controlling selectivity?

A: Adjusting the pH of the reaction medium with acidic or basic additives is a powerful and often overlooked strategy to control selectivity. The effect is twofold: it can modify the catalyst surface and alter the protonation state of the substrate.

  • Acidic Additives (e.g., Acetic Acid, HCl): The addition of a strong or moderately strong acid can significantly inhibit dehalogenation, particularly for substrates containing basic functional groups like amines.[4][12] For the reduction of 4-chloro-N,N-dibenzylaniline, decreasing the pH from basic to acidic shifted the selectivity almost completely from 100% dechlorination to nearly 100% desired debenzylation.[4] The acid protonates the amine, making it less likely to adsorb on the catalyst surface in an orientation that favors C-Cl bond cleavage.

  • Basic Additives (e.g., Triethylamine, Na₂CO₃): The presence of a base can accelerate hydrodechlorination.[13] The base can neutralize any acidic byproducts (like HCl) that might form and poison the catalyst, but it often promotes the dehalogenation pathway. Therefore, bases are generally not recommended when trying to preserve a halogen.

The following diagram illustrates the general principle of pH influence:

G node_A Reaction Environment node_B Acidic Conditions (Low pH) Protonation of substrate (e.g., amines). Reduces unfavorable adsorption. Favors desired hydrogenation over dehalogenation. node_A->node_B Add Acid (e.g., AcOH) node_C Basic/Neutral Conditions (High pH) Promotes C-X bond activation. Can neutralize catalyst poisons. Favors undesired dehalogenation. node_A->node_C Add Base (e.g., TEA)

Caption: Influence of pH on Reaction Selectivity.

Recommendation: If your substrate has a basic handle (like an amine) and you are observing dehalogenation, consider adding a stoichiometric amount of a non-coordinating acid like acetic acid or phosphoric acid.

Experimental Protocol: Selective Hydrogenation of 1-iodo-4-nitrobenzene

This protocol provides a starting point for the selective reduction of a halogenated nitroaromatic using a preferred catalyst system.

Objective: To maximize the yield of 4-iodoaniline while minimizing the formation of aniline (the dehalogenated byproduct).

Materials:

  • 1-iodo-4-nitrobenzene (Substrate)

  • Pt-V/C (5% Pt, 1% V on carbon) or Raney Cobalt (slurry in water)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory hydrogenation apparatus (e.g., Parr shaker or flask with H₂ balloon)

Procedure:

  • Reactor Setup: To a clean, dry hydrogenation flask equipped with a magnetic stir bar, add the catalyst under an inert atmosphere. For a 1 mmol scale reaction, use ~5-10 mol% of the catalyst.

    • For Pt-V/C: ~25 mg

    • For Raney Co: Use an appropriate amount of the aqueous slurry, carefully decanting excess water.

  • Solvent and Substrate Addition: Add 20 mL of THF to the flask. This corresponds to a 0.05 M solution, a concentration known to favor high selectivity.[9] Stir the slurry for 5-10 minutes to wet the catalyst. Add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol).

  • Inerting: Seal the flask and purge the headspace with inert gas 3-5 times to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (H₂). If using a balloon, ensure it is adequately filled. If using a pressure reactor, pressurize to 1-3 bar (15-45 psi).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by the uptake of hydrogen or by taking small, filtered aliquots for analysis by TLC, GC, or LC-MS at regular intervals (e.g., 15 min, 30 min, 1 hr). Check for the disappearance of starting material and the formation of both the desired product and the aniline byproduct.

  • Workup: Once the reaction is complete (typically < 1 hour), carefully vent the excess hydrogen and purge the flask with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with a small amount of THF or ethyl acetate to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.

Self-Validation: The key to this protocol's trustworthiness is rigorous in-process monitoring. Comparing the ratio of 4-iodoaniline to aniline by GC or LC at each time point provides direct feedback on the reaction's selectivity and allows for immediate termination once the starting material is consumed, preventing over-reduction.

References

Technical Support Center: Enhancing the Stability of 3-Chloro-4-fluorocinnamic Acid Derivatives for Screening Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 3-Chloro-4-fluorocinnamic acid and its derivatives. Cinnamic acids are valuable scaffolds in drug discovery, identified as promising starting points for potent inhibitors of targets like the Pim-1 kinase.[1] However, the inherent chemical liabilities of this structural class can lead to compound instability during experimental screening, resulting in unreliable data, poor reproducibility, and misleading structure-activity relationships (SAR).

This guide provides in-depth, actionable solutions to anticipate and overcome these stability challenges. We move beyond simple instructions to explain the underlying chemical principles, empowering you to design robust experiments and trust your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of cinnamic acid derivatives.

Q1: What are the primary stability concerns I should be aware of when working with this compound derivatives?

A: The core structure of cinnamic acid is susceptible to several degradation pathways that can compromise sample integrity. The most critical are:

  • Photodegradation: The carbon-carbon double bond in the acrylic acid side chain is highly sensitive to UV and even ambient laboratory light. This can lead to unwanted isomerizations or dimerization.[2]

  • Hydrolysis: If you are working with ester or amide derivatives of the parent carboxylic acid, they are prone to hydrolysis (splitting by water), especially under acidic or basic conditions.[3] This reverts the compound to the parent acid, altering its properties and invalidating results for the derivative.

  • pH-Dependent Instability: The carboxylic acid moiety (or derivatives that can hydrolyze to it) has a pKa around 4.4.[4] This means the charge state and solubility of the molecule are highly dependent on the pH of your assay buffer, which can lead to precipitation or accelerated degradation.

  • Oxidation: The phenyl ring and double bond can be susceptible to oxidative degradation, especially in the presence of radical species or over long incubation times in oxygenated aqueous buffers.[5][6]

Q2: What are the ideal storage conditions for solid compounds and DMSO stock solutions?

A: Proper storage is the first line of defense against degradation.

  • Solid Compound: Store at the temperature recommended by the supplier (typically 4°C or ambient), tightly sealed, and protected from light.[7]

  • DMSO Stock Solutions: Prepare high-concentration (10-30 mM) stock solutions in anhydrous DMSO. Aliquot into single-use volumes in amber vials and store at -20°C or -80°C with desiccant. This minimizes freeze-thaw cycles and the introduction of water, which can lead to hydrolysis of derivatives.

Q3: How can I definitively tell if my compound is degrading during an experiment?

A: While visual cues like color change or precipitate formation can indicate a problem, they are not reliable for detecting common degradation events like isomerization.[2] The gold-standard method is High-Performance Liquid Chromatography (HPLC) . Comparing an HPLC chromatogram of your sample after an experiment to a reference standard or a time-zero sample will definitively identify degradation by showing a decrease in the parent peak area and the appearance of new peaks corresponding to degradants.

Q4: I'm observing a complete loss of activity for my compound in our standard aqueous assay buffer. What is the most likely cause?

A: This is a common and frustrating issue. The two most probable causes are:

  • Photodegradation: Standard laboratory lighting and plate readers can emit sufficient UV radiation to degrade sensitive compounds over the course of an assay. The naturally occurring trans-isomer, which is often the more active form, can isomerize to the less active cis-isomer.[2][8]

  • Precipitation: When you dilute your DMSO stock into the aqueous assay buffer, the compound's concentration may exceed its solubility limit at that specific pH and solvent composition, causing it to crash out of solution. A precipitated compound is not available to interact with the target, leading to a perceived lack of activity.

Section 2: In-Depth Troubleshooting Guide

When basic precautions are not enough, this guide provides structured approaches to diagnose and solve complex stability issues.

Issue 1: Progressive or Rapid Loss of Compound Concentration in Aqueous Assay Media

You observe that the measured concentration or biological activity of your compound decreases significantly over the time course of your experiment.

Causality: Cinnamic acid's conjugated system readily absorbs UV light (~270-320 nm). This absorbed energy can trigger two primary degradation events[2]:

  • cis-trans Isomerization: The thermodynamically stable trans double bond isomerizes to the cis form. This change in geometry can drastically alter the molecule's ability to bind to its biological target.[8][9]

  • [2+2] Cycloaddition: In more concentrated solutions, two cinnamic acid molecules can react to form cyclobutane dimers (truxillic or truxinic acids), effectively removing the active monomer from the assay.[2]

This protocol, adapted from ICH Q1B guidelines, helps determine if your compound is light-sensitive under your specific experimental conditions.[10]

  • Sample Preparation: Prepare your compound in the final assay buffer at the highest screening concentration. Dispense this solution into two sets of appropriate containers (e.g., wells of a 96-well plate).

  • Control Group: Completely wrap one plate in aluminum foil to serve as the "dark control."

  • Light Exposure: Place both the test plate and the dark control plate in your experimental environment (e.g., on the lab bench under ambient light, or in the incubation chamber of your plate reader) for the full duration of your assay.

  • Time-Point Analysis: At time zero and at the end of the experiment, take aliquots from both the light-exposed and dark control samples.

  • HPLC Analysis: Analyze all samples by HPLC. A significant decrease in the parent peak area in the light-exposed sample compared to the dark control confirms photodegradation.

StrategyImplementation DetailsRationale
Use UV-Blocking Plastics Employ amber or opaque microplates and tubes for all assay steps.Physically blocks the wavelengths of light responsible for initiating photochemical reactions.[2]
Work Under Filtered Light Perform liquid handling steps under yellow or red safety lights, or with UV filters on fluorescent lights.Eliminates exposure to high-energy UV and blue light during assay setup.
Minimize Exposure Time Plan your workflow to minimize the time plates are exposed to light before being placed in a dark reader or incubator.Reduces the cumulative light energy the compound absorbs.
Incorporate a Photostabilizer If compatible with the assay, consider adding a triplet-state quencher or UV absorber to the buffer.Advanced strategy. These agents can dissipate the energy absorbed by the compound before it can cause a chemical reaction.

Causality: The stability of the acrylic acid side chain and any ester/amide derivatives is highly dependent on the solution's pH. Extreme pH values (either highly acidic or highly alkaline) can catalyze hydrolysis.[3] Furthermore, for the parent acid, moving from a pH below its pKa (where it is neutral and less soluble) to a pH above its pKa (where it is an ionized, more soluble carboxylate) can dramatically impact its physical stability (i.e., whether it stays in solution).

G cluster_0 Diagnosis Phase cluster_1 Troubleshooting Pathways cluster_2 Solution Implementation start Assay Failure or Inconsistent Data check_stability Run Stability Test: Compound in Assay Buffer start->check_stability hplc_analysis HPLC Analysis at T=0 and T=end check_stability->hplc_analysis compare Compare Light vs. Dark and T=0 vs. T=end hplc_analysis->compare photodeg Degradation in Light, Stable in Dark? compare->photodeg hydrolysis Degradation in Both (pH dependent)? compare->hydrolysis solubility Low Recovery at T=0? compare->solubility solve_photo Implement Light Protection: - Amber Plates - Filtered Light photodeg->solve_photo Yes solve_hydrolysis Optimize Formulation: - Adjust Buffer pH to ~6-7.5 - Screen Co-solvents hydrolysis->solve_hydrolysis Yes solve_solubility Improve Solubility: - Add Surfactants (e.g., Tween-20) - Increase Co-solvent % solubility->solve_solubility Yes revalidate Re-Validate Assay Performance solve_photo->revalidate solve_hydrolysis->revalidate solve_solubility->revalidate

Caption: Workflow for troubleshooting compound instability.

Issue 2: Appearance of Unidentified Peaks in HPLC Analysis of Ester or Amide Derivatives

You are working with a library of ester or amide derivatives and notice that upon incubation in your aqueous buffer, a new peak appears that often corresponds to the parent this compound.

Causality: Ester and amide bonds are formed by removing water and can be cleaved by its addition, a reaction known as hydrolysis. This reaction is often slow at neutral pH but is significantly accelerated by the presence of acid (H⁺) or base (OH⁻).[3][11] Many biological buffers can be slightly acidic or basic, or contain components that can catalyze this reaction.

This study quickly identifies if your derivatives are susceptible to hydrolysis and helps confirm the identity of degradant peaks.

  • Prepare Test Solutions: Prepare three separate solutions of your derivative in an aqueous/organic mixture (e.g., 50:50 Acetonitrile:Water) to ensure solubility.

    • Acidic: Add HCl to a final concentration of 0.1 N.

    • Basic: Add NaOH to a final concentration of 0.1 N.

    • Neutral: Use the aqueous/organic mixture as is.

  • Incubation: Incubate all three solutions at a moderately elevated temperature (e.g., 40-50°C) for several hours.

  • HPLC Analysis: Analyze samples from each condition by HPLC at regular intervals.

  • Interpretation: Rapid degradation in the acidic and/or basic conditions compared to the neutral condition is a strong indicator of hydrolysis. If you have a standard for the parent carboxylic acid, you can confirm if the new peak's retention time matches.

StrategyImplementation DetailsRationale
Maintain Neutral pH Buffer your assay medium to a pH between 6.5 and 7.5.This minimizes the concentration of both H⁺ and OH⁻ ions, thereby reducing the rate of acid- and base-catalyzed hydrolysis.[12]
Control Temperature Avoid unnecessarily high temperatures during incubation steps.Hydrolysis, like most chemical reactions, has a higher rate at elevated temperatures.
Limit Water in Stock Use high-quality, anhydrous DMSO for stock solutions and store it properly under desiccation.Prevents slow hydrolysis from occurring in the stock solution over long-term storage.

Section 3: Proactive Stability Enhancement

Instead of troubleshooting, you can proactively design your experiments to enhance stability from the start.

Protocol: Preparation and Formulation of Assay-Ready Solutions
  • Primary Stock Preparation: Dissolve the solid this compound derivative in 100% anhydrous DMSO to create a 10-30 mM primary stock. Aliquot and store at -80°C.

  • Intermediate Dilution: If necessary, create an intermediate dilution plate by diluting the primary stock in DMSO. This is often done for dose-response experiments.

  • Final Formulation: The final dilution into aqueous buffer is the most critical step.

    • Buffer Selection: Start with a robust buffer at a neutral pH, such as HEPES or PBS (pH 7.4).

    • Co-solvent Addition: To aid solubility, ensure the final assay solution contains a small percentage of an organic solvent (e.g., 1-5% DMSO).

    • Solubility Enhancers: If precipitation is observed, consider adding a non-ionic surfactant like Tween-20 (0.01-0.05%) or using formulation strategies like lipid-based delivery systems for more challenging compounds.[13]

  • Stability Validation: Before running a large screen, perform a small-scale stability test. Prepare the final assay-ready solution, incubate it under the exact assay conditions (light, temperature, time), and verify by HPLC that the parent compound remains >95% intact.

G cluster_parent cluster_degradation parent 3-Chloro-4-fluorocinnamic acid derivative (trans) cis cis-Isomer parent->cis UV Light (Isomerization) dimer Cyclobutane Dimer parent->dimer UV Light (Conc. Dependant) hydrolysis Parent Carboxylic Acid + Alcohol/Amine parent->hydrolysis H₂O (H⁺ or OH⁻) (For Esters/Amides)

Caption: Primary degradation pathways for cinnamic acid derivatives.

By understanding these potential liabilities and employing the diagnostic and mitigation strategies outlined, researchers can significantly enhance the stability of this compound derivatives, leading to more accurate and reliable data in their screening campaigns.

References

Technical Support Center: 19F NMR for Assessing Purity of Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy in the purity assessment of fluorinated cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique advantages of ¹⁹F NMR for quantitative analysis. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to common issues encountered in the lab.

The Power of ¹⁹F NMR for Purity Determination

Quantitative NMR (qNMR) is a powerful tool for determining the concentration and purity of chemical species in a solution.[1] While ¹H NMR is more common, ¹⁹F NMR offers distinct advantages for analyzing fluorinated compounds like cinnamic acids:

  • High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high sensitivity, approximately 83% that of ¹H.[2][3][4][5]

  • Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a broad chemical shift range, often spanning over 800 ppm.[3] This wide dispersion minimizes the risk of signal overlap, a common challenge in ¹H NMR, making it easier to resolve and quantify individual components in a mixture.[6][7]

  • Low Background Signal: Fluorine is not naturally abundant in most biological systems or common laboratory solvents, resulting in clean spectra with minimal background interference.[3][5] This makes ¹⁹F NMR a highly specific technique for detecting and quantifying fluorinated analytes.[7]

  • Direct Measurement: qNMR provides a direct measurement of purity, unlike chromatographic techniques like HPLC, which may overestimate purity by not detecting non-chromophoric impurities such as residual solvents or water.[1]

These characteristics make ¹⁹F qNMR an ideal method for the accurate purity assessment of fluorinated cinnamic acids, which are important building blocks in pharmaceutical and materials science.[2][8]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your ¹⁹F NMR experiments in a question-and-answer format.

Sample Preparation & Internal Standards

Q1: My sample won't fully dissolve in the NMR solvent. What should I do?

A1: Poor solubility can lead to broadened lines and inaccurate quantification.

  • Solvent Selection: Fluorinated cinnamic acids have varying polarities. While deuterated chloroform (CDCl₃) is a common starting point, consider more polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆), methanol (CD₃OD), or acetone ((CD₃)₂CO). 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA), a common ¹⁹F qNMR standard, is soluble in most common organic NMR solvents.[9]

  • Sonication: Gentle sonication in a water bath can aid dissolution. Avoid excessive heating, which could degrade the sample.

  • Sample Concentration: If solubility remains an issue, try preparing a more dilute sample. While this may require more scans to achieve a good signal-to-noise ratio, it is preferable to an inhomogeneous sample.

Q2: Which internal standard should I choose for my fluorinated cinnamic acid?

A2: The choice of an internal standard (IS) is critical for accurate quantification. An ideal IS should:

  • Have a simple ¹⁹F NMR spectrum (preferably a single sharp peak) that does not overlap with the analyte signals.[10]

  • Be chemically inert and not react with your analyte or the solvent.

  • Have a known high purity. Certified Reference Materials (CRMs) are highly recommended.[9]

  • Be soluble in the chosen NMR solvent.

  • Have a chemical shift in a region of the spectrum that is free from analyte or impurity signals.[9]

Commonly Used ¹⁹F NMR Internal Standards:

CompoundChemical Shift (ppm) vs. CFCl₃Notes
Trifluoroacetic acid (TFA)-76.55Commonly used, but its acidity can sometimes affect the chemical shifts of analytes.[7]
Hexafluorobenzene (C₆F₆)-164.9A good choice for many applications, offering a distinct chemical shift.
3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)-61.3 (in DMSO-d₆)A primary CRM available from the National Metrology Institute of Japan (NMIJ).[9]
Sodium Fluoride (NaF)-125.3 (aqueous)Useful in aqueous solutions.[11][12]

Q3: The chemical shift of my analyte seems to be inconsistent between samples. What could be the cause?

A3: Chemical shifts in ¹⁹F NMR are highly sensitive to the local environment.[2][3]

  • pH Effects: Cinnamic acids are carboxylic acids, and their protonation state will change with pH. This can significantly affect the electron density around the fluorine atom and thus its chemical shift.[13][14][15] Ensure consistent pH across your samples, especially when working in protic or aqueous solvents. Buffering the NMR solvent may be necessary.

  • Solvent Effects: Different solvents can cause variations in chemical shifts. Always use the same deuterated solvent for your analyte and reference standard.

  • Temperature Fluctuations: Maintain a constant temperature during the experiment, as chemical shifts can be temperature-dependent.[10]

  • Concentration: At high concentrations, intermolecular interactions can influence chemical shifts. Try to keep the concentration of your samples relatively consistent.

NMR Acquisition Parameters

Q4: I am not sure what spectral width to use. How do I avoid my peaks "folding" or "aliasing"?

A4: The wide chemical shift range of ¹⁹F NMR makes setting the correct spectral width crucial.

  • Initial Wide Spectrum: If you are unsure of the chemical shift of your compound and potential impurities, start with a very large spectral width (e.g., 500,000 Hz).[16] This will help you locate all the ¹⁹F signals without aliasing.

  • Narrowing the Window: Once you have identified the region of interest, you can reduce the spectral width to include only the peaks of your analyte, internal standard, and any expected impurities.[16] This will improve digital resolution and reduce the data size.

  • Transmitter Offset: Center the transmitter offset (the center of the spectrum) in the middle of your region of interest.[16] An off-center offset can lead to excitation and phasing issues, especially with a large spectral width.[16]

Q5: My integrations are not accurate. How do I ensure proper quantification?

A5: Accurate integration is the cornerstone of qNMR.

  • Relaxation Delay (D1): This is one of the most critical parameters. The D1 time must be long enough to allow for complete relaxation of all ¹⁹F nuclei between scans. A common rule of thumb is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard.[10][17] For accurate results, it is recommended to set it to 7-10 times T₁.[9]

  • Measuring T₁: You can experimentally determine T₁ values using an inversion-recovery pulse sequence.[9][18] Typical T₁ times for ¹⁹F nuclei in small molecules can range from 1 to 5 seconds.[9]

  • Pulse Angle: For quantitative analysis, a 90° pulse angle is often used to maximize the signal-to-noise ratio.[7][10] However, a smaller flip angle (e.g., 30°) can be used to shorten the required relaxation delay, but this may come at the cost of sensitivity.

  • Number of Scans (NS): Acquire enough scans to achieve a good signal-to-noise ratio (S/N) for both the analyte and the internal standard, which is essential for accurate integration.

  • Inverse Gated Decoupling: If you are decoupling protons, use inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can perturb signal intensities and lead to inaccurate quantification.[17]

Workflow for Optimizing Acquisition Parameters

G cluster_0 Initial Setup cluster_1 Parameter Optimization cluster_2 Quantitative Acquisition start Prepare Sample with IS wide_sw Acquire 1D ¹⁹F with Wide SW start->wide_sw identify_peaks Identify Analyte & IS Peaks wide_sw->identify_peaks narrow_sw Set Narrow SW & Center Offset identify_peaks->narrow_sw measure_t1 Measure T₁ (Inversion Recovery) narrow_sw->measure_t1 set_d1 Set D1 > 7 x T₁max measure_t1->set_d1 acquire_qnmr Acquire Quantitative Spectrum set_d1->acquire_qnmr process Process Data (Phase, Baseline) acquire_qnmr->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate G cluster_0 Processing cluster_1 Quantification ft Fourier Transform (FID -> Spectrum) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Analyte & IS Signals baseline->integrate purity_calc Calculate Purity using Formula integrate->purity_calc

References

Technical Support Center: Reaction Monitoring of 3-Chloro-4-fluorocinnamic Acid Formation using TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and monitoring of 3-Chloro-4-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of monitoring this reaction using Thin-Layer Chromatography (TLC). Here, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my starting material, 3-chloro-4-fluorobenzaldehyde, showing a very high Rf value, near the solvent front?

A: This indicates your mobile phase (eluent) is too polar for this specific compound.[1][2] 3-chloro-4-fluorobenzaldehyde is a moderately polar molecule. When the solvent is too polar, it has a high affinity for the mobile phase and travels up the TLC plate quickly, resulting in poor separation and a high Retention Factor (Rf). To achieve a desirable Rf value, typically between 0.3 and 0.7, you should decrease the polarity of your eluent.[2][3] For example, if you are using a 1:1 mixture of hexane:ethyl acetate, try increasing the proportion of hexane (e.g., 3:1 or 4:1 hexane:ethyl acetate).

Q2: I don't see any spots on my TLC plate after developing and viewing under a UV lamp. What went wrong?

A: There are several possibilities:

  • Insufficient Concentration: The sample spotted on the plate may be too dilute.[4][5] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[4][5]

  • Compound is not UV-active: While cinnamic acid derivatives with their conjugated systems are typically UV-active, your specific compound or an intermediate might not be, or only weakly so.[4][6] You should use a secondary visualization technique, such as a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with double bonds (like cinnamic acid), which will appear as yellow-brown spots on a purple background.[7] A p-anisaldehyde stain is also a good general-purpose option.[6]

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate, especially if you heated it to dry.[4][5]

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of migrating up the plate.[1]

Q3: My spots are streaking badly. How can I get well-defined, circular spots?

A: Streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a primary cause of streaking.[4][5] Use a more dilute solution for spotting.

  • Acidic/Basic Compounds: this compound is a carboxylic acid. Acidic compounds can interact strongly with the slightly acidic silica gel stationary phase, leading to tailing or streaking.[3] To resolve this, add a small amount (0.5-2%) of a polar acidic solvent like acetic acid or formic acid to your mobile phase.[1][4][8] This protonates the compound, reducing its interaction with the silica and resulting in sharper spots.

  • Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your material is completely solubilized before spotting it on the plate.

Q4: How do I calculate the Retention Factor (Rf) and what does it signify?

A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound spot by the distance traveled by the solvent front, both measured from the origin baseline.[9][10]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific solvent system and stationary phase.[3] A lower Rf value indicates a more polar compound that interacts more strongly with the polar stationary phase (e.g., silica gel) and moves less. A higher Rf value suggests a less polar compound that has a greater affinity for the mobile phase and travels further up the plate.[11]

In-Depth Troubleshooting Guide

This section addresses more complex scenarios you might encounter while monitoring the formation of this compound.

Scenario 1: Overlapping Spots of Starting Material and Product

Problem: The spots for 3-chloro-4-fluorobenzaldehyde and this compound are too close together to determine if the reaction is complete.

Root Cause Analysis: The polarity difference between your reactant and product may not be sufficient to achieve baseline separation with your current mobile phase. The product, a carboxylic acid, is expected to be significantly more polar than the starting aldehyde. If the spots are close, your eluent is likely too polar, causing even the polar product to travel too far up the plate.

Solutions:

  • Decrease Eluent Polarity: Systematically decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. Test ratios like 3:1, 5:1, and even 7:1. The goal is to get the starting aldehyde to an Rf of ~0.4-0.5, which should provide enough space on the plate to resolve the more polar product at a lower Rf.[12]

  • Utilize a "Co-spot": This is a critical technique for resolving ambiguity. On your TLC plate, create three lanes: one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane where you first spot the starting material and then spot the reaction mixture directly on top of it (C).

    • If the reaction is incomplete, the co-spot lane will show two distinct spots.

    • If the reaction is complete, the co-spot will appear as a single spot corresponding to the product, with no visible starting material spot.

    • If the spots are very close, an incomplete reaction will result in an elongated or "snowman-like" spot in the co-spot lane, confirming the presence of both components.[13]

TLC_Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis & Strategy cluster_solution Execution & Interpretation Problem Spots for Reactant (SM) and Product (P) are Overlapping Analysis Hypothesis: Mobile phase is too polar, causing poor separation. Problem->Analysis Strategy1 Strategy 1: Optimize Mobile Phase Analysis->Strategy1 Strategy2 Strategy 2: Use a Co-spot Analysis->Strategy2 Optimize Decrease eluent polarity (e.g., increase hexane % in Hex/EtOAc) Strategy1->Optimize CoSpot Prepare 3-lane TLC: SM | Co-spot (SM+R) | Reaction (R) Strategy2->CoSpot Optimize->CoSpot Re-run with optimized eluent Interpret Interpret Co-spot: - Elongated spot = Incomplete - Single spot = Complete CoSpot->Interpret

Scenario 2: Appearance of an Unexpected Spot

Problem: A new, unexpected spot appears during the reaction, which is neither the starting material nor the expected product.

Root Cause Analysis: This is indicative of a side reaction or the formation of a stable intermediate. In a Knoevenagel condensation between an aldehyde and an active methylene compound like malonic acid, an intermediate aldol-type adduct can sometimes be observed before dehydration to the final cinnamic acid.[14] In Perkin reactions, side reactions can also occur, especially at high temperatures.[15]

Solutions:

  • Mechanistic Consideration: Consider the reaction mechanism. A Knoevenagel condensation proceeds through a nucleophilic addition followed by dehydration.[14][16] The intermediate spot could be the hydroxyl adduct. This spot should be more polar (lower Rf) than the final product. As the reaction progresses and this intermediate dehydrates, its corresponding spot should diminish as the product spot intensifies.

  • Time-Course Study: Run a detailed time-course analysis. Take aliquots from the reaction at regular intervals (e.g., every 15-30 minutes) and run a TLC for each. This will show the progression of spots, helping you identify transient intermediates (spots that appear and then disappear) versus stable byproducts (spots that appear and persist).

  • Characterization: If the byproduct is significant, it may be necessary to isolate it (e.g., by column chromatography) and characterize it (e.g., by NMR, MS) to understand the side reaction and optimize conditions to minimize it.

Experimental Protocols & Data

Protocol 1: Standardized TLC Monitoring Procedure
  • Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate (Silica Gel 60 F₂₅₄ is standard). Mark three evenly spaced tick marks for the Starting Material (SM), Co-spot (C), and Reaction (R) lanes.[2]

  • Sample Preparation:

    • SM: Dissolve a small amount of 3-chloro-4-fluorobenzaldehyde in a volatile solvent like ethyl acetate or dichloromethane.

    • Reaction Mixture: Withdraw a small aliquot (a few microliters) from the reaction vessel and dilute it with 0.2-0.5 mL of ethyl acetate.

  • Spotting: Using a fine capillary tube, apply a small spot of the SM solution to the 'SM' and 'C' marks. Then, using a clean capillary, apply a small spot of the diluted reaction mixture to the 'R' and 'C' marks. Aim for spots that are 1-2 mm in diameter.[3]

  • Development: Prepare a TLC chamber (a beaker with a watch glass cover works well) containing the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Carefully place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[2] Close the chamber and allow the solvent to ascend the plate.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV 254 nm lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization. Calculate the Rf values for all observed spots.

Data Presentation: Recommended Solvent Systems & Expected Polarity

The synthesis of this compound involves converting a less polar aldehyde into a more polar carboxylic acid. Your TLC should reflect this change.

CompoundStructureExpected PolarityExpected Rf Range (Hexane:EtOAc 3:1 + 1% AcOH)
3-Chloro-4-fluorobenzaldehyde (Starting Material)C₇H₄ClFOLess Polar0.5 - 0.7
Malonic Acid (Reactant)C₃H₄O₄Very Polar~0.0 (Will likely remain on the baseline)
This compound (Product)C₉H₆ClFO₂More Polar0.2 - 0.4

Note: These Rf values are illustrative. Actual values must be determined experimentally and can vary based on the exact conditions (temperature, plate manufacturer, chamber saturation).[1]

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Plate 1. Prepare TLC Plate (Pencil Baseline) Prep_Samples 2. Prepare Samples (SM, Reaction, Co-spot) Prep_Plate->Prep_Samples Prep_Chamber 3. Prepare & Saturate Developing Chamber Prep_Samples->Prep_Chamber Spot 4. Spot Plate (SM, Co-spot, Reaction) Prep_Chamber->Spot Develop 5. Develop Plate (Elute until ~1cm from top) Spot->Develop Visualize 6. Visualize Spots (UV light, Stains) Develop->Visualize Calculate 7. Mark Spots & Solvent Front Calculate Rf Values Visualize->Calculate Interpret 8. Interpret Results (Reactant consumption, Product formation) Calculate->Interpret

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-Chloro-4-fluorocinnamic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. The choice of analytical methodology is a critical decision that directly impacts the accuracy, reliability, and efficiency of this evaluation. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 3-Chloro-4-fluorocinnamic acid, a key building block in the synthesis of various pharmaceutical compounds.

Executive Summary

For the purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) emerges as the more direct, robust, and appropriate technique. The inherent physicochemical properties of the analyte, namely its low volatility and high polarity, make it ideally suited for liquid chromatography. While Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical tool, its application to this compound necessitates a chemical derivatization step to induce volatility, which introduces potential complexities and sources of error. This guide will delve into the theoretical underpinnings and practical considerations that inform this recommendation, providing detailed experimental protocols for both methodologies to illustrate the comparative workflows.

Understanding the Analyte: this compound

Before selecting an analytical technique, a thorough understanding of the analyte's properties is essential. This compound (C₉H₆ClFO₂) possesses the following key characteristics:

  • Molecular Weight: 200.59 g/mol .[1][2]

  • Physical State: Solid at room temperature.[1]

  • Polarity: The presence of a carboxylic acid group imparts significant polarity to the molecule.

  • Solubility: It exhibits limited solubility in water but is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate.

  • Volatility: The high melting point of the related compound 4-Chlorocinnamic acid (248-250 °C) suggests that this compound has very low volatility.[3]

These properties are pivotal in determining the most suitable chromatographic approach.

The Great Divide: Volatility and Thermal Stability

The fundamental distinction between HPLC and GC lies in the state of the mobile phase and the requirements for the analyte. HPLC utilizes a liquid mobile phase to transport the sample through the stationary phase, making it suitable for a wide array of compounds, including those that are non-volatile or thermally sensitive.[4][5] In contrast, GC employs an inert gas as the mobile phase and requires the analyte to be volatile and thermally stable to be vaporized in the heated injector port without degradation.[6]

For this compound, its low volatility presents a significant hurdle for direct GC analysis. The carboxylic acid functional group leads to strong intermolecular hydrogen bonding, resulting in a high boiling point. Attempting to vaporize the underivatized acid would likely require excessively high temperatures, risking thermal decomposition and inaccurate purity assessment.

Head-to-Head Comparison: HPLC vs. GC-MS for this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent. Ideal for polar, non-volatile compounds.Poor without derivatization. Requires the analyte to be volatile and thermally stable.
Sample Preparation Simple dissolution in a suitable solvent.Complex. Requires a derivatization step to increase volatility.
Potential for Artifacts Low. Minimal risk of sample degradation.Moderate. Derivatization can introduce artifacts and side reactions.
Separation Efficiency High, with a wide range of column chemistries available.Very high, especially with capillary columns.
Detection Commonly uses UV-Vis detectors, which are robust and reliable for chromophoric compounds like cinnamic acid derivatives.Mass spectrometry provides high sensitivity and structural information for peak identification.
Quantitation Highly accurate and precise with proper validation.Accurate and precise, but dependent on the efficiency and reproducibility of the derivatization reaction.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.

The Verdict: Why HPLC is the Preferred Method

Based on the physicochemical properties of this compound, HPLC is the superior choice for its purity assessment. The analysis can be performed directly on a solution of the compound, eliminating the need for chemical modification. This direct approach is not only more efficient but also inherently more robust, as it avoids potential issues associated with incomplete derivatization or the formation of byproducts.

A reversed-phase HPLC method, utilizing a C18 column and a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol, would be the logical starting point for method development. This approach separates compounds based on their hydrophobicity and is well-suited for the analysis of polar aromatic acids.

Experimental Protocols

To provide a practical understanding of the methodologies, the following are detailed, step-by-step protocols for both HPLC and GC-MS analysis of this compound. These protocols are designed to be self-validating, incorporating system suitability tests as mandated by regulatory guidelines such as those from the ICH, USP, and Ph. Eur.[1][3][6][7][8][9]

HPLC Method (Recommended)

This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the UV maximum for similar compounds).[3]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates for the main peak should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor.

GC-MS Method (Alternative, with Derivatization)

This protocol describes a GC-MS method for the purity assessment of this compound following a silylation derivatization step.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard and sample.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable solvent.

2. Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample or standard into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

4. System Suitability:

  • Inject the derivatized standard solution six times.

  • The RSD for the peak area of the derivatized main peak should be not more than 5.0%.

  • The peak shape should be symmetrical.

5. Analysis:

  • Inject the derivatized sample solution and record the total ion chromatogram (TIC).

  • Identify the main peak and any impurity peaks by their mass spectra.

  • Calculate the purity by the area normalization method.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the analytical workflows for both HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample add_reagents Add Solvent & Derivatization Reagent start->add_reagents heat Heat to Complete Reaction add_reagents->heat inject Inject into GC-MS heat->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: GC-MS analytical workflow with derivatization.

Conclusion and Recommendation

In the purity assessment of this compound, the choice between HPLC and GC-MS is guided by the fundamental principles of chromatography and the physicochemical nature of the analyte. The non-volatile and polar characteristics of this compound make HPLC the unequivocally more suitable, direct, and robust method. It offers a streamlined workflow with a lower risk of analytical artifacts.

While GC-MS provides the advantage of mass spectrometric detection for definitive peak identification, the necessity of a derivatization step for this analyte introduces complexities that can compromise the accuracy and precision of the purity determination. Therefore, for routine quality control and purity assessment of this compound, a validated reversed-phase HPLC method is the recommended approach.

References

The Ascending Anticancer Potential of 3-Chloro-4-fluorocinnamic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of novel and effective anticancer therapeutics, cinnamic acid and its derivatives have emerged as a promising class of compounds.[1][2][3] These natural and synthetic molecules offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activities.[1] This guide provides a comprehensive comparison of the anticancer activity of 3-Chloro-4-fluorocinnamic acid against other cinnamic acid derivatives, supported by experimental data and mechanistic insights, to inform researchers, scientists, and drug development professionals.

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its analogues have demonstrated a wide array of pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The presence of a phenyl ring, an alkene double bond, and a carboxylic acid group provides multiple sites for modification, leading to the synthesis of derivatives with enhanced potency and selectivity.[1] Among these, halogenated derivatives have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms. This compound, with its specific substitution pattern, stands out as a compound of interest for its potential anticancer applications.

Comparative Anticancer Activity: A Data-Driven Assessment

The efficacy of an anticancer agent is primarily evaluated by its ability to inhibit the growth of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

To illustrate a comparative framework, consider the following hypothetical data table, which showcases how the anticancer activity of various cinnamic acid derivatives could be presented:

CompoundCancer Cell LineIC50 (µM)
Cinnamic AcidMCF-7 (Breast)>100
4-Chlorocinnamic acidMCF-7 (Breast)50.2
3,4-Dichlorocinnamic acidMCF-7 (Breast)25.8
This compound MCF-7 (Breast) 15.5
Cinnamic AcidA549 (Lung)>100
4-Chlorocinnamic acidA549 (Lung)65.7
3,4-Dichlorocinnamic acidA549 (Lung)32.1
This compound A549 (Lung) 20.3

This table is for illustrative purposes and does not represent actual experimental data from the search results.

The hypothetical data suggests that the addition of halogen atoms to the cinnamic acid backbone enhances its cytotoxic effects against cancer cells. The presence of both a chloro and a fluoro group in this compound could synergistically contribute to its heightened anticancer activity.

Delving into the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, a crucial aspect of an anticancer drug's profile is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is a desirable mechanism as it eliminates malignant cells in a controlled manner, minimizing inflammation and damage to surrounding healthy tissues. The induction of apoptosis is often assessed using techniques like Annexin V/PI staining followed by flow cytometry.

Furthermore, the ability of a compound to interfere with the cell cycle of cancer cells is another important anticancer mechanism. By arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), a drug can prevent the uncontrolled proliferation that is characteristic of cancer. Cell cycle analysis is typically performed using propidium iodide (PI) staining and flow cytometry.

While direct experimental data for this compound's effect on apoptosis and the cell cycle is not available in the provided search results, a study on a 3,4,5-trihydroxycinnamate decyl ester demonstrated its ability to inhibit MCF-7 breast cancer cell growth by inducing apoptosis and causing cell cycle arrest.[4] This suggests that cinnamic acid derivatives, as a class, can exert their anticancer effects through these mechanisms.

Signaling Pathways: Unraveling the Molecular Targets

The anticancer effects of cinnamic acid derivatives are often mediated by their interaction with specific cellular signaling pathways that are dysregulated in cancer. One such critical pathway is the NF-κB signaling pathway, which plays a central role in inflammation and tumorigenesis by regulating genes involved in cell survival and proliferation.[4] Some cinnamic acid derivatives have been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes.[4]

Another potential target is the matrix metalloproteinase-9 (MMP-9), an enzyme that is overexpressed in many cancers and is involved in tumor invasion and metastasis.[5] Cinnamic acid derivatives have been designed and synthesized as potential inhibitors of MMP-9.[5]

The following diagram illustrates a simplified overview of a potential mechanism of action for a cinnamic acid derivative targeting the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cinnamic Acid Derivative Cinnamic Acid Derivative Receptor Receptor Cinnamic Acid Derivative->Receptor Binds to IKK IKK Receptor->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene Expression Gene Expression NF-κB_n->Gene Expression Inhibits Transcription of Pro-inflammatory & Pro-survival Genes G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Assay A 1. Trypsinize and count cells. B 2. Seed cells in a 96-well plate (e.g., 7,500 cells/well). A->B C 3. Incubate overnight. B->C D 4. Treat cells with varying concentrations of the compound. C->D E 5. Add MTT solution (5 mg/mL) to each well. D->E F 6. Incubate for 3.5 hours at 37°C. E->F G 7. Carefully remove the media. F->G H 8. Add MTT solvent (e.g., DMSO) to dissolve formazan crystals. G->H I 9. Read absorbance at 590 nm. H->I G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A 1. Induce apoptosis in cells with the test compound. B 2. Harvest and wash cells with cold PBS. C 3. Resuspend cells in 1X Annexin-binding buffer. B->C D 4. Add FITC-Annexin V and Propidium Iodide (PI) to the cell suspension. C->D E 5. Incubate for 15 minutes at room temperature in the dark. D->E F 6. Add 1X Annexin-binding buffer. E->F G 7. Analyze by flow cytometry. F->G G cluster_0 Cell Fixation cluster_1 Staining cluster_2 Analysis A 1. Harvest and wash cells. B 2. Fix cells in cold 70% ethanol dropwise while vortexing. A->B C 3. Incubate for at least 1 hour at 4°C. B->C D 4. Wash cells with PBS. C->D E 5. Add Propidium Iodide (PI) staining solution and RNase A. D->E F 6. Incubate overnight at 4°C. E->F G 7. Analyze by flow cytometry. F->G

References

Comparative Analysis of Antimicrobial Efficacy: 3-Chloro-4-fluorocinnamic Acid Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. Cinnamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial properties.[1][2] This guide provides a comprehensive, data-driven comparison of a specific halogenated derivative, 3-Chloro-4-fluorocinnamic acid, against established, standard-of-care antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational framework for evaluating this compound's potential, grounded in standardized methodologies and a clear understanding of comparative mechanisms of action.

Foundational Principles: Methodologies for Antimicrobial Susceptibility Testing

To ensure that any comparison of antimicrobial efficacy is both valid and reproducible, we must adhere to globally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides such a framework, offering rigorous protocols for antimicrobial susceptibility testing (AST).[3][4][5] The choice of methodology is predicated on the type of data required: quantitative (the precise concentration for inhibition) or qualitative (a general assessment of sensitivity). For this guide, we will leverage the two most fundamental and informative assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The primary quantitative metric for an antimicrobial's potency is the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of an agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is the gold standard for determining MIC values due to its efficiency and conservation of reagents.[6][8]

Causality of Experimental Design: The serial two-fold dilution is critical as it allows for a precise, logarithmic assessment of the concentration at which bacterial growth is arrested. The inclusion of positive (no antibiotic) and negative (no bacteria) controls is a self-validating step, ensuring that the bacteria are viable and that the medium is not contaminated, respectively.

Detailed Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Select three to five well-isolated colonies of the test organism from an agar plate culture. Suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This standardization is crucial for reproducible results.[9]

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound and each standard antibiotic in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[8]

  • Inoculation: Dilute the standardized bacterial suspension into fresh MHB so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL.[9]

  • Controls: Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[6]

Experimental Workflow: Broth Microdilution for MIC

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Isolate Bacterial Colonies P2 Prepare 0.5 McFarland Standard Inoculum P1->P2 Standardize Concentration A1 Inoculate Microtiter Plate P2->A1 Add Inoculum P3 Prepare Serial Dilutions of Test Compounds P3->A1 Add to Plate A2 Incubate at 37°C for 16-20h A1->A2 Incubate R1 Visually Inspect for Turbidity A2->R1 Read Results R2 Determine Lowest Concentration with No Growth (MIC) R1->R2 Interpret

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial compounds.[10][11] It relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium that has been uniformly inoculated with the test organism.

Causality of Experimental Design: The principle behind this test is the establishment of a concentration gradient of the antimicrobial as it diffuses from the disk. The point at which the concentration falls below the MIC for the organism is where growth begins. The diameter of the resulting "zone of inhibition" is therefore indirectly proportional to the MIC and is a measure of the organism's susceptibility.[12]

Detailed Protocol: Kirby-Bauer Disk Diffusion

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, as described for the broth microdilution method.[10]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees between each application to ensure a confluent "lawn" of growth.[13]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of this compound and the standard antibiotics onto the agar surface. Disks should be placed at least 24 mm apart to prevent overlapping zones.[13]

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 37°C for 16-18 hours.[14]

  • Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret these zone sizes as "Susceptible," "Intermediate," or "Resistant" by comparing them to the established breakpoint criteria published by CLSI.[12][15]

Mechanisms of Action: A Tale of Different Targets

A compound's efficacy is intrinsically linked to its mechanism of action. Standard antibiotics have well-defined cellular targets, honed over decades of use. The potential of this compound lies in the possibility of a novel or distinct mechanism that could bypass existing resistance pathways.

  • Cinnamic Acid Derivatives: While the precise mechanism for this compound requires specific investigation, related compounds are known to disrupt the integrity of the bacterial cell membrane and interfere with essential enzymes.[2] Some studies on chlorinated cinnamic acid esters suggest they may inhibit enzymes crucial for fungal cell wall synthesis, such as 14α-demethylase.[1][16] This disruption of the cell's primary barrier is a potent bactericidal pathway.

  • Penicillin (β-Lactam): Penicillin acts by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final step in peptidoglycan synthesis.[17][18] By preventing the cross-linking of the peptidoglycan chains, the cell wall's structural integrity is compromised, leading to cell lysis and death.[19][20]

  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin targets bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[21][22] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, which is lethal to the bacterium.[23][24]

  • Tetracycline: Tetracycline is a bacteriostatic agent that inhibits protein synthesis. It reversibly binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[25][26][27] This effectively prevents the addition of new amino acids to the growing peptide chain, halting protein production and bacterial growth.[28]

Comparative Mechanisms of Antimicrobial Action

G cluster_cell Bacterial Cell cluster_drugs Antimicrobial Agents CellWall Cell Wall Peptidoglycan Synthesis CellMembrane Cell Membrane Cytoplasm Cytoplasm DNA Replication Protein Synthesis (Ribosomes) Cinnamic 3-Chloro-4-fluoro- cinnamic acid Cinnamic->CellMembrane Disrupts Integrity Penicillin Penicillin Penicillin->CellWall Inhibits Synthesis Cipro Ciprofloxacin Cipro->Cytoplasm:f0 Inhibits Gyrase/ Topoisomerase IV Tetra Tetracycline Tetra->Cytoplasm:f1 Inhibits 30S Ribosome

Caption: Distinct cellular targets of the compared antimicrobial agents.

Comparative Efficacy Data

The following table presents illustrative data from hypothetical susceptibility tests against two clinically relevant organisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). This data serves as a model for how to structure and interpret comparative results.

Table 1: Illustrative Antimicrobial Susceptibility Data

Antimicrobial Agent Organism MIC (µg/mL) Disk Diffusion Zone Diameter (mm) Interpretation
This compound S. aureus820Susceptible
E. coli1617Susceptible
Penicillin S. aureus>326Resistant
E. coli>646Resistant
Ciprofloxacin S. aureus0.525Susceptible
E. coli0.2530Susceptible
Tetracycline S. aureus422Susceptible
E. coli819Susceptible

Note: Interpretation is based on CLSI M100 guidelines. The data for this compound is hypothetical for illustrative purposes.

Analysis of Illustrative Data:

In this hypothetical scenario, this compound demonstrates broad-spectrum activity, inhibiting the growth of both the Gram-positive and Gram-negative organisms. Its potency (MIC) appears lower than that of Ciprofloxacin but comparable to or better than Tetracycline. Importantly, it shows efficacy against a Penicillin-resistant strain of S. aureus, highlighting its potential utility against drug-resistant pathogens. The corresponding zone diameters from the Kirby-Bauer test align with the MIC data, reinforcing the susceptibility findings.

Synthesis and Future Directions

This guide outlines the essential methodologies and conceptual frameworks for evaluating the antimicrobial efficacy of this compound in comparison to standard antibiotics. The presented protocols for broth microdilution and disk diffusion are robust, standardized, and provide the quantitative and qualitative data necessary for a rigorous assessment.

The key value proposition of a novel agent like this compound lies in its potential for a distinct mechanism of action that can overcome existing resistance. The illustrative data underscores this possibility, showing efficacy where a legacy antibiotic like Penicillin fails.

The path forward for any promising compound requires a multi-faceted approach:

  • Expanded Spectrum Analysis: Testing against a wider panel of clinically relevant and multidrug-resistant (MDR) organisms is essential.

  • Mechanism of Action Elucidation: Precise molecular studies are needed to confirm the compound's cellular target(s).

  • Toxicity and Pharmacokinetic Studies: In vitro and in vivo studies are required to assess the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Minimum Bactericidal Concentration (MBC): Further assays should be conducted to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

By systematically applying these validated protocols and principles, the scientific community can effectively evaluate the potential of this compound and other novel candidates in the critical fight against antimicrobial resistance.

References

A Comparative Guide to the Structural Elucidation of 3-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For 3-Chloro-4-fluorocinnamic acid (C₉H₆ClFO₂), both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the stereochemistry of the acrylic acid side chain.

Rationale for Experimental Choices

The choice of solvent is critical for obtaining high-quality NMR data. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice for cinnamic acids.[2] Its high polarity effectively solubilizes the carboxylic acid, and the acidic proton of the carboxyl group is often observable as a broad singlet at a very high chemical shift (>12 ppm), preventing exchange with residual water that can sometimes broaden or eliminate the signal in other solvents like chloroform-d (CDCl₃).[3]

¹H NMR Spectroscopy: A Predictive Analysis

A standard ¹H NMR experiment at 400 MHz or higher is sufficient to resolve the expected proton signals. The predicted spectrum is characterized by distinct regions for the carboxylic acid, vinylic, and aromatic protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure complete dissolution and a homogeneous solution.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use standard acquisition parameters, including a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube & Vortex prep2->prep3 acq1 Insert Sample into Spectrometer (≥400 MHz) prep3->acq1 acq2 Acquire Spectrum (16-32 Scans) acq1->acq2 proc1 Fourier Transform & Phase Correction acq2->proc1 proc2 Integrate Peaks proc1->proc2 proc3 Assign Signals (Chemical Shift, Multiplicity, J-coupling) proc2->proc3 proc4 Confirm Structure proc3->proc4

Caption: Workflow for ¹H NMR structural analysis.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
-COOH (H1)> 12.0broad singlet-1HThe acidic proton is highly deshielded and often broadened by exchange.
Ar-H (H6)~ 8.05doublet of doublets (dd)J(H6-H5) ≈ 8.7 (ortho), J(H6-F) ≈ 5.5 (meta)1HDeshielded by the adjacent chlorine and the electron-withdrawing cinnamate group. Exhibits coupling to both H5 and the fluorine atom.
Ar-H (H2)~ 7.90doublet (d)J(H2-F) ≈ 8.5 (ortho)1HDeshielded by the cinnamate group. Shows a large ortho coupling to the fluorine atom.
Vinylic-H (Hα)~ 7.65doublet (d)J(Hα-Hβ) ≈ 16.0 (trans)1HTrans-vinylic coupling is characteristically large. Deshielded by the adjacent aromatic ring.
Ar-H (H5)~ 7.50triplet (t) or ddJ(H5-H6) ≈ 8.7 (ortho), J(H5-F) ≈ 8.7 (ortho)1HAppears as a triplet-like signal due to similar ortho coupling constants to both H6 and the fluorine atom.
Vinylic-H (Hβ)~ 6.60doublet (d)J(Hβ-Hα) ≈ 16.0 (trans)1HShielded relative to Hα due to its proximity to the carbonyl group. A large J value confirms the trans geometry.[4]
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, nine distinct signals are expected.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups, which is helpful for confirming assignments.

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted δ (ppm)Multiplicity (Coupled)Rationale
C=O (C9)~ 167.5sTypical chemical shift for a carboxylic acid carbonyl.[2][5]
C4 (Ar-C-F)~ 160.0d, ¹J(CF) ≈ 250 HzThe carbon directly attached to fluorine is highly deshielded and exhibits a very large one-bond coupling constant.
Cα (Vinylic)~ 142.5sDeshielded vinylic carbon adjacent to the aromatic ring.
C1 (Ar-C)~ 133.5d, ³J(CF) ≈ 3.5 HzQuaternary carbon ipso to the cinnamate group, shows small coupling to fluorine.
C6 (Ar-CH)~ 131.0d, ³J(CF) ≈ 5.5 HzAromatic CH ortho to the chlorine atom.
C2 (Ar-CH)~ 129.5d, ²J(CF) ≈ 8.5 HzAromatic CH ortho to the fluorine atom.
C3 (Ar-C-Cl)~ 123.0d, ²J(CF) ≈ 22 HzThe carbon attached to chlorine shows a significant two-bond coupling to fluorine.
Cβ (Vinylic)~ 121.0sShielded vinylic carbon adjacent to the carbonyl group.
C5 (Ar-CH)~ 117.5d, ²J(CF) ≈ 21 HzAromatic CH ortho to the fluorine atom.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula, serving as an essential orthogonal technique to NMR. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula with high confidence.

Rationale for Technique Selection

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, acidic molecules like this compound. Analysis in negative ion mode is preferred as the carboxylic acid readily loses a proton to form a stable [M-H]⁻ ion.[6] This minimizes fragmentation and provides a clear molecular ion peak. Electron Impact (EI) ionization, a higher-energy technique, is a valuable alternative for studying fragmentation patterns that can provide further structural clues.[7]

Workflow for LC-MS (ESI) Analysis

G cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution (~10 µg/mL) prep2 Use Acetonitrile/Water Mobile Phase prep1->prep2 acq1 Inject into UPLC-HRMS System prep2->acq1 acq2 Acquire Data in ESI Negative Mode acq1->acq2 acq3 Scan Full Mass Range (e.g., m/z 50-500) acq2->acq3 proc1 Extract [M-H]⁻ Ion Chromatogram acq3->proc1 proc2 Determine Accurate Mass proc1->proc2 proc3 Analyze Isotope Pattern (Cl) proc2->proc3 proc4 Confirm Elemental Formula proc3->proc4

Caption: Workflow for LC-MS structural confirmation.

High-Resolution ESI-MS (Negative Mode)

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with reverse-phase chromatography, such as a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]

  • Method: Inject the sample and acquire data in ESI negative ion mode. A short chromatographic gradient can be used to ensure the sample is free of interfering impurities.

  • Analysis: Determine the accurate mass of the most abundant peak. The error between the measured mass and the theoretical mass should be less than 5 ppm.[9]

Predicted HRMS Data

  • Molecular Formula: C₉H₆ClFO₂

  • Monoisotopic Molecular Weight: 200.0037

  • Expected [M-H]⁻ Ion (C₉H₅ClFO₂⁻):

    • Theoretical m/z for ³⁵Cl: 198.9964

    • Theoretical m/z for ³⁷Cl: 200.9935

  • Key Validation Point: The mass spectrum must display two major peaks for the [M-H]⁻ ion, separated by approximately 2 Da. The relative intensity of the peak at m/z ~199 to the peak at m/z ~201 should be approximately 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

EI-MS Fragmentation Analysis

While ESI provides the molecular weight, EI-MS reveals the molecule's stability and fragmentation pathways, offering further structural confirmation.

Predicted EI-MS Fragmentation

  • Molecular Ion (M⁺•): A peak at m/z 200, showing the characteristic 3:1 M/M+2 isotope pattern for chlorine.

  • Key Fragments:

    • [M-OH]⁺ (m/z 183): Loss of the hydroxyl radical from the carboxylic acid.

    • [M-COOH]⁺ (m/z 155): Loss of the entire carboxyl group.

    • Decarboxylation [M-CO₂]⁺• (m/z 156): A common fragmentation pathway for cinnamic acids.[6]

    • Benzopyrylium-type ion (m/z 131): This fragment, often seen in cinnamic acids, arises from complex rearrangement and loss of substituents.[7]

Conclusion: A Self-Validating System

The structural elucidation of this compound is achieved through a synergistic application of NMR and MS. ¹H and ¹³C NMR confirm the precise arrangement and connectivity of the atoms, including the trans configuration of the double bond and the substitution pattern of the aromatic ring, with C-F and H-F couplings providing definitive proof of the fluorine's position. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement, while the distinct 3:1 isotopic pattern for the molecular ion provides unambiguous evidence for the presence of a single chlorine atom. Together, these techniques create a self-validating dataset that allows for the unequivocal confirmation of the molecule's structure, meeting the rigorous standards required in research and drug development.

References

Comparative Analysis of Synthesis Routes for Substituted Cinnamic Acids: A-Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Substituted cinnamic acids are a cornerstone in medicinal chemistry, materials science, and the synthesis of fine chemicals.[1][2] Their versatile structure, featuring a phenyl ring, a carboxylic acid, and an α,β-unsaturated system, serves as a crucial pharmacophore and a building block for complex molecular architectures.[3][4] The demand for efficient and selective methods to access these compounds has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent synthesis routes, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific application.

Classical Condensation Reactions: The Foundation

The traditional methods for synthesizing cinnamic acids rely on condensation reactions, which are valued for their simplicity and the use of readily available starting materials.

Perkin Reaction

The Perkin reaction, discovered by William Henry Perkin, is a classic method for synthesizing α,β-unsaturated aromatic acids.[5][6] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[5][6][7]

Mechanism: The reaction is initiated by the formation of a carbanion from the anhydride, which then undergoes an aldol-type condensation with the aromatic aldehyde.[6] Subsequent elimination and hydrolysis yield the cinnamic acid derivative.[5][6]

Advantages:

  • Utilizes inexpensive and readily available starting materials.

  • A well-established and straightforward procedure.

Disadvantages:

  • Often requires high temperatures (e.g., 180°C) and long reaction times (4-10 hours).[8][9]

  • The formation of unwanted side products can occur, particularly with aldehydes susceptible to base-catalyzed side reactions.[3][8]

  • Yields can be low for substrates with electron-donating substituents on the aromatic ring.[3]

Typical Experimental Conditions: Aromatic aldehyde and acetic anhydride are heated with sodium or potassium acetate at high temperatures. For instance, the reaction of benzaldehyde with acetic anhydride and potassium acetate at 180°C for 8 hours affords cinnamic acid in 70-72% yield.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds and is widely used for synthesizing cinnamic acids. It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[10]

Mechanism: The base catalyzes the deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. When malonic acid is used, the initial product often undergoes spontaneous decarboxylation to form the cinnamic acid.[10] This variation is often referred to as the Doebner modification.[7]

Advantages:

  • Generally proceeds under milder conditions than the Perkin reaction.

  • Offers good yields and high purity of the product.[7]

  • Can be adapted for greener synthesis approaches, for example, by using water as a solvent or employing microwave irradiation.[7]

Disadvantages:

  • Can require long reaction times and significant amounts of solvent in some protocols.[3]

Typical Experimental Conditions: The reaction is often carried out in the presence of a basic catalyst like pyridine and piperidine.[7] For example, aromatic aldehydes can be reacted with malonic acid in the presence of a catalyst such as tetrabutylammonium bromide (TBAB) and potassium carbonate under microwave irradiation in water to produce cinnamic acids in excellent yields.[7]

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is another fundamental method for preparing α,β-unsaturated carbonyl compounds, including cinnamic acid derivatives. It involves a base-catalyzed reaction between an aromatic aldehyde and an ester, such as methyl acetate.[4][11]

Mechanism: The reaction proceeds via an aldol condensation mechanism. The base abstracts a proton from the α-carbon of the ester to form an enolate, which then attacks the carbonyl group of the aromatic aldehyde. The resulting β-hydroxy ester intermediate undergoes dehydration to yield the (E)-cinnamic acid derivative.

Advantages:

  • Can produce (E)-cinnamic acid derivatives in high yields.[11][12]

  • The use of inexpensive reagents makes it an economically viable option for large-scale synthesis.[12]

Disadvantages:

  • Requires a strong base, such as sodium metal, which can be hazardous to handle.

  • Side reactions, such as the self-condensation of the ester, can occur.

Typical Experimental Conditions: The reaction is typically carried out using sodium metal and a catalytic amount of methanol in a co-solvent like toluene.[7][11][12]

Modern Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of a wide array of organic molecules, including substituted cinnamic acids. These methods offer high efficiency, selectivity, and functional group tolerance.

Heck Reaction

The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[7][13] For the synthesis of cinnamic acids, an aryl halide is coupled with an acrylate ester, followed by hydrolysis.[9]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the cinnamic acid derivative and regenerates the Pd(0) catalyst.

Advantages:

  • Offers excellent control over the stereochemistry, typically yielding the trans-isomer.

  • Tolerates a wide range of functional groups on both the aryl halide and the acrylate.

  • Can be performed under relatively mild conditions.

Disadvantages:

  • The cost of the palladium catalyst can be a concern for large-scale synthesis, although catalyst loading can often be minimized.

  • The use of phosphine ligands, which can be air-sensitive and toxic, is often required.

Typical Experimental Conditions: The reaction is typically carried out using a palladium catalyst such as palladium chloride (PdCl2) or a palladacycle, a base like sodium carbonate or triethylamine, and a solvent such as N-methyl-2-pyrrolidone (NMP) or an aqueous-biphasic system.[7][14] Yields can range from acceptable to excellent (43-96%).[7]

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[15][16] While not a direct route to cinnamic acids from simple starting materials, it is a valuable method for introducing diverse substituents onto a pre-formed cinnamic acid scaffold or for synthesizing complex derivatives.[17]

Mechanism: The catalytic cycle begins with the oxidative addition of the organohalide to the Pd(0) catalyst. Transmetalation of the organic group from the activated boronic acid to the palladium complex is a key step, followed by reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[15][16]

Advantages:

  • The organoboron reagents are generally stable, non-toxic, and commercially available or readily prepared.[15]

  • The reaction is highly tolerant of a wide variety of functional groups.

  • Byproducts are generally non-toxic and easily removed.

Disadvantages:

  • Requires the pre-synthesis of the organoboron reagent.

  • The presence of a base is necessary to activate the boronic acid.[15]

Typical Experimental Conditions: The reaction is typically performed with a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, a base like potassium carbonate or sodium hydroxide, and a solvent system that can be aqueous, organic, or a mixture of both.

Comparative Summary of Synthesis Routes

Synthesis Route Starting Materials Typical Conditions Advantages Disadvantages Typical Yields
Perkin Reaction Aromatic aldehyde, Acid anhydrideHigh temperature (180°C), Long reaction time (8-12h)[1]Inexpensive reagents, Simple procedureHarsh conditions, Side products, Low yields with certain substratesModerate to Good (e.g., 70-72% for cinnamic acid)[1]
Knoevenagel Condensation Aromatic aldehyde, Active methylene compound (e.g., malonic acid)Mild conditions, Basic catalyst (e.g., pyridine/piperidine)Mild conditions, Good yields, High purity, Adaptable to green chemistryCan require long reaction timesGood to Excellent (up to 95%)[7]
Claisen-Schmidt Condensation Aromatic aldehyde, EsterStrong base (e.g., Na metal), Co-solvent (e.g., toluene)High yields of (E)-isomer, Economical for large scaleUse of hazardous strong base, Potential side reactionsHigh[11][12]
Heck Reaction Aryl halide, AcrylatePd catalyst, Base, Organic or aqueous solventExcellent stereocontrol, High functional group toleranceCatalyst cost, Use of phosphine ligandsGood to Excellent (43-96%)[7]
Suzuki Coupling Organoboron compound, OrganohalidePd catalyst, BaseHigh functional group tolerance, Stable and non-toxic reagentsRequires pre-synthesis of boronic acidGenerally High

Visualizing the Synthetic Pathways

Perkin Reaction Mechanism

Perkin_Reaction cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Aldol Condensation cluster_3 Step 3: Elimination & Hydrolysis Anhydride Acid Anhydride Carbanion Anhydride Carbanion Anhydride->Carbanion Deprotonation Base Base (e.g., Acetate) Base->Anhydride Intermediate1 Alkoxide Intermediate Carbanion->Intermediate1 Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Intermediate1 Intermediate2 Unsaturated Anhydride Intermediate1->Intermediate2 Dehydration CinnamicAcid Cinnamic Acid Intermediate2->CinnamicAcid Hydrolysis

Caption: Mechanism of the Perkin Reaction.

Knoevenagel Condensation Workflow

Knoevenagel_Condensation Start Starting Materials Aromatic Aldehyde Malonic Acid Reaction Reaction Vessel Solvent (e.g., Pyridine) Catalyst (e.g., Piperidine) Start->Reaction Condensation Condensation & Decarboxylation Reaction->Condensation Workup Aqueous Workup Acidification Extraction Condensation->Workup Purification Purification Recrystallization Chromatography Workup->Purification Product Substituted Cinnamic Acid Purification->Product Heck_Cycle Pd0 Pd(0)L_n Pd_Aryl Ar-Pd(II)-X(L_n) Pd0->Pd_Aryl Oxidative Addition HX_Base [H-Base]X Pd0->HX_Base Pd_Alkene Alkene Complex Pd_Aryl->Pd_Alkene Coordination Pd_Intermediate R-Pd(II)-Ar(L_n) Pd_Alkene->Pd_Intermediate Migratory Insertion Pd_Intermediate->Pd0 β-Hydride Elimination Product Cinnamic Ester Pd_Intermediate->Product ArylHalide Ar-X ArylHalide->Pd_Aryl Alkene Acrylate Alkene->Pd_Alkene Base Base Base->Pd0

References

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-fluorocinnamic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds investigated for various pharmaceutical and industrial applications. Accurate and reliable quantification of this analyte is paramount for research, development, and quality control. This guide provides a comprehensive comparison of two widely used analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. The content herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a robust and scientifically sound approach to method validation.[1][2][3]

Introduction to Analytical Strategy

The choice of an analytical method is a critical decision dictated by the specific requirements of the assay, including desired sensitivity, selectivity, sample matrix, and available instrumentation. For this compound, both HPLC-UV and GC-MS present viable, yet distinct, approaches.

  • High-Performance Liquid Chromatography (HPLC-UV): This technique is a cornerstone of many analytical laboratories. It separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For cinnamic acid derivatives, which possess a UV-active chromophore, UV detection is a straightforward and robust quantification method.[4][5][6] HPLC is often favored for its simplicity, speed, and suitability for non-volatile or thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique offers exceptional separation efficiency and highly specific detection.[7] For organic acids like this compound, a derivatization step is typically required to increase volatility and thermal stability.[8] The mass spectrometer provides mass-to-charge ratio data, offering a high degree of confidence in analyte identification and quantification, often with superior sensitivity compared to UV detection.[9]

This guide will walk through the validation of hypothetical methods for each technique, comparing their performance across the key validation parameters defined by regulatory guidelines.[10][11][12]

The Analytical Method Validation Workflow

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][13] The process follows a structured sequence of experiments, each designed to test a specific performance characteristic of the method.

G cluster_dev Method Development cluster_imp Implementation Dev Define Analytical Target Profile (ATP) Opt Optimize Method (e.g., HPLC Mobile Phase, GC Temp Program) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob SOP Finalize SOP Rob->SOP Routine Routine Analysis SOP->Routine G prep Sample Prep: Accurately weigh sample. Dissolve in Methanol. Filter through 0.45µm filter. hplc HPLC System: C18 Column (4.6 x 150 mm, 5 µm) Column Temp: 30°C prep->hplc mob Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid hplc->mob run Run Conditions: Flow Rate: 1.0 mL/min Injection Vol: 10 µL Detection: UV at 280 nm mob->run quant Quantification: External Standard Calibration run->quant G extract 1. Extraction: Liquid-liquid extraction of acidified sample into Ethyl Acetate. dry 2. Evaporation: Evaporate solvent to dryness under a stream of nitrogen. extract->dry deriv 3. Derivatization: Reconstitute in BSTFA + 1% TMCS. Heat at 70°C for 30 min. dry->deriv gcms 4. GC-MS Analysis: DB-5ms Column (30m x 0.25mm) Helium carrier gas deriv->gcms quant 5. Quantification: Selected Ion Monitoring (SIM) mode gcms->quant

References

A Comparative In Vitro Cytotoxicity Analysis of 3-Chloro-4-fluorocinnamic Acid on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives in Oncology

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in oncological research for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][2] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, offer a versatile scaffold for synthetic modifications, enabling the enhancement of their therapeutic efficacy.[1][2] The anticancer effects of cinnamic acid derivatives are often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in tumor progression.[1][3]

Halogenation of the phenyl ring is a common strategy in medicinal chemistry to improve the pharmacological profile of lead compounds. The introduction of electronegative halogens, such as chlorine and fluorine, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced biological activity.[4] While numerous studies have documented the cytotoxic effects of various cinnamic acid derivatives against a spectrum of cancer cell lines[5][6][7], to our knowledge, a comprehensive cytotoxic evaluation of 3-Chloro-4-fluorocinnamic acid remains to be reported. This guide, therefore, presents a proposed experimental framework for a comparative in vitro cytotoxicity assay of this novel compound against a panel of representative cancer cell lines. We will also compare its potential efficacy with other known cinnamic acid derivatives, providing a rationale for its investigation as a potential therapeutic agent.

Comparative Compounds

For a robust comparative analysis, the cytotoxicity of this compound should be evaluated alongside established cinnamic acid derivatives with known anticancer activity. The following compounds are proposed as suitable comparators:

  • Trans-Cinnamic Acid: The parent compound, to establish a baseline activity.

  • 4-Chlorocinnamic Acid: A mono-halogenated derivative to assess the effect of the chloro substituent.[4]

  • Ferulic Acid (4-Hydroxy-3-methoxycinnamic acid): A well-studied natural derivative with known antioxidant and anticancer properties.

Experimental Design and Methodologies

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic and cytostatic effects of this compound. The following experimental workflow is proposed:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment (48h) cluster_3 Data Analysis A549 A549 (Lung) Test_Comp This compound A549->Test_Comp MCF7 MCF-7 (Breast) MCF7->Test_Comp HeLa HeLa (Cervical) HeLa->Test_Comp HepG2 HepG2 (Liver) HepG2->Test_Comp MTT MTT Assay (Metabolic Activity) Test_Comp->MTT LDH LDH Assay (Membrane Integrity) Test_Comp->LDH Comp_A trans-Cinnamic Acid Comp_A->MTT Comp_A->LDH Comp_B 4-Chlorocinnamic Acid Comp_B->MTT Comp_B->LDH Comp_C Ferulic Acid Comp_C->MTT Comp_C->LDH Vehicle Vehicle Control (DMSO) Vehicle->MTT Vehicle->LDH IC50 IC50 Determination MTT->IC50 LDH->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Proposed experimental workflow for the in vitro cytotoxicity assessment.

Cell Lines and Culture Conditions

A panel of human cancer cell lines representing different tumor types should be used to assess the breadth of cytotoxic activity:

  • A549: Human lung adenocarcinoma

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • HeLa: Human cervical adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and the comparator compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability will be calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8][9]

Protocol:

  • Seed and treat the cells in a 96-well plate as described for the MTT assay.

  • After the 48-hour incubation, carefully collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The percentage of cytotoxicity will be calculated as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the proposed cytotoxicity assays, with IC50 values representing the concentration of each compound required to inhibit 50% of cell growth.

CompoundA549 (µM)MCF-7 (µM)HeLa (µM)HepG2 (µM)
This compound 25.5 ± 2.1 32.8 ± 3.5 18.2 ± 1.9 45.1 ± 4.2
trans-Cinnamic Acid>100>100>100>100
4-Chlorocinnamic Acid65.3 ± 5.878.1 ± 6.955.7 ± 4.989.4 ± 7.6
Ferulic Acid85.2 ± 7.392.5 ± 8.175.4 ± 6.5>100

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Potential Mechanism of Action: Induction of Apoptosis

Cinnamic acid derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases.[1] A potential mechanism for this compound could involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the intrinsic apoptotic pathway.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Test_Comp This compound ROS ROS Production Test_Comp->ROS Bcl2 Bcl-2 Inhibition Test_Comp->Bcl2 Bax Bax Activation ROS->Bax Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Halogenated Cinnamic Acids

Cinnamic acid, a naturally occurring organic compound found in plants like cinnamon, and its derivatives have long been recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modifications, enabling the enhancement of its therapeutic efficacy.[2] The introduction of halogen atoms, such as chlorine and fluorine, to the phenyl ring can significantly alter the molecule's electronic and steric properties, potentially modulating its interactions with biological targets and enhancing its activity.[2]

This guide focuses on the synergistic potential of cinnamic acid derivatives, with a particular interest in the under-researched compound, 3-Chloro-4-fluorocinnamic acid . While direct experimental data on the synergistic effects of this specific derivative remains limited, this guide will provide a comprehensive comparison of the known synergistic activities of related cinnamic acid compounds. By presenting the existing evidence and detailing robust experimental protocols, we aim to equip researchers with the foundational knowledge and practical tools to explore the synergistic potential of this compound and other novel derivatives.

The Rationale for Synergy: A Powerful Strategy in Drug Development

The combination of therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced toxicity, and the mitigation of drug resistance. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a particularly sought-after outcome. For cinnamic acid derivatives, synergistic interactions have been observed in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Synergy: Combating Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. Cinnamic acid and its derivatives have demonstrated intrinsic antimicrobial properties by disrupting cell membranes, inhibiting ATPase activity, and preventing biofilm formation.[3] When combined with conventional antibiotics, these compounds can exhibit synergistic effects, potentially lowering the required antibiotic dosage and overcoming resistance mechanisms.

Anticancer Synergy: A Multi-pronged Attack

In oncology, combination therapies are standard practice. Cinnamic acid derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2] When used in conjunction with established chemotherapeutic drugs, they can potentiate the anticancer effects, leading to improved treatment outcomes.[3]

Comparative Analysis of Synergistic Effects of Cinnamic Acid Derivatives

While data for this compound is not yet available, studies on other halogenated and non-halogenated cinnamic acid derivatives provide valuable insights into their synergistic capabilities.

Synergistic Antimicrobial Activity

Recent studies have highlighted the potential of cinnamic acid and its derivatives to enhance the efficacy of conventional antibiotics against various bacterial strains.

Table 1: Summary of Synergistic Antimicrobial Effects of Cinnamic Acid Derivatives

Cinnamic Acid DerivativeSynergistic PartnerTarget Organism(s)Observed EffectReference(s)
Cinnamic AcidCloxacillinStaphylococcus epidermidisEnhanced anti-biofilm activity[4]
Cinnamic AcidAmpicillin, Amoxicillin, Oxacillin, CefoxitinStaphylococcus aureusSynergistic inhibition of bacterial growth[5]
p-Coumaric AcidAmpicillinStaphylococcus aureusAdditive effect[5]
Ferulic AcidAmpicillinStaphylococcus aureusAdditive effect[5]

These studies demonstrate that even structurally simple cinnamic acid derivatives can significantly augment the activity of β-lactam antibiotics. The mechanism is often attributed to the disruption of the bacterial cell wall by the cinnamic acid derivative, allowing for increased penetration and efficacy of the antibiotic.

Synergistic Anticancer Activity

The combination of cinnamic acid derivatives with existing anticancer drugs has shown promise in preclinical studies.

Table 2: Summary of Synergistic Anticancer Effects of Cinnamic Acid Derivatives

Cinnamic Acid DerivativeSynergistic PartnerCancer Cell Line(s)Observed EffectReference(s)
Caffeic Acid Phenethyl Ester (CAPE)TamoxifenMCF-7 (Breast Cancer)Synergistic cytotoxic effect and strong induction of apoptosis[3]
CinnamidesOther Chemotherapeutic AgentsVariousPotential for use in combination therapies[6]

These findings suggest that cinnamic acid derivatives can modulate key signaling pathways involved in cancer cell survival and proliferation, making them valuable partners for established anticancer agents.[3]

Experimental Protocol: The Checkerboard Assay for Synergy Assessment

To empirically determine the synergistic, additive, or antagonistic effects of this compound with other compounds, the checkerboard assay is a robust and widely used in vitro method.[7][8]

Principle of the Checkerboard Assay

The checkerboard assay involves testing various concentrations of two compounds, both individually and in combination, in a microtiter plate format.[7] The resulting data is used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[8]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of this compound (Compound A) and the partner compound (Compound B) in a suitable solvent (e.g., DMSO).

    • Prepare the appropriate culture medium for the target cells (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for cancer cells).

    • Prepare a suspension of the target cells at a standardized concentration.

  • Plate Setup:

    • Using a 96-well microtiter plate, create a two-dimensional serial dilution of the two compounds.

    • Compound A is serially diluted along the x-axis (columns).

    • Compound B is serially diluted along the y-axis (rows).

    • Each well will contain a unique combination of concentrations of both compounds.

    • Include controls for each compound alone, as well as a cell-only control (no compounds).

  • Incubation:

    • Add the cell suspension to each well.

    • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂ for mammalian cells; 37°C for bacteria) for a predetermined period (e.g., 24-72 hours).

  • Data Acquisition:

    • After incubation, assess the biological response in each well. This can be done using various methods:

      • For antimicrobial assays: Measure the optical density (OD) at 600 nm to determine bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible growth.

      • For anticancer assays: Use a cell viability assay such as MTT or AlamarBlue to determine the percentage of viable cells.

  • Data Analysis and Interpretation:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination wells where inhibition is observed:

      • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Compound A + FIC of Compound B

    • Interpret the FICI value to determine the nature of the interaction:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[8]

Visualization of the Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_setup Plate Setup (96-well) cluster_analysis Analysis prep_A Prepare Stock of Compound A dilute_A Serial Dilute A (Columns) prep_A->dilute_A prep_B Prepare Stock of Compound B dilute_B Serial Dilute B (Rows) prep_B->dilute_B prep_cells Prepare Cell Suspension add_cells Add Cells to Wells prep_cells->add_cells dilute_A->add_cells dilute_B->add_cells incubate Incubate add_cells->incubate read_plate Read Plate (OD/Viability) incubate->read_plate calc_fic Calculate FIC Index read_plate->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Caption: A streamlined workflow of the checkerboard assay.

Mechanistic Insights and Future Directions

The synergistic effects of cinnamic acid derivatives are often rooted in their ability to modulate multiple cellular pathways. In the context of anticancer activity, these compounds can interfere with signaling cascades crucial for cell survival and proliferation, such as the NF-κB pathway.[3]

Potential Signaling Pathway Modulation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor nfkb_pathway NF-κB Pathway receptor->nfkb_pathway cinnamic_acid Cinnamic Acid Derivative cinnamic_acid->nfkb_pathway Inhibits apoptosis_pathway Apoptosis Pathway cinnamic_acid->apoptosis_pathway Induces gene_expression Gene Expression (Pro-inflammatory, Pro-survival) nfkb_pathway->gene_expression Regulates apoptosis Apoptosis apoptosis_pathway->apoptosis

Caption: Potential mechanisms of action for cinnamic acid derivatives.

The exploration of this compound's synergistic potential is a promising avenue for future research. By employing the methodologies outlined in this guide, scientists can systematically evaluate its interactions with a wide range of therapeutic agents. Such studies will be instrumental in determining its potential as a valuable component of combination therapies for infectious diseases and cancer.

Conclusion

While the synergistic effects of this compound remain to be elucidated, the broader class of cinnamic acid derivatives has demonstrated significant promise in enhancing the efficacy of existing drugs. This comparative guide provides a framework for understanding and investigating these synergistic interactions. The detailed experimental protocol for the checkerboard assay serves as a practical tool for researchers to embark on the evaluation of novel compounds like this compound. The insights gained from such studies will undoubtedly contribute to the development of more effective and robust therapeutic strategies.

References

A Researcher's Guide to Benchmarking Purity of Commercial 3-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. 3-Chloro-4-fluorocinnamic acid is a key building block in the synthesis of numerous pharmaceutical compounds, making the selection of a high-purity commercial source a critical first step in any research endeavor. This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound, empowering you to make informed decisions for your specific application.

The quality and purity of chemical reagents are paramount for obtaining scientifically valid results.[1] This guide eschews a simple listing of suppliers and instead presents a robust analytical workflow, complete with detailed experimental protocols and illustrative data, to enable a thorough and objective comparison.

Key Commercial Suppliers

A survey of the market reveals several key suppliers for this compound. While stated purities can provide an initial filter, a rigorous in-house verification is indispensable. The following suppliers are frequently cited in the chemical and pharmaceutical sectors:

  • Fluorochem[2]

  • ChemScene[3]

  • Sigma-Aldrich (distributing for various partners)

  • Oakwood Chemical[4]

  • Capot Chemical Co., Ltd.[5]

  • Fluoropharm[6]

  • Doron Scientific[7]

Stated purities for this compound typically range from 95% to over 98%.[2][3] However, the nature and quantity of the remaining impurities can significantly impact downstream applications.

A Multi-faceted Approach to Purity Verification

A comprehensive assessment of purity requires a combination of analytical techniques to ensure both qualitative and quantitative accuracy. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the structural identity of the main component and any impurities.[8][9]

Experimental Workflow for Purity Analysis

The following diagram outlines the logical flow for a comprehensive purity assessment of this compound from different commercial suppliers.

Purity Analysis Workflow Workflow for Purity Benchmarking cluster_0 Sample Acquisition & Preparation cluster_1 Quantitative Analysis cluster_2 Qualitative & Structural Analysis cluster_3 Data Consolidation & Comparison A Procure Samples from Multiple Suppliers B Assign Unique Lot Identifiers A->B C Prepare Stock Solutions (e.g., in Acetonitrile/Methanol) B->C D HPLC-UV Analysis for Purity Quantification C->D Inject into HPLC F ¹H and ¹³C NMR Spectroscopy C->F Prepare NMR Sample E Calculate % Purity (Area Normalization) D->E H LC-MS for Impurity Mass Determination D->H I Tabulate Purity Data from all Suppliers E->I G Identify Impurity Signals F->G J Compare Impurity Profiles G->J H->J K Select Optimal Supplier Based on Data I->K J->K

Caption: A comprehensive workflow for benchmarking the purity of commercial this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for your analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established procedures for the analysis of cinnamic acid and its derivatives.[10][11][12][13]

Objective: To quantify the purity of this compound and to detect the presence of any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid or Phosphoric Acid (for pH adjustment)

  • Samples of this compound from different suppliers

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid). A common starting point for cinnamic acid derivatives is a ratio of approximately 50:50 (v/v).[11] The exact ratio may need to be optimized to achieve good separation.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known quantity of this compound from each supplier in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water with 0.1% Acetic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Set the UV detector to a wavelength where cinnamic acid derivatives strongly absorb, typically around 270-300 nm.[10][11]

    • Injection Volume: 10 µL

    • Column Temperature: 25-30 °C

  • Data Analysis:

    • Run a blank (injection of mobile phase) to establish a baseline.

    • Inject each sample solution and record the chromatogram.

    • Calculate the purity of the main peak using the area normalization method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification

NMR spectroscopy is a powerful, non-destructive technique for confirming the structure of the target compound and identifying any impurities present.[9][14]

Objective: To verify the chemical structure of this compound and to identify any potential impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Samples of this compound

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. The characteristic signals for the vinyl protons and the aromatic protons should be present.[15]

    • Acquire a ¹³C NMR spectrum to confirm the carbon framework of the molecule.[15]

    • If available, 2D NMR experiments such as COSY and HSQC can be used to further confirm the structure and aid in the identification of impurities.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule.

    • Compare the chemical shifts of the observed peaks with expected values from literature or spectral databases.

    • Look for small, unassigned peaks in the spectrum, which may indicate the presence of impurities. The structure of these impurities can sometimes be deduced from their chemical shifts and coupling patterns.

Illustrative Comparative Data

The following tables present hypothetical data from a benchmarking study of three different suppliers to illustrate how the results of such an analysis would be presented.

Table 1: HPLC Purity Analysis of this compound

SupplierLot NumberStated PurityMeasured Purity (% by HPLC Area Normalization)Number of Impurities Detected (>0.05%)
Supplier AA-123>98%99.2%2
Supplier BB-45697%97.5%4
Supplier CC-789>98%98.8%3

Table 2: NMR Analysis Summary

Supplier¹H NMR ConformityObservable ImpuritiesNotes
Supplier AConforms to structureMinor signals in the aromatic regionImpurities appear to be structurally related.
Supplier BConforms to structureMultiple small signals across the spectrumSuggests the presence of several different low-level impurities.
Supplier CConforms to structureA noticeable singlet, possibly from a residual solventThe main compound appears clean, but solvent residue is present.

Selecting the Right Supplier: A Logic-Based Approach

The choice of a supplier should not be based solely on the highest purity percentage. The nature of the impurities and the specific requirements of your application are equally important considerations.

Supplier Selection Logic Decision Framework for Supplier Selection A Start: Need High-Purity This compound B Perform HPLC and NMR Analysis on Samples A->B C Evaluate HPLC Purity Data (Table 1) B->C D Evaluate NMR Impurity Profile (Table 2) B->D E Does the application require the absolute highest purity? C->E F Are the identified impurities problematic for my synthesis? D->F E->F No G Select Supplier A E->G Yes H Re-evaluate Supplier C. Is the residual solvent an issue? F->H No J Select Supplier with the least problematic impurity profile F->J Yes K Final Decision G->K I Select Supplier C H->I No H->J Yes I->K J->K

Caption: A logical decision-making process for selecting a supplier based on empirical purity data.

Conclusion

The selection of a chemical supplier should be a data-driven process. While the stated purity on a certificate of analysis provides a useful starting point, independent verification is crucial for ensuring the quality and consistency of your research. By employing a multi-technique approach, including HPLC for quantitative purity assessment and NMR for structural verification and impurity identification, researchers can confidently select the most suitable source of this compound for their specific needs. This rigorous approach not only enhances the reliability of experimental outcomes but also upholds the principles of scientific integrity.

References

A Senior Application Scientist's Guide to NMR Binding Studies of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a potential drug molecule and its protein target is paramount. Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] At the heart of these therapeutic effects lies their ability to bind to and modulate the activity of various enzymes and proteins.[2] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, label-free approach to characterize these interactions at an atomic level in solution, providing invaluable insights for structure-activity relationship (SAR) studies and lead optimization.[3]

This guide provides an in-depth comparison of three key ligand-observed and protein-observed NMR techniques—Saturation Transfer Difference (STD) NMR, Chemical Shift Perturbation (CSP), and Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY)—for elucidating the binding of cinnamic acid derivatives to their protein targets. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide you in selecting the most appropriate method for your research needs.

Comparative Analysis of NMR Techniques for Cinnamic Acid Derivatives

The choice of NMR experiment depends on the specific questions being asked, the affinity of the interaction, and the nature of the protein-ligand system. For cinnamic acid derivatives, which often exhibit weak to moderate binding affinities, ligand-observed methods like STD NMR and trNOESY are particularly well-suited, while the protein-observed CSP technique provides complementary information on the protein's binding site.

Saturation Transfer Difference (STD) NMR: Mapping the Binding Epitope

STD NMR is a powerful ligand-observed technique for identifying which parts of a small molecule are in close contact with a large protein receptor.[4] The experiment relies on the transfer of saturation from the protein to a bound ligand. By selectively irradiating protons on the protein, this saturation spreads throughout the macromolecule via spin diffusion. If a cinnamic acid derivative is bound, this saturation is transferred to the ligand's protons. When the ligand dissociates, it carries this "memory" of binding into the bulk solution, leading to a decrease in its signal intensity. Subtracting a spectrum with protein saturation from a reference spectrum without saturation results in a difference spectrum showing only the signals of the binding ligand. The intensity of these signals directly correlates with the proximity of the corresponding protons to the protein surface, thus revealing the ligand's binding epitope .[4][5]

Strengths for Cinnamic Acid Studies:

  • Ideal for Weak Binders: STD NMR is highly sensitive to weak, transient interactions, which are common for natural product fragments like cinnamic acid derivatives.[4]

  • Epitope Mapping: It provides a clear picture of which functional groups on the cinnamic acid scaffold (e.g., the phenyl ring, the acrylic acid moiety, or specific substituents) are crucial for protein recognition.[2][6]

  • No Protein Assignment Needed: As a ligand-observed technique, it does not require resonance assignments for the protein, making it applicable to large and complex protein targets.

  • Screening: It is an excellent tool for screening libraries of cinnamic acid derivatives to identify binders.[4]

Limitations:

  • Indirect Structural Information: While it reveals the binding epitope, it does not provide direct information about the three-dimensional conformation of the bound ligand.

  • Affinity Estimation: While possible, determining the dissociation constant (Kd) from STD NMR can be complex and is often qualitative or semi-quantitative.[7][8][9]

A study on the interaction of six different hydroxycinnamic acid (HCA) derivatives with bovine serum albumin (BSA) effectively utilized STD NMR to determine their binding epitopes.[2][6] The results showed that for derivatives like caffeic acid and p-coumaric acid, the phenyl ring is in close contact with the protein surface, while the carboxyl group points away from it.[2][6]

Chemical Shift Perturbation (CSP): Pinpointing the Protein's Binding Site and Quantifying Affinity

Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a protein-observed technique that monitors changes in the chemical shifts of a protein's nuclei upon ligand binding.[10][11] This requires an isotopically labeled protein (typically with ¹⁵N or ¹³C) to obtain a well-resolved spectrum, such as a ¹H-¹⁵N HSQC, which acts as a fingerprint of the protein's backbone amides. When a cinnamic acid derivative binds, it alters the local chemical environment of the amino acid residues in the binding pocket, causing their corresponding peaks in the HSQC spectrum to shift. By tracking these shifts, one can map the ligand's binding site on the protein's surface.[10]

Furthermore, by titrating the ligand into the protein sample and monitoring the chemical shift changes, a binding curve can be generated to accurately determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.[10][12]

Strengths for Cinnamic Acid Studies:

  • Binding Site Identification: CSP provides direct evidence of the amino acid residues involved in the interaction with the cinnamic acid derivative.

  • Quantitative Affinity Measurement: It is a robust method for determining the Kd of the protein-ligand complex.[10]

  • Detection of Conformational Changes: Widespread chemical shift changes can indicate a ligand-induced conformational change in the protein.

Limitations:

  • Requires Labeled Protein: The need for isotopic labeling can be time-consuming and expensive.

  • Protein Size Limitations: For very large proteins, spectral overlap and slow tumbling can make CSP analysis challenging.

  • Slow Exchange Regime: For very tight binding (slow exchange on the NMR timescale), peak broadening can occur, complicating data analysis.

Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY): Unveiling the Bound Conformation

Transferred NOESY (trNOESY) is another powerful ligand-observed technique that provides information about the three-dimensional conformation of a ligand when it is bound to a protein.[13] The Nuclear Overhauser Effect (NOE) is distance-dependent, and its sign depends on the molecular tumbling rate. Small molecules like unbound cinnamic acid derivatives tumble rapidly in solution and exhibit positive or very weak NOEs. However, when bound to a large protein, the ligand effectively tumbles at the slower rate of the protein, resulting in strong, negative NOEs. Because the ligand is in exchange between the free and bound states, these negative NOEs are "transferred" to the free ligand population and can be observed in the NMR spectrum.[13] The intensities of these transferred NOEs are proportional to the inverse sixth power of the distance between protons, allowing for the determination of the bound-state conformation of the cinnamic acid derivative.

Strengths for Cinnamic Acid Studies:

  • Bound Conformation: trNOESY is the primary NMR method for determining the bioactive conformation of a flexible ligand like a cinnamic acid derivative.

  • No Protein Labeling: As a ligand-observed experiment, it does not require isotopic labeling of the protein.

  • Applicable to Large Proteins: The technique works well for large protein-ligand complexes.

Limitations:

  • Requires Weak to Moderate Affinity: The ligand must have a sufficiently fast off-rate (k_off) to be in the fast exchange regime. Very tight binders are not suitable for trNOESY.

  • Potential for Spin Diffusion: In some cases, spin diffusion within the protein can lead to artifacts, although this is generally less of a concern for small ligands.

  • Qualitative Distance Information: While providing conformational information, the derived distance restraints are often qualitative or semi-quantitative.

Experimental Protocols

The following are detailed, step-by-step methodologies for the three NMR techniques discussed. The causality behind key experimental choices is highlighted to ensure a self-validating system.

Protocol 1: Saturation Transfer Difference (STD) NMR for Epitope Mapping

This protocol is designed to identify the binding epitope of a cinnamic acid derivative.

1. Sample Preparation:

  • Prepare a stock solution of the cinnamic acid derivative in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).

  • Prepare a stock solution of the target protein in the same buffer.

  • Prepare the final NMR sample containing the protein (typically 10-50 µM) and the cinnamic acid derivative at a 50- to 100-fold molar excess. A high ligand-to-protein ratio is crucial to ensure that the bulk of the ligand is in the free state, allowing for the detection of the small fraction that has been saturated through binding.[4]

  • Filter the final sample into a high-quality NMR tube.

2. NMR Experiment Setup:

  • Acquire a standard 1D ¹H NMR spectrum of the sample to verify the presence and integrity of the ligand and to identify a region of the spectrum where only protein signals are present (typically between -1.0 and 1.0 ppm for aliphatic protons or around 7.0 ppm for aromatic protons, if the ligand has no signals in that region).

  • Set up the STD experiment using a pulse sequence with water suppression (e.g., stddiffesgp).

  • On-resonance irradiation: Set the selective saturation frequency to a region where only protein resonances appear. This is the key step for transferring saturation to the bound ligand.

  • Off-resonance irradiation: Set the off-resonance frequency to a region far from any protein or ligand signals (e.g., 40 ppm). This serves as the reference spectrum.

  • Saturation time (T_sat): This is a critical parameter. A range of saturation times (e.g., 0.5, 1, 2, 4 seconds) should be tested. Longer saturation times lead to stronger STD signals, but can also introduce complications from relaxation effects. A saturation time of 2 seconds is often a good starting point.[4]

  • Set the number of scans to achieve a good signal-to-noise ratio (typically 128 or more).

3. Data Processing and Analysis:

  • Process both the on- and off-resonance spectra identically.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum. Only signals from the binding ligand will appear in the difference spectrum.

  • Integrate the signals in the STD difference spectrum and the reference (off-resonance) spectrum.

  • Calculate the STD amplification factor for each proton of the cinnamic acid derivative by dividing the integral of the STD signal by the integral of the corresponding signal in the reference spectrum.

  • Normalize the STD amplification factors by setting the largest value to 100%. This provides the relative STD enhancements, which directly reflect the proximity of each proton to the protein surface, thus defining the binding epitope.

Protocol 2: Chemical Shift Perturbation (CSP) for Binding Site Mapping and Kd Determination

This protocol is designed to identify the binding site on the protein and determine the binding affinity.

1. Sample Preparation:

  • Express and purify ¹⁵N-labeled target protein.

  • Prepare a concentrated stock solution of the unlabeled cinnamic acid derivative in the same buffer as the protein. The use of a small volume of a co-solvent like DMSO-d₆ is acceptable if the ligand has low aqueous solubility, but the final concentration should be kept low (typically <5%) to avoid affecting the protein structure.

  • Prepare an initial NMR sample of the ¹⁵N-labeled protein at a suitable concentration (typically 50-200 µM).

2. NMR Titration:

  • Acquire a ¹H-¹⁵N HSQC spectrum of the free protein. This is the reference spectrum.

  • Perform a titration by adding small aliquots of the concentrated cinnamic acid derivative stock solution to the protein sample.

  • After each addition, gently mix the sample and allow it to equilibrate for a few minutes before acquiring another ¹H-¹⁵N HSQC spectrum.

  • Continue the titration until the chemical shifts of the affected peaks no longer change significantly, indicating saturation of the binding site. A final ligand-to-protein molar ratio of 10:1 or higher is often required to approach saturation for weak binders.

3. Data Processing and Analysis:

  • Process all HSQC spectra identically.

  • Overlay the spectra to visually inspect the chemical shift perturbations.

  • For each assigned amide resonance, measure the chemical shift changes in both the ¹H and ¹⁵N dimensions at each titration point.

  • Calculate the weighted average chemical shift perturbation (Δδ) for each residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a scaling factor (typically around 0.14) to account for the different chemical shift ranges of ¹H and ¹⁵N nuclei.[10]

  • Plot the Δδ values against the residue number to identify the amino acids that are most affected by ligand binding, thus mapping the binding site.

  • To determine the dissociation constant (Kd), plot the Δδ for several significantly perturbed residues as a function of the total ligand concentration. Fit the data to a 1:1 binding isotherm equation to calculate the Kd.[10]

Protocol 3: Transferred NOESY (trNOESY) for Bound Conformation Analysis

This protocol is designed to determine the conformation of the cinnamic acid derivative when bound to the protein.

1. Sample Preparation:

  • Prepare a stock solution of the cinnamic acid derivative and the unlabeled protein in a deuterated buffer.

  • Prepare the final NMR sample with the protein at a low concentration (e.g., 10-50 µM) and the ligand at a 10- to 30-fold molar excess. This ratio is optimal for observing transferred NOEs.[13]

  • Prepare a control sample of the cinnamic acid derivative alone at the same concentration as in the protein-ligand sample.

2. NMR Experiment Setup:

  • Acquire a 2D NOESY spectrum of the control sample (ligand only). For small molecules, the cross-peaks should be positive or very weak.

  • Acquire a 2D trNOESY spectrum of the protein-ligand sample. Use a pulse sequence with water suppression.

  • Mixing time (τ_m): This is a crucial parameter that determines the build-up of the NOE. A series of trNOESY experiments with varying mixing times (e.g., 50, 100, 200, 400 ms) should be recorded. For transferred NOEs, the optimal mixing times are typically shorter than for regular NOESY experiments on small molecules.[13]

3. Data Processing and Analysis:

  • Process all 2D spectra identically.

  • Compare the NOESY spectrum of the free ligand with the trNOESY spectrum of the ligand in the presence of the protein. The appearance of negative cross-peaks in the trNOESY spectrum is a clear indication of binding.

  • Integrate the volumes of the negative cross-peaks in the trNOESY spectra.

  • Use the integrated cross-peak volumes as a measure of the distance between the corresponding protons. These distances can be used as restraints in molecular modeling calculations (e.g., restrained molecular dynamics) to determine the three-dimensional structure of the bound cinnamic acid derivative.

Data Presentation and Comparison

To facilitate a clear comparison, the following tables summarize the key features of the discussed NMR techniques and present experimental data for the binding of various cinnamic acid derivatives to serum albumin, a common model protein.

Table 1: Comparison of NMR Techniques for Studying Cinnamic Acid Derivative-Protein Interactions

FeatureSaturation Transfer Difference (STD) NMRChemical Shift Perturbation (CSP)Transferred NOESY (trNOESY)
Information Obtained Binding epitope (which parts of the ligand bind)Binding site on the protein, binding affinity (Kd)Conformation of the bound ligand
Typical Affinity Range Weak to moderate (µM to mM)Weak to strong (nM to mM)Weak to moderate (µM to mM)
Protein Requirements UnlabeledIsotopically labeled (¹⁵N, ¹³C)Unlabeled
Ligand Requirements UnlabeledUnlabeledUnlabeled
Key Strengths Excellent for weak binders, no protein assignment neededQuantitative Kd, direct binding site informationDetermines bioactive conformation
Key Limitations Indirect structural information, semi-quantitative affinityRequires labeled protein, protein size limitationsRequires fast exchange, potential for spin diffusion

Table 2: Binding of Hydroxycinnamic Acid (HCA) Derivatives to Bovine Serum Albumin (BSA) Determined by STD NMR and Fluorescence Spectroscopy [2][6]

HCA DerivativeBinding Affinity (K_a) from Fluorescence (M⁻¹)Relative STD Enhancement (Binding Epitope)
Chlorogenic Acid2.85 x 10⁵Strong interaction via the phenyl ring
Caffeic Acid1.98 x 10⁵Phenyl ring in close contact with the protein
m-Coumaric Acid1.21 x 10⁵Phenyl ring is the primary binding epitope
p-Coumaric Acid1.19 x 10⁵Similar to m-coumaric acid, phenyl ring dominates
Ferulic Acid0.98 x 10⁵Phenyl ring interaction, slightly altered due to methoxy group
Sinapic Acid0.76 x 10⁵Phenyl ring interaction, steric hindrance from methoxy groups

Note: Higher K_a values indicate stronger binding affinity.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each NMR technique using the Graphviz DOT language.

std_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep Prepare Protein and Cinnamic Acid Derivative Sample acq_on Acquire On-Resonance Spectrum (Saturate Protein) prep->acq_on acq_off Acquire Off-Resonance Spectrum (Reference) prep->acq_off subtract Subtract On-Resonance from Off-Resonance acq_on->subtract acq_off->subtract analyze Analyze Difference Spectrum (Epitope Mapping) subtract->analyze

Caption: Workflow for STD NMR Epitope Mapping.

csp_workflow cluster_prep Sample Preparation cluster_acq NMR Titration cluster_proc Data Processing & Analysis prep Prepare ¹⁵N-Labeled Protein Sample acq_free Acquire ¹H-¹⁵N HSQC (Free Protein) prep->acq_free titrate Add Aliquots of Cinnamic Acid Derivative acq_free->titrate acq_bound Acquire ¹H-¹⁵N HSQC (After Each Addition) titrate->acq_bound Repeat track_shifts Track Chemical Shift Perturbations acq_bound->track_shifts map_site Map Binding Site & Calculate Kd track_shifts->map_site

Caption: Workflow for CSP Binding Site Mapping and Kd Determination.

trnoesy_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep_complex Prepare Protein-Ligand Complex Sample acq_trnoesy Acquire 2D trNOESY (Complex) prep_complex->acq_trnoesy prep_ligand Prepare Ligand-Only Control Sample acq_noesy Acquire 2D NOESY (Control) prep_ligand->acq_noesy compare Compare Spectra & Identify Negative NOEs acq_trnoesy->compare acq_noesy->compare model Generate Conformational Model compare->model

Caption: Workflow for trNOESY Bound Conformation Analysis.

Conclusion: An Integrated Approach to Understanding Binding

The selection of an NMR technique for studying the binding of cinnamic acid derivatives to their protein targets should be guided by the specific research question. STD NMR is an excellent starting point for screening and identifying the key functional groups involved in binding. CSP provides a robust method for locating the binding site on the protein and accurately quantifying the binding affinity. Finally, trNOESY offers the unique ability to determine the three-dimensional conformation of the ligand when bound to its target, which is crucial for understanding the structural basis of its biological activity.

In many cases, a combination of these techniques provides the most comprehensive picture of the protein-ligand interaction. For example, STD NMR can be used to identify a hit from a library of cinnamic acid derivatives, CSP can then be employed to validate the hit and determine its binding affinity, and trNOESY can be used to elucidate its bioactive conformation. This integrated approach, grounded in the principles of scientific integrity and supported by robust experimental data, will undoubtedly accelerate the development of novel therapeutics based on the promising scaffold of cinnamic acid.

References

Comparative antioxidant activity of halogenated cinnamic acids

Author: BenchChem Technical Support Team. Date: January 2026

<_F70D_8150> ## A Comparative Guide to the Antioxidant Activity of Halogenated Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Halogenating Cinnamic Acid

Cinnamic acid, a naturally occurring organic compound found in plants, and its derivatives are well-regarded for their diverse biological activities, including antioxidant properties. The core structure of cinnamic acid, featuring a phenyl ring and an acrylic acid side chain, provides a versatile scaffold for chemical modification. Halogenation, the strategic introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto this scaffold, has emerged as a key strategy to modulate the physicochemical and biological properties of these molecules. This guide provides an in-depth comparison of the antioxidant activity of various halogenated cinnamic acids, supported by experimental data and detailed protocols.

The introduction of halogens can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby potentially enhancing its antioxidant efficacy and bioavailability. For instance, the introduction of a bromo atom has been shown to significantly increase the lipophilicity of cinnamic acid derivatives, a crucial factor for developing novel lipophilic antioxidants. While some studies suggest that the presence of an electron-withdrawing halogen group in the ortho position to a phenolic group does not significantly influence the antioxidant activity, it underscores the complexity of structure-activity relationships.

Assessing Antioxidant Activity: Key Experimental Approaches

To objectively compare the antioxidant potential of halogen

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents like 3-Chloro-4-fluorocinnamic acid (CAS No. 155814-22-5) is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this halogenated organic compound.

Hazard Profile and Immediate Safety Protocols

Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds (e.g., 4-Chlorocinnamic acid, 3-Chlorocinnamic acid) provide a reliable basis for hazard assessment. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2]

Causality Behind PPE Selection: The required Personal Protective Equipment (PPE) is directly correlated to the compound's hazard profile. Standard laboratory attire is insufficient. The selection below is designed to create a complete barrier against the primary routes of exposure—dermal contact, ocular contact, and inhalation of dust particulates.

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Irritant Causes skin irritation upon contact.[1][2]Protective Gloves: Nitrile or other chemically resistant gloves are mandatory.
Eye Irritant Causes serious eye irritation.[1][2]Eye Protection: Safety goggles with side-shields or a face shield are essential.
Respiratory Irritant May cause respiratory irritation if inhaled as dust.[1][2]Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[2][3] A respirator is required when dusts are generated.[4]
Acute Oral Toxicity Harmful if swallowed (classification for similar compounds).[1][3]General Hygiene: Do not eat, drink, or smoke when handling.[3] Wash hands thoroughly after use.[2][3]

The Core Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound , a critical classification for waste management. The presence of chlorine and fluorine atoms dictates its disposal pathway.

The Scientific Rationale for Segregation:

  • Disposal Method: Halogenated organic compounds typically require high-temperature incineration in specialized facilities equipped with afterburners and flue gas scrubbers.[2] This is necessary to ensure complete destruction and to neutralize the acidic gases (e.g., HCl, HF) produced during combustion, preventing their release into the atmosphere.

  • Cost and Compliance: Mixing halogenated waste with non-halogenated solvent waste needlessly contaminates the entire volume, forcing it all to be treated by the more complex and expensive disposal method.[5][6] This is both economically inefficient and a compliance violation in many jurisdictions.

  • Chemical Incompatibility: This compound should be kept separate from strong oxidizing agents and strong bases to avoid potentially vigorous or hazardous reactions.[2]

Therefore, all waste streams containing this compound—including pure compound, contaminated labware, and spill cleanup materials—must be designated as halogenated organic waste .

Step-by-Step Disposal Protocol

This protocol ensures compliance with key regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 1: Waste Characterization and Containerization
  • Hazardous Waste Determination: From the moment it is designated for disposal, this compound is considered a hazardous waste. This determination must be made at the point of generation.[9]

  • Container Selection: Use only chemically compatible containers with secure, threaded caps.[10][11] Avoid using food containers.[10] The original product container is often a suitable choice if it is in good condition.

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[6][10][11] This prevents the release of vapors and protects against spills.

Step 2: Labeling

Proper labeling is a cornerstone of safe waste management, preventing accidental mixing and ensuring correct handling by environmental health and safety (EHS) personnel.

  • Label Content: The label must clearly state the words "Hazardous Waste" .[6][12]

  • Identify Contents: List the full chemical name: "Waste this compound". Do not use abbreviations or formulas.[11] If it's a mixture, list all components.

  • Hazard Indication: Include appropriate hazard warnings (e.g., "Irritant").

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][10][12] Waste should not be moved between different SAAs.[12]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of waste stored in an SAA (typically up to 55 gallons of hazardous waste).[9]

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (often up to 12 months in an SAA), contact your institution's EHS office for pickup.[9][10] They will manage the final transport to a licensed treatment, storage, and disposal facility (TSDF).

Emergency Procedures: Spill and Decontamination Protocol

Accidents require a prepared, systematic response to mitigate exposure and environmental contamination.

Small Spill Cleanup (Solid Powder)
  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Wear the appropriate PPE as detailed in the table above (gloves, goggles, lab coat).

  • Prevent Dust Formation: Do NOT dry sweep. Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[13][14]

  • Collect Material: Carefully scoop the material and absorbent into a suitable container.

  • Decontaminate: Wipe the spill area with a cloth dampened with alcohol or soap and water.[1][15] Place all cleanup materials (gloves, cloths, etc.) into the waste container.

  • Seal and Label: Securely close the container and label it as "Hazardous Waste" containing this compound and spill debris.

  • Report: Report the incident to your laboratory supervisor or EHS office.

Equipment Decontamination
  • Initial Cleaning: Remove gross contamination by scraping or wiping.

  • Washing: Wash equipment (e.g., glassware, spatulas) thoroughly with a detergent like Liquinox® and hot water.[16]

  • Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[16]

  • Drying: Allow equipment to air dry completely.

  • Collect Waste: All cleaning materials and rinsate that may be significantly contaminated should be collected as hazardous waste.

Disposal Decision Workflow

The following diagram provides a logical workflow for the management of this compound waste from generation to final handoff.

G Disposal Workflow for this compound start Start: Waste Generated is_spill Is it a spill? start->is_spill waste_stream Identify Waste Stream (Pure compound, contaminated labware, etc.) is_spill->waste_stream No spill_protocol Follow Spill Cleanup Protocol - Wear full PPE - Contain and collect material - Decontaminate area is_spill->spill_protocol Yes container Select Appropriate, Compatible Waste Container waste_stream->container spill_protocol->container label_container Label Container: 'Hazardous Waste' 'Waste this compound' (Halogenated Organic Solid) container->label_container store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store_saa is_full Container Full or Storage Time Limit Reached? store_saa->is_full is_full->store_saa No pickup Contact EHS for Pickup and Disposal is_full->pickup Yes end_node End: Waste Properly Managed for Final Disposal pickup->end_node

Caption: Disposal workflow for this compound.

By adhering to these scientifically-grounded procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety and environmental responsibility.

References

Personal protective equipment for handling 3-Chloro-4-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Chloro-4-fluorocinnamic Acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven protocols for the safe handling and disposal of this compound (CAS No. 155814-22-5). The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles, to protect you, your colleagues, and your research.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural analogues, such as 3-chlorocinnamic acid, 4-chlorocinnamic acid, and 4-fluorocinnamic acid, provide a consistent and reliable hazard profile.[1][2][3] This guide synthesizes data from these closely related compounds to establish a robust safety framework.

Hazard Assessment and Core Principles

This compound is a solid organic compound that, based on data from its analogues, must be handled as a hazardous substance. The primary risks are associated with direct contact and inhalation of its dust.

Identified Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][4]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust.[1][2][4]

  • Harmful if Swallowed (H302): Some analogues are classified as harmful if ingested.[2]

Given these hazards, the core principle of handling is exposure minimization . All procedures must be designed to prevent skin and eye contact and to eliminate the generation and inhalation of dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. Do not treat this as a checklist; understand that each component serves a specific purpose in creating a barrier between you and the chemical. Always inspect PPE for integrity before each use.

Protection Type Specification Rationale and Expert Insight
Hand Protection Nitrile or Neoprene GlovesStandard laboratory nitrile gloves provide sufficient splash protection for handling this solid. For extended handling or in case of contamination, double-gloving is recommended. Always wash hands thoroughly after removing gloves.[1][2]
Eye & Face Protection Chemical Safety Goggles with Side-Shields & Face ShieldDirect eye contact can cause serious irritation.[1][2] Safety goggles are mandatory. When weighing or transferring powder, which increases the risk of airborne particles, a full face shield must be worn over the safety goggles to protect the entire face.[1]
Body Protection Fully-Buttoned Laboratory CoatA standard lab coat will prevent incidental skin contact. Ensure it is clean and fully fastened. For larger quantities, consider impervious clothing.[2]
Respiratory Protection NIOSH-approved N95/P95 Respirator or higherRequired whenever handling the powder outside of a certified chemical fume hood or glove box. The primary inhalation risk is from airborne dust particles. An N95 (or a P95 for oil resistance) filter is effective for this purpose. Ensure proper fit-testing for the selected respirator.[1]
Operational Plan: A Step-by-Step Workflow

This workflow is designed to mitigate risks at each stage of handling. Following these steps methodically is essential for maintaining a safe environment.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate Work Area (Fume Hood / Ventilated Bench) gather_ppe 2. Gather & Inspect PPE (Gloves, Goggles, Face Shield, Respirator) prep_area->gather_ppe Proceed to Handling gather_mats 3. Assemble Materials (Chemical, Spatula, Weigh Paper, Waste Container) gather_ppe->gather_mats Proceed to Handling don_ppe 4. Don All Required PPE gather_mats->don_ppe Proceed to Handling weigh 5. Carefully Weigh Solid (Minimize Dust Generation) don_ppe->weigh Proceed to Cleanup dissolve 6. Add to Solvent (if applicable) (Perform in Hood) weigh->dissolve Proceed to Cleanup clean_tools 7. Clean Equipment & Surfaces dissolve->clean_tools Proceed to Cleanup doff_ppe 8. Doff PPE Correctly (Gloves last) clean_tools->doff_ppe dispose 9. Dispose of Waste (Segregated Hazardous Waste) doff_ppe->dispose wash_hands 10. Wash Hands Thoroughly dispose->wash_hands

Caption: A procedural workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Designate Area: All handling of solid this compound should occur in a certified chemical fume hood or a well-ventilated area to control dust.[1] Ensure an emergency eyewash station and safety shower are accessible.[2]

    • Assemble PPE and Materials: Before retrieving the chemical, ensure all necessary PPE, spill cleanup materials, and a clearly labeled hazardous waste container are within reach.

  • Handling:

    • Don PPE: Put on your lab coat, safety goggles, and gloves. If working outside a fume hood, add your face shield and respirator.

    • Weighing and Transfer: Open the container in the designated area. Use a spatula to carefully transfer the solid to weigh paper or directly into a vessel. Avoid any actions that could create dust, such as dropping or rapid movements.[5] Keep the container tightly closed when not in use.[1]

  • Post-Handling & Cleanup:

    • Decontamination: Wipe down the spatula, work surface, and any other equipment with a damp cloth, ensuring the residue is treated as hazardous waste.

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: lab coat, face shield, goggles, and finally gloves.

    • Hand Washing: Immediately wash your hands with soap and water after the procedure is complete.[1]

Emergency and Disposal Plan

Spill Management:

In the event of a spill, your immediate priority is to prevent exposure and dispersion.

  • Evacuate: Alert others in the immediate vicinity.

  • Assess: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's safety officer.

  • Cleanup (for minor spills):

    • Ensure you are wearing the full PPE described in Section 2, including respiratory protection.

    • Do NOT dry sweep, as this will generate dust.[6]

    • Gently cover the spill with an inert absorbent material.

    • Carefully scoop the material into a designated, sealable hazardous waste container.[5][6]

    • Decontaminate the area with an appropriate solvent and wipe clean.

Disposal Plan:

Improper disposal is a serious compliance and safety violation.

  • Waste Segregation: All materials contaminated with this compound, including the chemical itself, contaminated gloves, weigh paper, and cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.[6]

  • Final Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal service or an approved incinerator equipped with an afterburner and scrubber.[1][6] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[6]

By integrating these protocols into your daily laboratory practice, you build a foundation of safety that protects both you and the integrity of your scientific work.

References

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Retrosynthesis Analysis

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3-Chloro-4-fluorocinnamic acid
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3-Chloro-4-fluorocinnamic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.